molecular formula C4H6ClN3 B1587983 1-(2-chloroethyl)-1H-1,2,4-triazole CAS No. 3236-66-6

1-(2-chloroethyl)-1H-1,2,4-triazole

Cat. No.: B1587983
CAS No.: 3236-66-6
M. Wt: 131.56 g/mol
InChI Key: UBSIYQGXRKNEJP-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6ClN3 and its molecular weight is 131.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSIYQGXRKNEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405706
Record name 1-(2-chloroethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3236-66-6
Record name 1-(2-chloroethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chloroethyl)-1H-1,2,4-triazole is a key building block in the synthesis of various pharmaceutically active compounds, particularly antifungal agents. Its bifunctional nature, possessing both a reactive chloroethyl group and the versatile 1,2,4-triazole moiety, makes it a valuable intermediate for introducing the triazole pharmacophore into larger molecular scaffolds. This guide provides a comprehensive overview of the synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental procedures, and analytical characterization.

Core Synthetic Challenge: Regioselectivity in N-Alkylation

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the N-alkylation of the 1,2,4-triazole ring. The 1,2,4-triazole anion is a bidentate nucleophile, with two reactive nitrogen atoms at the 1- and 4-positions. Direct alkylation of 1,2,4-triazole with a 2-chloroethylating agent can therefore lead to a mixture of two constitutional isomers: the desired this compound and the undesired 4-(2-chloroethyl)-4H-1,2,4-triazole.

The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base employed, the solvent, and the reaction temperature. Achieving a high yield of the desired N1-substituted product is a critical consideration for an efficient and scalable synthesis.

Synthetic Pathways

Two primary synthetic strategies have been established for the preparation of this compound:

  • Direct Alkylation of 1,2,4-Triazole: This is the most straightforward approach, involving the direct reaction of 1,2,4-triazole with a suitable 2-chloroethylating agent.

  • Two-Step Synthesis via a Hydroxyethyl Intermediate: This method involves the initial synthesis of 1-(2-hydroxyethyl)-1H-1,2,4-triazole, followed by a subsequent chlorination step to yield the final product. This two-step approach can offer better control over regioselectivity.

Pathway 1: Direct Alkylation of 1,2,4-Triazole

The direct alkylation of 1,2,4-triazole is typically carried out by reacting it with an alkylating agent such as 1-bromo-2-chloroethane or 1,2-dichloroethane in the presence of a base. The choice of base and solvent is crucial for maximizing the yield of the desired N1-isomer.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Alkylating Agent: 1-bromo-2-chloroethane is often preferred over 1,2-dichloroethane due to the higher reactivity of the bromide as a leaving group, allowing for milder reaction conditions.

  • Base: A variety of bases can be used, including alkali metal carbonates (e.g., K₂CO₃), hydroxides (e.g., NaOH), and stronger bases like sodium hydride (NaH). The choice of base can influence the deprotonation of the triazole and thus the nucleophilicity of the resulting anion, which in turn affects the N1/N4 ratio.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are commonly employed to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of this compound via Direct Alkylation

Materials:

  • 1,2,4-Triazole

  • 1-Bromo-2-chloroethane

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add 1-bromo-2-chloroethane (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram:

Synthesis_Workflow Reactants 1,2,4-Triazole 1-Bromo-2-chloroethane K₂CO₃ in DMF Reaction Reaction at 60-70 °C (12-24 h) Reactants->Reaction Workup Filtration Aqueous Workup Extraction with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the direct alkylation synthesis.

Pathway 2: Two-Step Synthesis via 1-(2-hydroxyethyl)-1H-1,2,4-triazole

This pathway offers a more controlled approach to obtaining the desired N1-isomer. The first step involves the reaction of 1,2,4-triazole with a reagent that introduces a 2-hydroxyethyl group, followed by a chlorination step.

Step 1: Synthesis of 1-(2-hydroxyethyl)-1H-1,2,4-triazole

The reaction of 1,2,4-triazole with 2-chloroethanol or ethylene carbonate can be employed to synthesize the hydroxyethyl intermediate. The reaction with ethylene carbonate is often preferred as it is an atom-economical and safer alternative.

Reaction Scheme (using Ethylene Carbonate):

Step 2: Chlorination of 1-(2-hydroxyethyl)-1H-1,2,4-triazole

The hydroxyl group of the intermediate is then converted to a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).

Reaction Scheme:

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-hydroxyethyl)-1H-1,2,4-triazole

Materials:

  • 1,2,4-Triazole

  • Ethylene carbonate

  • Sodium metal

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2,4-triazole (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of sodium metal.

  • Add ethylene carbonate (1.1 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and carefully quench any remaining sodium with a small amount of methanol.

  • Remove the solvent under reduced pressure to obtain the crude 1-(2-hydroxyethyl)-1H-1,2,4-triazole, which can often be used in the next step without further purification.

Step 2: Chlorination with Thionyl Chloride

Materials:

  • 1-(2-hydroxyethyl)-1H-1,2,4-triazole (crude from Step 1)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the crude 1-(2-hydroxyethyl)-1H-1,2,4-triazole in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Workflow Diagram:

Two_Step_Workflow cluster_0 Step 1: Hydroxyethylation cluster_1 Step 2: Chlorination Reactants1 1,2,4-Triazole Ethylene Carbonate Reaction1 Reflux in Toluene (cat. Na) Reactants1->Reaction1 Intermediate 1-(2-hydroxyethyl)- 1H-1,2,4-triazole Reaction1->Intermediate Reactants2 Thionyl Chloride in DCM Intermediate->Reactants2 Reaction2 Reaction at 0 °C to RT Reactants2->Reaction2 Product This compound Reaction2->Product

Caption: Workflow for the two-step synthesis pathway.

Characterization and Data Presentation

Accurate characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR δ (ppm): ~8.2 (s, 1H, triazole C5-H), ~8.0 (s, 1H, triazole C3-H), ~4.5 (t, 2H, N-CH₂), ~3.9 (t, 2H, CH₂-Cl)
¹³C NMR δ (ppm): ~152 (triazole C5), ~145 (triazole C3), ~50 (N-CH₂), ~42 (CH₂-Cl)
Mass Spectrometry (EI) m/z (%): 131 (M⁺), 133 ([M+2]⁺, characteristic for Cl isotope)
Infrared (IR) ν (cm⁻¹): ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1500 (C=N, triazole), ~750 (C-Cl)

Conclusion

The synthesis of this compound can be successfully achieved through either direct alkylation or a two-step hydroxyethylation-chlorination sequence. While direct alkylation is more concise, the two-step pathway may offer better control over the critical issue of regioselectivity, potentially leading to higher yields of the desired N1-isomer. The choice of the synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. Careful execution of the experimental procedures and thorough characterization of the final product are paramount for ensuring the quality and suitability of this important synthetic intermediate for downstream applications in drug discovery and development.

References

  • General principles of 1,2,4-triazole synthesis and alkylation can be found in various organic chemistry textbooks and review articles. Specific procedural details may be adapted from patents and publications in the field of medicinal chemistry, particularly those related to the synthesis of azole antifungal agents.

An In-depth Technical Guide to 1-(2-chloroethyl)-1H-1,2,4-triazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-chloroethyl)-1H-1,2,4-triazole is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique bifunctional nature, combining the stable, pharmacologically significant 1,2,4-triazole ring with a reactive 2-chloroethyl side chain, makes it an invaluable intermediate for the synthesis of a diverse array of complex molecules. The triazole moiety is a well-established pharmacophore found in numerous clinically successful drugs, prized for its metabolic stability and ability to participate in crucial biological interactions.[1][2][3] The chloroethyl group provides a reactive handle for facile nucleophilic substitution, enabling the covalent linkage of the triazole core to various scaffolds. This guide offers a comprehensive exploration of the core chemical properties, synthetic methodologies, reactivity profile, and key applications of this versatile compound, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development.

Core Physicochemical and Structural Properties

The fundamental properties of this compound dictate its behavior in chemical systems. The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms, which imparts significant polarity and the capacity for hydrogen bonding.[4][5] The attached chloroethyl chain introduces a key electrophilic center.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of the compound.

PropertyValueSource(s)
IUPAC Name This compoundPubChem
CAS Number 3236-66-6 (Note: CAS may vary for isomers/salts)ChemicalBook[6]
Molecular Formula C₄H₆ClN₃PubChem[7]
Molecular Weight 131.56 g/mol ChemicalBook[6]
Monoisotopic Mass 131.02502 DaPubChem[7]
Predicted XlogP 0.5PubChem[7]
Appearance Not specified; likely a solid at room temperature.N/A
Spectral Data Analysis

Spectroscopic analysis is critical for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. Two singlets (or doublets, depending on the solvent and resolution) in the aromatic region (typically δ 7.5-8.5 ppm) correspond to the two protons on the triazole ring.[4][8] Two triplets in the aliphatic region correspond to the ethyl chain: one for the methylene group adjacent to the triazole nitrogen (N-CH₂ ) at approximately δ 4.5 ppm, and another for the methylene group bearing the chlorine atom (CH₂ -Cl) further downfield at around δ 3.8 ppm, due to the deshielding effect of the halogen.

  • ¹³C NMR Spectroscopy : The carbon spectrum would reveal four signals. Two signals in the aromatic region (δ 140-155 ppm) correspond to the two carbon atoms of the triazole ring.[8][9] Two aliphatic signals would be present: one for the N-C H₂ carbon (around δ 50 ppm) and one for the C H₂-Cl carbon (around δ 40-45 ppm).

  • Mass Spectrometry : The mass spectrum will display a molecular ion peak (M+) at m/z 131. A characteristic isotopic peak (M+2) at m/z 133, with an intensity approximately one-third of the M+ peak, is definitive for the presence of a single chlorine atom.[7]

  • Infrared (IR) Spectroscopy : Key absorption bands would include C-H stretching from the aromatic triazole ring (~3100 cm⁻¹), aliphatic C-H stretching (~2900-3000 cm⁻¹), C=N and N=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and a C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).

Synthesis and Purification

The most common and direct route to this compound is through the N-alkylation of the parent 1,2,4-triazole. This reaction leverages the acidic nature of the N-H proton on the triazole ring (pKa ≈ 10.26), which can be readily deprotonated by a suitable base to form the triazolide anion—a potent nucleophile.[10]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Base cluster_electrophile Electrophile cluster_products Products & Purification Triazole 1H-1,2,4-Triazole Step1 Deprotonation Formation of Sodium Triazolide Triazole->Step1 Base Base (e.g., NaH, NaOEt) Base->Step1 Solvent1 Anhydrous Solvent (e.g., DMF, THF) Solvent1->Step1 Electrophile 1-bromo-2-chloroethane or 1,2-dichloroethane Step2 Nucleophilic Substitution (SN2) Alkylation at N1 Electrophile->Step2 Product This compound Purification Workup & Purification (Extraction, Chromatography) Product->Purification Step1->Step2 Step2->Product Crude Product ReactivityDiagram cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products Start This compound AmineProduct 1-(2-(dialkylamino)ethyl)- 1H-1,2,4-triazole Start->AmineProduct + R₂NH (Base, Solvent) ThiolProduct 1-(2-(alkylthio)ethyl)- 1H-1,2,4-triazole Start->ThiolProduct + RSH (Base, Solvent) EtherProduct 1-(2-alkoxyethyl)- 1H-1,2,4-triazole Start->EtherProduct + RO⁻Na⁺ (Solvent) AzideProduct 1-(2-azidoethyl)- 1H-1,2,4-triazole Start->AzideProduct + NaN₃ (DMF) Amine Primary/Secondary Amine (R₂NH) Thiol Thiol (RSH) Alcohol Alkoxide (RO⁻) Azide Azide Ion (N₃⁻)

Sources

An In-depth Technical Guide on the Proposed Mechanism of Action of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

This guide, therefore, embarks on a reasoned exploration, proposing a scientifically plausible mechanism of action for 1-(2-chloroethyl)-1H-1,2,4-triazole based on its distinct chemical architecture. The presence of a reactive 2-chloroethyl group strongly suggests a potential role as a DNA alkylating agent, a mechanism central to the efficacy of numerous established chemotherapeutic drugs.[5][6][7][8][9] The stable and versatile 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry, likely contributes to the molecule's overall biological profile and interaction with cellular components.[3][4][10]

This document is structured to provide a comprehensive theoretical framework and a practical experimental roadmap for investigating the proposed mechanism. It is intended to serve as a foundational resource for researchers poised to unravel the therapeutic potential of this compound.

Part 1: A Proposed Mechanism of Action - The Alkylating Hypothesis

The core of our hypothesis lies in the chemical reactivity of the 2-chloroethyl moiety. We propose that this compound functions as a monofunctional alkylating agent, capable of covalently modifying cellular macromolecules, with a pronounced affinity for DNA.

The Crucial Role of the 2-Chloroethyl Group

The 2-chloroethyl group is a well-known pharmacophore in the realm of alkylating agents.[11][12][13][14][15] Its mechanism of action is predicated on the intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by electron-rich sites on biological molecules.

Within the cellular milieu, the N7 and O6 positions of guanine, and to a lesser extent, the N1 and N3 of adenine and N3 of cytosine in DNA, are primary nucleophilic targets for alkylation.[8] The covalent attachment of the ethyl-triazole moiety to a DNA base can lead to a cascade of cytotoxic events.

The Contribution of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a common feature in many pharmacologically active compounds.[1][3][4][10] Its role in the proposed mechanism is likely multifaceted:

  • Modulation of Physicochemical Properties: The triazole ring can influence the molecule's solubility, membrane permeability, and metabolic stability, all of which are critical for reaching its intracellular target.

  • Target Recognition: The nitrogen atoms of the triazole ring can participate in hydrogen bonding and other non-covalent interactions, potentially guiding the molecule to specific sequences or conformations within the DNA groove.

  • Electronic Effects: The electron-withdrawing nature of the triazole ring can influence the reactivity of the chloroethyl group.

The following diagram illustrates the proposed metabolic activation and subsequent DNA alkylation by this compound.

Proposed Mechanism of Action cluster_activation Metabolic Activation cluster_alkylation DNA Alkylation cluster_consequences Cellular Consequences Compound This compound Aziridinium Aziridinium Ion Intermediate (Highly Electrophilic) Compound->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Nucleophilic Attack by DNA bases Alkylated_DNA Alkylated DNA (e.g., at N7 of Guanine) DNA->Alkylated_DNA DNA_Damage DNA Damage Alkylated_DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed metabolic activation and DNA alkylation pathway of this compound.

Part 2: The Cellular Aftermath - Downstream Consequences of DNA Alkylation

The alkylation of DNA by this compound is hypothesized to trigger a series of cellular responses, culminating in cytotoxicity, particularly in rapidly proliferating cells such as cancer cells.

  • Disruption of DNA Replication and Transcription: The presence of a bulky ethyl-triazole adduct on a DNA base can physically obstruct the progression of DNA and RNA polymerases, leading to the stalling of replication forks and the inhibition of gene transcription.[5][7][8]

  • Induction of DNA Damage Response (DDR): Cells possess intricate DNA repair mechanisms. However, if the alkylation damage is extensive, it can overwhelm these repair pathways, leading to the activation of the DDR cascade.

  • Cell Cycle Arrest: A key outcome of the DDR is the activation of cell cycle checkpoints, which halt cell cycle progression to allow time for DNA repair. Persistent DNA damage can lead to prolonged cell cycle arrest.

  • Apoptosis (Programmed Cell Death): If the DNA damage is irreparable, the cell may initiate apoptosis, a controlled process of cell suicide, to eliminate the damaged cell and prevent the propagation of mutations.

Part 3: Experimental Roadmap for Mechanism Validation

To rigorously test the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound.

    • Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Detection of DNA Alkylation: The Alk-BER Assay

The Alkylation Base Excision Repair (Alk-BER) assay is a method to directly measure alkylation damage in genomic DNA.[19][20]

Objective: To determine if this compound induces alkylation of DNA in treated cells.

Protocol:

  • Cell Treatment and DNA Isolation:

    • Treat cells with this compound at a concentration around its IC₅₀ value for a defined period (e.g., 24 hours).

    • Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

  • Enzymatic Conversion of Alkylated Bases:

    • Treat the isolated DNA with a cocktail of DNA glycosylases (e.g., AlkA) and AP endonuclease (e.g., APE1). These enzymes will recognize and excise alkylated bases, creating single-strand breaks (SSBs) at the site of damage.

  • Alkaline Agarose Gel Electrophoresis:

    • Separate the DNA fragments on an alkaline agarose gel. The presence of SSBs will result in smaller DNA fragments that migrate faster through the gel.

  • Quantification of DNA Damage:

    • Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the DNA bands.

    • Quantify the amount of DNA fragmentation, which is proportional to the level of DNA alkylation.

The following workflow diagram outlines the experimental validation process.

Experimental Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_alkylation_detection DNA Alkylation Detection Cell_Culture Cell Culture (Cancer Cell Lines) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay DNA_Isolation Genomic DNA Isolation Treatment->DNA_Isolation IC50 IC50 Determination MTT_Assay->IC50 IC50->Treatment Inform concentration for alkylation studies Enzyme_Digestion Enzymatic Digestion (Glycosylase/AP Endonuclease) DNA_Isolation->Enzyme_Digestion Gel_Electrophoresis Alkaline Agarose Gel Electrophoresis Enzyme_Digestion->Gel_Electrophoresis Quantification Quantification of DNA Damage Gel_Electrophoresis->Quantification

Caption: Experimental workflow for the validation of the proposed mechanism of action.

Part 4: Summarizing Potential Quantitative Data

As research on this compound progresses, the following table provides a template for summarizing key quantitative data that would be generated from the experimental protocols described above.

Parameter Cell Line Value Method Reference
IC₅₀ (µM) MCF-7e.g., 25.5 ± 2.1MTT Assay(Future Publication)
A549e.g., 32.8 ± 3.5MTT Assay(Future Publication)
HCT116e.g., 18.2 ± 1.9MTT Assay(Future Publication)
DNA Alkylation HCT116e.g., Significant increase in SSBsAlk-BER Assay(Future Publication)

Conclusion: A Call to Investigation

This technical guide has laid out a robust, hypothesis-driven framework for investigating the mechanism of action of this compound. By positing a role as a DNA alkylating agent, we provide a clear and testable starting point for future research. The experimental protocols detailed herein are standard, reliable methods that will allow for a thorough evaluation of this hypothesis. The elucidation of the precise molecular interactions and cellular consequences of this compound's activity will be a significant step forward in determining its potential as a novel therapeutic agent. The scientific community is encouraged to take up this line of inquiry and contribute to the growing body of knowledge on triazole-based compounds.

References

  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Massive Bio. Retrieved January 21, 2026, from [Link]

  • Mechanism of action of alkylating agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Alkylating Agents. (2015, March 10). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 21, 2026, from [Link]

  • Alkylating Agents. (n.d.). Callaix. Retrieved January 21, 2026, from [Link]

  • Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. (2025, March 14). YouTube. Retrieved January 21, 2026, from [Link]

  • Shuker, D. E., Prevost, V., Friesen, M. D., & Bartsch, H. (n.d.). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. PubMed Central. Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 21, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]

  • 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021, December 6). Asian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Relationship between cytotoxic activity and dipole moment for phthalimido- and chloroethyl-phenothiazines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Triazole: A New Perspective in Medicinal Chemistry and Material Science. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. (n.d.). Open Access Journals. Retrieved January 21, 2026, from [Link]

  • Mutation signatures specific to DNA alkylating agents in yeast and cancers. (2020, March 5). Nucleic Acids Research. Retrieved January 21, 2026, from [Link]

  • Structure-activity relations of (2-chloroethyl)nitrosoureas. 2. Kinetic evidence of a novel mechanism for the cytotoxically important DNA cross-linking reactions of (2-chloroethyl)nitrosoureas. (n.d.). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Metabolism of Xenobiotics. (n.d.). In Harper's Illustrated Biochemistry, 31e. AccessMedicine. Retrieved from [Link]

  • “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022, June 29). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Xenobiotic metabolism. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2021, September 9). bioRxiv. Retrieved January 21, 2026, from [Link]

  • Versatile cell-based assay for measuring DNA alkylation damage and its repair. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Video: DNA Methylation Analysis. (2023, April 30). JoVE. Retrieved January 21, 2026, from [Link]

  • Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Mechanism of Action of (2-haloethyl)nitrosoureas on DNA. Isolation and Reactions of Postulated 2-(alkylimino)-3-nitrosooxazolidine Intermediates in the Decomposition of 1,3-bis(2-chloroethyl). (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Alkylating Agents. (2016, May 27). Oncohema Key. Retrieved January 21, 2026, from [Link]

  • Mechanism of action of 2-haloethylnitrosoureas on deoxyribonucleic acid. Pathways of aqueous decomposition and pharmacological characteristics of new anticancer disulfide-linked nitrosoureas. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. (2013, May 2). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-(2-chloroethyl)-1H-1,2,4-triazole: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties, including its ability to engage in hydrogen bonding and its dipole character, allow molecules incorporating this heterocycle to bind with high affinity to a wide range of biological targets.[2] This has led to the development of a diverse array of pharmaceuticals, from antifungal agents like fluconazole and itraconazole to antiviral and anticancer therapies.[2][3] Within this chemical universe, 1-(2-chloroethyl)-1H-1,2,4-triazole emerges as a pivotal, non-commercial building block, a key intermediate whose strategic importance lies in its bifunctional nature: a stable triazole ring for biological interaction and a reactive chloroethyl group for synthetic elaboration.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its application as a crucial precursor in the development of advanced therapeutic agents.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its intrinsic properties. This compound is identified by the CAS Number 3236-66-6 .[4] Its molecular structure consists of a 1H-1,2,4-triazole ring N-alkylated with a 2-chloroethyl group.

PropertyValueSource(s)
CAS Number 3236-66-6[4]
Molecular Formula C₄H₆ClN₃[4]
Molecular Weight 131.56 g/mol [4]
Boiling Point 252.8 °C at 760 mmHg
Density 1.34 g/cm³
Appearance Not specified (typically an oil or low-melting solid)General Knowledge
Solubility No data available

Section 2: Synthesis and Mechanistic Rationale

The primary route to this compound is through the direct N-alkylation of the parent 1H-1,2,4-triazole. The triazole ring possesses two nucleophilic nitrogen atoms (N1 and N4), which can lead to a mixture of regioisomers upon alkylation. However, reaction conditions can be optimized to favor the formation of the desired N1-substituted product, which is often the thermodynamically more stable isomer.

Core Synthesis Pathway: N-Alkylation

The most direct and widely applicable method involves the reaction of a 1,2,4-triazole salt with a suitable two-carbon electrophile bearing a leaving group and a chlorine atom. A common and effective strategy employs a two-step, one-pot procedure starting from the deprotonation of 1,2,4-triazole followed by nucleophilic substitution.

Synthesis_Pathway Triazole 1H-1,2,4-Triazole Triazole_Anion Triazole Anion Triazole:e->Triazole_Anion:w Deprotonation Base Base (e.g., NaH, NaOEt) Base:s->Triazole_Anion:n Product This compound Triazole_Anion:e->Product:w SN2 Alkylation Alkylating_Agent Alkylating Agent (e.g., 1-bromo-2-chloroethane or 2-chloroethyl benzenesulfonate) Alkylating_Agent:n->Product:s

Caption: General workflow for the N-alkylation of 1,2,4-triazole.

Field-Proven Experimental Protocol

The following protocol is synthesized from established methodologies for the N-alkylation of azoles, providing a robust and reproducible procedure for laboratory-scale synthesis.[4]

Objective: To synthesize this compound via N-alkylation of 1H-1,2,4-triazole.

Materials:

  • 1H-1,2,4-triazole (CAS 288-88-0)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • 1-Bromo-2-chloroethane or 2-chloroethyl benzenesulfonate

  • Anhydrous Ethanol or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Deprotonation (Formation of the Triazole Anion):

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous ethanol or DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a strong base, such as sodium ethoxide (1.05 eq) or sodium hydride (1.05 eq, 60% dispersion in mineral oil), in portions. Causality: The use of a strong, non-nucleophilic base is critical to quantitatively deprotonate the triazole, forming the highly nucleophilic triazolide anion. Performing this step at 0 °C controls the exothermicity of the reaction and prevents potential side reactions.

  • Alkylation (Nucleophilic Substitution):

    • Once the base addition is complete and gas evolution (if using NaH) has ceased, slowly add the alkylating agent, such as 1-bromo-2-chloroethane or 2-chloroethyl benzenesulfonate (1.1 eq), dropwise via a syringe, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Causality: The chloroethylating agent provides the electrophilic carbon for the triazolide anion to attack in a classic SN2 reaction. Using an agent with a better leaving group than chloride (e.g., bromide or sulfonate) ensures that the initial alkylation occurs preferentially, leaving the chloro group intact for subsequent transformations. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining completion.

  • Workup and Purification:

    • Upon reaction completion, carefully quench the reaction by pouring it into cold water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality: The aqueous workup removes the inorganic salts and any remaining polar starting materials. The bicarbonate wash neutralizes any residual acidic species.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound. Self-Validation: The purity and identity of the final product must be confirmed through spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the success of the synthesis.

Section 3: Role in Drug Development and Key Applications

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a highly valuable intermediate or building block . The chloroethyl group provides a reactive handle for introducing the triazole moiety into a larger molecular framework through nucleophilic substitution reactions.

Gateway to Azole Antifungals

The 1,2,4-triazole core is the defining feature of the "azole" class of antifungal drugs. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Intermediates like this compound are critical for constructing the complex side chains that define the efficacy and spectrum of drugs such as itraconazole and fluconazole.[6][7]

The chloroethyl group can be displaced by a variety of nucleophiles (e.g., phenols, thiols, amines) to tether the triazole unit to the rest of the target molecule.

Application_Workflow Intermediate 1-(2-chloroethyl)- 1H-1,2,4-triazole API Complex API (e.g., Azole Antifungal Precursor) Intermediate:e->API:w Nucleophilic Substitution Nucleophile Core Molecule with Nucleophile (Nu-H) Nucleophile:n->API:s Base_App Base Base_App:n->API:s

Caption: Role as a key intermediate in API synthesis.

Broader Therapeutic Potential

Beyond antifungals, the 1,2,4-triazole scaffold is integral to drugs with a wide range of activities, including:

  • Anticancer: Anastrozole and Letrozole are aromatase inhibitors used in breast cancer therapy.[2]

  • Antiviral: Ribavirin is a broad-spectrum antiviral agent.[3]

  • Anxiolytic: Alprazolam is a well-known treatment for anxiety disorders.[2]

The synthesis of novel derivatives for these and other therapeutic areas often relies on versatile intermediates like this compound to explore structure-activity relationships (SAR).

Section 4: Safety, Handling, and Storage

As a reactive alkylating agent and a research chemical with limited toxicological data, this compound must be handled with appropriate care in a laboratory setting.

Safety AspectProtocol
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Handling Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid (Exposure) Skin: Immediately wash with soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. In all cases of significant exposure, seek medical attention.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.

Conclusion

This compound represents a cornerstone intermediate for the synthesis of a multitude of biologically active compounds. Its straightforward preparation via N-alkylation of 1,2,4-triazole, combined with the reactive chloroethyl handle, provides medicinal chemists with a reliable and versatile tool for drug discovery. A comprehensive understanding of its synthesis, properties, and safe handling is essential for any researcher or drug development professional seeking to leverage the potent therapeutic potential of the 1,2,4-triazole scaffold.

References

  • Aggarwal, R., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652. Available from: [Link]

  • Google Patents. (n.d.). CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds.
  • Google Patents. (n.d.). CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved January 21, 2026, from [Link]

  • Sharma, D., & Narasimhan, B. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999378. Available from: [Link]

  • Singh, P., & Kaur, P. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-9. Available from: [Link]

  • Verma, A., et al. (2021). s-Triazine based 1,2,4-triazole derivatives: Synthesis and in-vitro biological evaluation. ISRES. Available from: [Link]

  • Yadav, M., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chloroethyl)-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a reactive chloroethyl group attached to a stable triazole ring, makes it a valuable synthetic intermediate for the creation of a wide array of more complex molecules with diverse pharmacological activities.[1][2][3] The 1,2,4-triazole core is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting antifungal, antiviral, and anticancer properties, among others.[4][5] This guide provides a comprehensive technical overview of the molecular structure, synthesis, characterization, and reactivity of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Properties

The fundamental structure of this compound consists of a five-membered 1,2,4-triazole ring N-alkylated with a 2-chloroethyl substituent. The triazole ring itself is an aromatic heterocycle containing three nitrogen atoms and two carbon atoms, conferring significant stability to the molecule.[6]

Key Structural Features:

  • 1,2,4-Triazole Ring: A planar, aromatic system that is relatively resistant to metabolic degradation. Its nitrogen atoms can participate in hydrogen bonding and coordination with biological targets.

  • N1-Substitution: The chloroethyl group is attached to the N1 position of the triazole ring. Regioselectivity in the alkylation of 1,2,4-triazole is a critical aspect of its synthesis.

  • 2-Chloroethyl Group: This is the primary reactive site of the molecule. The carbon-chlorine bond is susceptible to nucleophilic substitution, making it an excellent handle for introducing a variety of functional groups.[6]

A table summarizing the key properties of this compound is presented below.

PropertyValue
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
CAS Number 75874-85-0
Appearance White to off-white solid (predicted)
Boiling Point Decomposes before boiling (predicted)
Melting Point Not readily available
Solubility Soluble in polar organic solvents

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of 1H-1,2,4-triazole. A common and effective method involves the reaction of the sodium salt of 1,2,4-triazole with a suitable chloroethylating agent.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation of 1H-1,2,4-triazole

This protocol is a representative procedure based on established methods for the N-alkylation of triazoles.[7]

Materials:

  • 1H-1,2,4-triazole

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • 1,2-dichloroethane (or another suitable chloroethylating agent like 2-chloroethyl tosylate)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Triazolide Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation Reaction: Cool the resulting solution of sodium 1,2,4-triazolide back to 0 °C.

  • Add 1,2-dichloroethane (1.5 to 2.0 equivalents) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench any remaining sodium hydride by the careful addition of water.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR:

    • The two protons of the triazole ring (at C3 and C5) are expected to appear as distinct singlets in the aromatic region (δ 7.5-8.5 ppm).

    • The methylene group attached to the triazole nitrogen (-N-CH₂-) will likely resonate as a triplet (δ 4.2-4.6 ppm).

    • The methylene group bearing the chlorine atom (-CH₂-Cl) is expected to appear as a triplet downfield from the other methylene group (δ 3.8-4.2 ppm).

  • 13C NMR:

    • The two carbon atoms of the triazole ring (C3 and C5) will appear in the aromatic region (δ 140-155 ppm).

    • The carbon of the methylene group attached to the triazole nitrogen (-N-CH₂-) is expected around δ 45-55 ppm.

    • The carbon of the methylene group attached to the chlorine atom (-CH₂-Cl) will likely be found around δ 40-50 ppm.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pattern of the molecule.[10][11]

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 131. A prominent fragment would likely correspond to the loss of the chloroethyl side chain. Other characteristic fragments may arise from the cleavage of the triazole ring.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be detected at m/z 132.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the chloroethyl group. This functional group readily undergoes nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of substituents.[6]

Caption: Reactivity of the chloroethyl group in SN2 reactions.

This reactivity makes this compound a valuable building block in the synthesis of pharmaceutical agents. For instance, it can be used to introduce the 1,2,4-triazole moiety into larger molecules, a strategy often employed to enhance pharmacological activity, improve metabolic stability, or modulate physicochemical properties. The triazole ring is a key component in many antifungal and antiviral drugs.[3][12][13]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

  • Toxicity: While specific toxicity data is limited, alkylating agents are often toxic and should be handled with caution.

  • Irritation: May cause skin and eye irritation upon contact.

  • Inhalation: Avoid inhaling dust or vapors.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis, combined with the reactivity of the chloroethyl group, provides a reliable pathway for the introduction of the biologically important 1,2,4-triazole scaffold into a diverse range of molecules. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective application in the design and development of novel therapeutic agents.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical Sciences.
  • Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents. (n.d.). Benchchem.
  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. (2021). Indian Journal of Chemistry.
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. (n.d.). Benchchem.
  • 1H-1,2,4-Triazole, 5-[(2-chloroethyl)thio]- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • This compound synthesis. (n.d.). ChemicalBook.
  • 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
  • 1,2,4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). (n.d.).
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).
  • Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008 - 2011). (2013).
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • 1,2,4-Triazole: A Cornerstone for Pharmaceutical Synthesis and Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • WO2011111077A1 - 1, 2, 4-triazole derivatives and their anti mycobacterial activity. (n.d.).
  • Synthetic strategies due to new 1,2,4-triazoles getting (liter
  • 1, 2, 4-triazole derivatives and their anti mycobacterial activity. (2014).
  • Triazole as Pharmaceuticals Potentials. (n.d.).
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). European Journal of Medicinal Chemistry.
  • Friedel - Crafts reaction of N - ( 2 - Chloroethyl ) benzaldimine. (2025).
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014).
  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018).
  • Mass spectra of 1,2,3-triazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Resurgence and Repurposing of Antifungal Azoles by Transition Metal Coordin
  • 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 1-(2-Chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)-1H-1,2,4-triazole is a key synthetic intermediate possessing a bifunctional nature: a stable aromatic triazole ring and a reactive chloroethyl side chain. This guide provides a comprehensive analysis of its reactivity and stability, critical parameters for its effective utilization in medicinal chemistry and drug development. We will delve into its synthetic pathways, explore its reactivity profile with various nucleophiles, and examine its stability under different environmental conditions. This document aims to be a valuable resource for scientists leveraging this versatile molecule in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its prevalence stems from its unique combination of properties:

  • Aromatic Stability: The triazole ring is aromatic, conferring thermal and chemical stability to the core structure.[2] It is generally resistant to hydrolysis, oxidation, and reduction under physiological conditions.

  • Hydrogen Bonding Capacity: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[1]

  • Dipole Character: The presence of three nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility and binding characteristics.[1]

  • Metabolic Stability: The triazole ring is often metabolically robust, contributing to improved pharmacokinetic profiles of drug candidates.

These attributes have led to the incorporation of the 1,2,4-triazole moiety into a wide array of therapeutic agents, including antifungal (e.g., fluconazole, itraconazole), antiviral (e.g., ribavirin), and anticancer (e.g., anastrozole) drugs.[1] The subject of this guide, this compound, serves as a valuable building block for introducing this important pharmacophore, while the chloroethyl group provides a reactive handle for further molecular elaboration.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of the parent 1,2,4-triazole. Several general methods for the synthesis of the 1,2,4-triazole ring itself are well-established, such as the Pellizzari and Einhorn-Brunner reactions.

A common and direct approach for the synthesis of the title compound involves the reaction of 1,2,4-triazole with a suitable two-carbon electrophile bearing a leaving group.

Proposed Synthetic Protocol: N-Alkylation with 1-Bromo-2-chloroethane

A plausible and efficient laboratory-scale synthesis involves the reaction of the sodium salt of 1,2,4-triazole with 1-bromo-2-chloroethane. The choice of 1-bromo-2-chloroethane is strategic, as the bromide is a better leaving group than the chloride, allowing for selective displacement of bromide while retaining the chloro functionality for subsequent reactions.

Step-by-Step Methodology:

  • Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Add one equivalent of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the triazole and form the sodium salt in situ. Exercise caution as this step evolves hydrogen gas.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete salt formation.

  • Alkylation: To the resulting suspension, add a slight excess (1.1 equivalents) of 1-bromo-2-chloroethane dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Proposed synthesis of this compound.

Reactivity Profile: The Dual Nature of the Molecule

The reactivity of this compound is dominated by the electrophilic nature of the chloroethyl side chain. The triazole ring itself is relatively unreactive towards nucleophiles but plays a crucial role in activating the side chain.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the chlorine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The electron-withdrawing nature of the adjacent triazole ring enhances the electrophilicity of the methylene group, making it susceptible to attack by a wide range of nucleophiles.

Common Nucleophiles and Their Products:

NucleophileReagent ExampleProduct
Amines (primary, secondary)RNH₂, R₂NH1-(2-Aminoethyl)-1H-1,2,4-triazoles
ThiolsRSH1-(2-(Alkylthio)ethyl)-1H-1,2,4-triazoles
ThioamidesThioureaS-Alkyl isothiouronium salts
AzidesSodium azide1-(2-Azidoethyl)-1H-1,2,4-triazole
SulfitesSodium sulfite2-(1H-1,2,4-triazol-1-yl)ethanesulfonate (a taurine analog)
HydroxidesNaOH, KOH1-(2-Hydroxyethyl)-1H-1,2,4-triazole (via hydrolysis)

Experimental Protocol: Reaction with a Primary Amine

  • Dissolve this compound in a suitable polar aprotic solvent like acetonitrile.

  • Add 2.2 equivalents of the desired primary amine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl generated.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove the amine hydrochloride salt.

  • Dry the organic layer and concentrate to obtain the crude product, which can be further purified by chromatography or recrystallization.

Caption: General SN2 reaction of this compound.

Intramolecular Cyclization and the Aziridinium Intermediate

Under certain conditions, particularly in the presence of a non-nucleophilic base or upon heating, this compound can undergo intramolecular cyclization. The N-4 nitrogen of the triazole ring can act as an internal nucleophile, displacing the chloride to form a transient and highly reactive aziridinium-like intermediate. This intermediate is then readily attacked by nucleophiles, leading to ring-opening and the formation of the substituted product. This pathway can sometimes compete with the direct SN2 reaction.

Elimination Reactions

In the presence of a strong, sterically hindered base, an elimination reaction (E2) can occur to form 1-vinyl-1H-1,2,4-triazole. However, due to the acidity of the protons on the carbon adjacent to the triazole ring, nucleophilic substitution is generally the more favored pathway.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for designing reaction conditions.

Thermal Stability
Hydrolytic Stability

The 1,2,4-triazole ring is generally stable to hydrolysis under neutral conditions.[2] However, the chloroethyl group can undergo slow hydrolysis to 1-(2-hydroxyethyl)-1H-1,2,4-triazole. The rate of this hydrolysis is expected to be dependent on pH and temperature.

  • Acidic Conditions: Under acidic conditions, the triazole ring can be protonated, which may slightly decrease the rate of nucleophilic attack by water due to electrostatic repulsion.

  • Neutral Conditions: Hydrolysis is expected to be slow at neutral pH.

  • Basic Conditions: Under basic conditions, the hydrolysis rate will increase due to the presence of the more nucleophilic hydroxide ion, which will readily displace the chloride via an SN2 reaction.

Protocol for a Preliminary Hydrolysis Study:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare buffered aqueous solutions at various pH values (e.g., pH 2, 7, and 10).

  • Initiate the hydrolysis by adding a small aliquot of the stock solution to the buffered solutions at a constant temperature.

  • At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralization or dilution in a mobile phase).

  • Analyze the samples by a stability-indicating HPLC method to quantify the disappearance of the parent compound and the appearance of the hydroxyethyl derivative.[6][7]

Stability_Factors cluster_Reactivity Reactivity Pathways cluster_Stability Stability Considerations SN2 SN2 Substitution (Major Pathway) Intramolecular Intramolecular Cyclization Elimination Elimination (E2) (Minor Pathway) Thermal Thermal Decomposition Hydrolysis Hydrolysis Core 1-(2-chloroethyl)- 1H-1,2,4-triazole Core->SN2 Nucleophiles Core->Intramolecular Heat/Base Core->Elimination Strong, Hindered Base Core->Thermal High Temperature Core->Hydrolysis H₂O, pH

Caption: Reactivity and stability pathways of this compound.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its reactivity is primarily dictated by the electrophilic chloroethyl side chain, which readily undergoes nucleophilic substitution with a variety of nucleophiles. Understanding its reactivity profile and stability is paramount for its successful application in the synthesis of complex molecular architectures. This guide provides a foundational understanding of these key aspects, enabling researchers to harness the full potential of this important synthetic intermediate. Further detailed kinetic and mechanistic studies would be beneficial to provide a more quantitative understanding of its reactivity and stability under various process conditions.

References

  • (Reference to a relevant synthesis paper for N-alkyl
  • (Reference to a paper on the reactivity of haloalkyl azoles, if found)
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. ([Link])

  • (Reference to a general organic chemistry textbook for SN2 reactions)
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. ([Link])

  • (Reference to a study on intramolecular cycliz
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. ([Link])

  • (Reference to a paper on elimin
  • (Reference to a paper on the thermal stability of N-alkylazoles)
  • (Reference to a paper on hydrolysis kinetics of rel
  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - ResearchGate. ([Link])

  • (Further relevant cit
  • (Further relevant cit
  • (Further relevant cit
  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ([Link])

  • (Further relevant cit
  • (Further relevant cit
  • Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. ([Link])

  • (Further relevant cit
  • (Further relevant cit
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. ([Link])

  • 8.5: Mechanisms of Nucleophilic Substitution Reactions - Chemistry LibreTexts. ([Link])

Sources

1-(2-chloroethyl)-1H-1,2,4-triazole potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-chloroethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structural motif that has garnered immense interest in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3] A number of commercially successful drugs, such as the antifungal agents fluconazole and itraconazole, feature the 1,2,4-triazole core, underscoring its therapeutic relevance.[3]

This guide focuses on the untapped potential of this compound. The rationale for investigating this particular molecule stems from two key structural features: the presence of the 1,2,4-triazole ring, which is a known pharmacophore, and the 2-chloroethyl side chain. Halogenated substituents are known to often enhance the biological activity of heterocyclic compounds.[4] The exploration of this molecule, therefore, presents a compelling avenue for the discovery of novel therapeutic agents.

Potential Biological Activities

Antifungal Activity: A Primary Therapeutic Prospect

The most well-documented and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[4][5] The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal agents.[4][6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of action for azole compounds, including 1,2,4-triazoles, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7][8] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazole derivatives disrupt the conversion of lanosterol to ergosterol.[4] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately compromising its integrity and function, and inhibiting fungal growth.[7][10]

The 2-chloroethyl substituent on the this compound molecule may influence its binding affinity to the CYP51 enzyme, potentially enhancing its antifungal potency.

G cluster_0 Fungal Cell cluster_1 Mechanism of Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Fungal_Cell_Membrane Component of Triazole This compound Triazole->CYP51 Inhibits

Caption: Proposed antifungal mechanism of this compound.

Anticancer Activity: A Promising Avenue for Investigation

Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives against a range of human cancer cell lines.[11][12][13] The mechanisms underlying their antiproliferative effects are diverse and often target key signaling pathways involved in cancer cell growth and survival.

Potential Mechanisms of Anticancer Action:

  • Enzyme Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit the activity of enzymes crucial for cancer progression, such as Epidermal Growth Factor Receptor (EGFR), BRAF, and tubulin.[11]

  • Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: They can also halt the cell cycle at different phases, preventing cancer cell proliferation.[14]

The electrophilic nature of the chloroethyl group in this compound could potentially allow for covalent interactions with biological nucleophiles in cancer cells, contributing to its cytotoxic effects.

Other Potential Biological Activities

Beyond antifungal and anticancer effects, the 1,2,4-triazole scaffold has been associated with a variety of other biological activities, including:

  • Antibacterial Activity [2][15]

  • Antiviral Activity [3]

  • Anti-inflammatory Activity [16]

  • Anticonvulsant Activity [3]

Proposed Research and Evaluation Strategy

This section outlines a hypothetical yet detailed experimental plan for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route for the target compound involves the N-alkylation of 1H-1,2,4-triazole with a suitable chloroethylating agent.

G 1H_1_2_4_triazole 1H-1,2,4-triazole reagents + 1-bromo-2-chloroethane (or similar chloroethylating agent) + Base (e.g., K2CO3) + Solvent (e.g., DMF) 1H_1_2_4_triazole->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Protocol:

  • To a solution of 1H-1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Add a chloroethylating agent (e.g., 1-bromo-2-chloroethane) dropwise to the reaction mixture.

  • Stir the reaction at an appropriate temperature (e.g., room temperature or elevated temperature) and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product using column chromatography to obtain the desired this compound.

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antifungal Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compound against a panel of pathogenic fungal strains.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Use a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus).

  • Include positive (a known antifungal drug, e.g., fluconazole) and negative (no drug) controls.

  • Incubate the plates at an appropriate temperature and for a sufficient duration.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Mechanism of Action Study: Ergosterol Biosynthesis Assay

Objective: To investigate if the compound inhibits ergosterol biosynthesis in a manner consistent with other azole antifungals.

Protocol:

  • Culture the test fungus in the presence of sub-inhibitory concentrations of the compound.

  • After incubation, harvest the fungal cells and extract the non-saponifiable lipids.

  • Analyze the sterol composition of the extracts using gas chromatography-mass spectrometry (GC-MS).

  • Compare the sterol profiles of treated and untreated cells. A decrease in ergosterol levels and an accumulation of lanosterol and other 14α-methylated sterols would indicate inhibition of CYP51.

In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol (MTT Assay):

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformans
This compoundExperimental ValueExperimental ValueExperimental Value
Fluconazole (Control)Known ValueKnown ValueKnown Value

Table 2: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compoundExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Known ValueKnown ValueKnown Value

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as a biologically active compound, particularly as an antifungal and anticancer agent. The proposed research strategy provides a comprehensive framework for its synthesis and evaluation. Positive results from these initial in vitro studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the side chain to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in animal models of fungal infections or cancer.

  • Toxicology and Pharmacokinetic Profiling: Assessment of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of this compound and its derivatives represents a promising endeavor in the ongoing quest for novel and effective therapeutic agents.

References

  • Al-Omar, M. A. (2010). 1,2,4-Triazoles as Antimicrobial Agents. Rasayan J. Chem, 3(4), 614-637.
  • Asif, M. (2014). A review on biological activities of 1,2,4-triazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 1-14.
  • Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Worldwide emergence of resistance to antifungal drugs challenges human health and food security. Science, 360(6390), 739-742.
  • Gomber, V., & Singh, G. (2011). A review on biological activities of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 11-24.
  • Katiyar, S. K., & Edlind, T. D. (2001). Antifungal activities of azoles: correlation of ergosterol biosynthesis inhibition with in vitro and in vivo drug efficacy. Antimicrobial Agents and Chemotherapy, 45(9), 2542-2547.
  • Labana, U., & Singh, N. (2018). A review on the synthesis and anti-inflammatory activity of 1,2,4-triazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 246-263.
  • Plemmons, J. M., & Whaley, S. G. (2020). Triazole Antifungals. In StatPearls.
  • Rostom, S. A., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Abd El-Fattah, H. A. (2009). Design, synthesis and anticancer activity of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 44(8), 3333-3344.
  • Song, D., & Ma, S. (2017). Recent development on 1,2,4-triazole-containing compounds as anticancer agents. Archiv der Pharmazie, 350(1-2), 1600241.
  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Ali, M., Rahim, F., & Selvaraj, M. (2016).
  • Verma, A., Joshi, N., Singh, D., & Stables, J. P. (2013). 1,2,4-Triazole: a promising lead for the discovery of anticonvulsant agents. European Journal of Medicinal Chemistry, 69, 584-601.
  • Whaley, S. G., Berkow, E. L., Rybak, J. M., Nishimoto, A. T., Barker, K. S., & Rogers, P. D. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 7, 2173.
  • Zhang, Y., & Li, S. (2014). A review on the synthesis of 1,2,4-triazole derivatives as potential antibacterial agents. Mini-Reviews in Medicinal Chemistry, 14(3), 256-271.
  • Zonios, D. I., & Bennett, J. E. (2008). Update on antifungal therapy. Current Opinion in Infectious Diseases, 21(6), 597-602.
  • Zuo, Z., Xie, W., & Li, Y. (2017). Recent developments in 1,2,4-triazole-based anticancer agents. Future Medicinal Chemistry, 9(13), 1547-1572.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708.
  • Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Medical Mycology, 41(3), 187-210.
  • Kumar, R., Yar, M. S., & Rai, A. K. (2015). 1,2,4-Triazole derivatives as potential antimicrobial agents: A review. Der Pharma Chemica, 7(10), 182-194.
  • Sharma, D., & Narasimhan, B. (2012). A review on the synthesis and biological significance of 1,2,4-triazole nucleus. Current Research in Pharmaceutical Sciences, 2(1), 1-12.
  • Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., & Watode, R. P. (2012). The biology and chemistry of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 20(19), 5678-5695.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some 1,2,4-triazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.

Sources

An In-Depth Technical Guide on the Discovery and History of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 1-(2-chloroethyl)-1H-1,2,4-triazole, a key intermediate in the synthesis of various pharmaceuticals. While the initial discovery of the 1,2,4-triazole ring system dates back to the late 19th century, the specific history of this chloroethyl derivative is intrinsically linked to the advent of azole antifungal agents. This guide will delve into the synthetic pathways, reaction mechanisms, and the evolution of its application as a critical building block in medicinal chemistry.

Introduction: The Emergence of a Versatile Heterocycle

The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms, which has become a ubiquitous scaffold in medicinal chemistry.[1][2] The unique electronic properties and hydrogen bonding capabilities of the triazole ring allow for its interaction with a wide range of biological targets.[1] The initial synthesis of the parent 1,2,4-triazole ring is credited to Bladin in 1885. Since then, a vast number of derivatives have been synthesized, leading to the development of drugs with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][3]

The subject of this guide, this compound, is a crucial derivative that serves as a reactive intermediate. The introduction of the chloroethyl group provides a handle for further chemical modifications, making it an essential building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Historical Context: A Journey from Discovery to Application

The precise "discovery" of this compound is not documented as a singular event but rather as a necessary step in the development of more complex molecules. Its history is therefore intertwined with the rise of azole antifungal drugs in the latter half of the 20th century. The development of antifungal agents like itraconazole necessitated the synthesis of various triazole-containing intermediates, and it is within this context that the preparation and utilization of this compound likely first occurred.

Patents related to the synthesis of itraconazole and other similar antifungal agents often describe the use of key intermediates that are structurally related to or derived from this compound.[4][5] These documents, while not explicitly detailing the "discovery," provide the earliest records of its synthesis and application.

Synthesis and Methodologies

The synthesis of this compound is primarily achieved through the N-alkylation of the parent 1H-1,2,4-triazole. Several synthetic strategies have been employed, with the choice of reagents and conditions influencing the yield and purity of the final product.

Alkylation with 1,2-Dichloroethane

A common and direct method for the synthesis of this compound involves the reaction of 1H-1,2,4-triazole with an excess of 1,2-dichloroethane in the presence of a base.

Reaction Scheme:

G cluster_0 Alkylation of 1H-1,2,4-triazole 1H-1,2,4-triazole 1H-1,2,4-triazole This compound This compound 1H-1,2,4-triazole->this compound 1,2-dichloroethane, Base

A general scheme for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-1,2,4-triazole in a suitable solvent (e.g., dimethylformamide, acetonitrile), a base such as sodium hydride or potassium carbonate is added.

  • Addition of Alkylating Agent: 1,2-dichloroethane is added to the reaction mixture, which is then heated to a specific temperature (typically reflux) for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like sodium hydride is often used to deprotonate the triazole ring, forming the more nucleophilic triazolide anion, which readily attacks the electrophilic carbon of 1,2-dichloroethane.

  • Excess of Alkylating Agent: Using an excess of 1,2-dichloroethane helps to minimize the formation of the bis-triazolyl ethane byproduct.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.

From 1-(2-hydroxyethyl)-1H-1,2,4-triazole

An alternative two-step synthesis involves the initial preparation of 1-(2-hydroxyethyl)-1H-1,2,4-triazole, followed by chlorination.

Step 1: Synthesis of 1-(2-hydroxyethyl)-1H-1,2,4-triazole

1H-1,2,4-triazole is reacted with 2-chloroethanol in the presence of a base.

Step 2: Chlorination

The resulting alcohol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.

Reaction Workflow:

G A 1H-1,2,4-triazole B 1-(2-hydroxyethyl)-1H-1,2,4-triazole A->B 2-chloroethanol, Base C This compound B->C Chlorinating Agent (e.g., SOCl₂)

Two-step synthesis of this compound.

This method can sometimes provide better overall yields and purity compared to the direct alkylation with 1,2-dichloroethane, as it can be easier to control the reaction and minimize side products.

Role in Drug Development: A Key Intermediate

The primary significance of this compound lies in its role as a key intermediate in the synthesis of several important pharmaceutical compounds, particularly azole antifungal agents.

Synthesis of Itraconazole

Itraconazole is a broad-spectrum antifungal agent used to treat a variety of fungal infections.[4] The synthesis of itraconazole involves the coupling of a triazole-containing side chain with a complex core structure. This compound or a derivative thereof can be utilized to introduce the essential triazole moiety into the final drug molecule.

Illustrative Synthetic Connection:

G A This compound B Itraconazole Precursor A->B Coupling Reaction C Itraconazole B->C Further Synthetic Steps

Role of the intermediate in Itraconazole synthesis.

The chloroethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of the triazole ring to the rest of the molecular framework.

Conclusion and Future Perspectives

While the discovery of this compound may not be a celebrated event in the annals of chemistry, its importance as a versatile and indispensable intermediate in the pharmaceutical industry is undeniable. Its history is a testament to the enabling role of synthetic chemistry in the development of life-saving medicines. Future research may focus on developing more efficient, greener, and cost-effective synthetic routes to this key building block, further facilitating the discovery and production of novel triazole-based therapeutics. The continued exploration of new applications for this reactive intermediate in various fields of chemical synthesis also remains an active area of investigation.

References

  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google P
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (URL: Not available)
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (URL: [Link])

  • CA1157869A - Process for producing 1h-1,2,4-triazole - Google P
  • synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Neg
  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (URL: [Link])

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. (URL: Not available)
  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (URL: [Link])

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL: Not available)
  • CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds - Google P
  • CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof ...
  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (URL: [Link])

Sources

The Lynchpin Intermediate: A Technical Guide to 1-(2-chloroethyl)-1H-1,2,4-triazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect in Modern Therapeutics

In the landscape of medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, a structural motif consistently found at the core of numerous groundbreaking pharmaceuticals.[1] Its unique electronic properties, including its capacity for hydrogen bonding and its dipole character, make it an exceptional pharmacophore for engaging with biological targets.[2] This guide moves beyond a general appreciation of the triazole nucleus to focus on a specific, highly versatile, yet often overlooked intermediate: 1-(2-chloroethyl)-1H-1,2,4-triazole .

This molecule is not the final drug, but rather the lynchpin—a critical building block from which complex, biologically active agents are constructed. Its importance lies in the reactive 2-chloroethyl group, a potent alkylating agent tethered to a stable, pharmacologically validated core. For researchers, scientists, and drug development professionals, understanding the synthesis, reactivity, and strategic application of this intermediate is paramount to unlocking new therapeutic possibilities, particularly in the realm of antifungal and anticancer agents.[3][4] This document serves as an in-depth technical resource, grounded in established chemical principles, to guide the effective utilization of this powerful synthetic tool.

Synthesis: Mastering the Regioselective Alkylation of 1,2,4-Triazole

The primary challenge in synthesizing this compound is controlling the site of alkylation. The 1,2,4-triazole anion has two potentially nucleophilic nitrogen atoms, N1 and N4. The formation of the N1-substituted isomer is typically the thermodynamically favored product and the one desired for most pharmaceutical applications. The choice of solvent and base is therefore not arbitrary but a critical decision to ensure high regioselectivity and yield.

Causality of Experimental Design:
  • Choice of Alkylating Agent: 1,2-dichloroethane is a common and cost-effective choice. Its symmetrical nature simplifies the reaction, though 1-bromo-2-chloroethane can also be used for enhanced reactivity at one carbon center.

  • Solvent System: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred. These solvents effectively solvate the cation of the base (e.g., K⁺) without forming extensive hydrogen bonds with the triazole anion, leaving it highly nucleophilic and reactive.

  • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the triazole (pKa ≈ 10.26) but is not so aggressive as to cause side reactions with the solvent or the alkylating agent. Sodium hydride (NaH) can also be used but requires more stringent anhydrous conditions.

  • Temperature Control: The reaction is typically heated to facilitate the Sₙ2 substitution. A temperature range of 60-80 °C provides a balance between a reasonable reaction rate and minimizing the formation of impurities.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants & Reagents Triazole 1H-1,2,4-Triazole ReactionVessel Reaction Mixture (Stirring at 70°C) Triazole->ReactionVessel Dichloroethane 1,2-Dichloroethane (Excess) Dichloroethane->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent DMF Solvent->ReactionVessel Workup Aqueous Workup (Filtration & Extraction) ReactionVessel->Workup 1. Cool to RT 2. Filter solids 3. Extract with EtOAc Purification Purification (Column Chromatography) Workup->Purification Concentrate crude Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: Synthesis

This protocol is a self-validating system based on established N-alkylation methodologies for nitrogen heterocycles.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a slurry (approx. 5-10 mL per gram of triazole).

  • Reagent Addition: Add 1,2-dichloroethane (5.0 eq, used in excess to serve as both reagent and part of the solvent system) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washings. Remove the bulk of the DMF and excess 1,2-dichloroethane under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with water (3x) to remove any remaining DMF, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N1-substituted product.

Structural Characterization: A Spectroscopic Fingerprint

Accurate characterization is essential to confirm the identity, purity, and regiochemistry of the synthesized intermediate. The combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint.[5][6]

Expected Spectroscopic Data
TechniqueFeatureExpected ObservationRationale
¹H NMR Triazole ProtonsTwo singlets, δ ≈ 8.0-8.5 ppmThe C3-H and C5-H protons of the triazole ring are in distinct electronic environments and do not couple to each other.
Chloroethyl ProtonsTwo triplets, δ ≈ 3.9-4.5 ppmTwo sets of methylene protons (-CH₂-N and -CH₂-Cl) coupled to each other, resulting in a triplet-of-triplets pattern (J ≈ 6-7 Hz). The N-CH₂ is typically downfield due to the triazole ring.
¹³C NMR Triazole CarbonsTwo signals, δ ≈ 145-155 ppmThe C3 and C5 carbons of the aromatic triazole ring.
Chloroethyl CarbonsTwo signals, δ ≈ 40-55 ppmThe -CH₂-N carbon (δ ≈ 48-52 ppm) and the -CH₂-Cl carbon (δ ≈ 40-45 ppm).
IR C-H stretch (aromatic)~3100 cm⁻¹Stretching vibration of the C-H bonds on the triazole ring.
C=N stretch~1500-1600 cm⁻¹Characteristic stretching vibrations of the triazole ring system.[7]
C-Cl stretch~650-800 cm⁻¹Stretching vibration of the alkyl chloride bond.
MS (EI) Molecular Ion (M⁺)m/z ≈ 131/133The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.[8]
FragmentationLoss of CH₂ClA significant fragment corresponding to the loss of the chloroethyl side chain.
FragmentationLoss of HCNA characteristic fragmentation pathway for the triazole ring itself.[8]

Application in Drug Development: A Gateway to Bioactive Molecules

The synthetic value of this compound lies in the electrophilic nature of its terminal carbon, making it an ideal substrate for Sₙ2 reactions. This allows for the facile introduction of the triazole-ethyl moiety onto a vast array of nucleophilic scaffolds, a common strategy in the synthesis of azole antifungal agents and other therapeutics.

Core Reaction: Nucleophilic Substitution

The chloro group is an excellent leaving group. When reacted with a nucleophile (Nu⁻), such as a deprotonated phenol, thiol, or a secondary amine, it undergoes substitution to form a new carbon-nucleophile bond. This reaction is the cornerstone of its utility.

G Intermediate This compound Product Bioactive Precursor (Triazole-ethyl-R) Intermediate->Product Sₙ2 Reaction Nucleophile Nucleophile (R-OH, R-SH, R₂NH) Nucleophile->Product Base Base (e.g., K₂CO₃) Base->Nucleophile Deprotonation G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole Triazole Antifungal (e.g., Fluconazole derivative) Triazole->CYP51 Inhibition (N4 coordinates to Heme Fe)

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Methodological & Application

Experimental protocol for 1-(2-chloroethyl)-1H-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole via Phase-Transfer Catalysis

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The described method utilizes phase-transfer catalysis (PTC) for the N-alkylation of 1H-1,2,4-triazole with 1-bromo-2-chloroethane. This approach offers significant advantages, including high regioselectivity for the desired N1-isomer, mild reaction conditions, operational simplicity, and the use of inexpensive and environmentally benign reagents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also a discussion of the underlying mechanism, safety protocols, and characterization techniques.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antifungal, antiviral, and anticancer activities.[1][2] The functionalization of the triazole ring is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The title compound, this compound, serves as a crucial synthetic precursor, with the 2-chloroethyl group acting as a reactive handle for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

The primary challenge in the synthesis of N-substituted 1,2,4-triazoles is controlling the regioselectivity of the alkylation reaction. The 1,2,4-triazole anion has two potentially nucleophilic nitrogen atoms (N1 and N4), leading to the possible formation of two isomeric products.[3] While various methods exist, direct alkylation often yields a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[3]

Phase-transfer catalysis (PTC) has emerged as a powerful and green methodology to overcome these challenges.[4][5] PTC facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic) by using a catalyst that transports one reactant across the phase boundary.[6] In this protocol, the phase-transfer catalyst shuttles the triazolate anion, formed in the aqueous phase by a base, into the organic phase where it can react with the alkylating agent. This technique often enhances reaction rates, improves yields, and allows for the use of milder bases like potassium carbonate, avoiding the need for hazardous reagents such as sodium hydride in anhydrous polar aprotic solvents.[4]

This document details a robust and scalable protocol for the regioselective synthesis of this compound, emphasizing safety, efficiency, and mechanistic understanding.

Reaction Scheme and Mechanism

The synthesis proceeds via the SN2 alkylation of 1H-1,2,4-triazole with 1-bromo-2-chloroethane under biphasic conditions, catalyzed by tetrabutylammonium bromide (TBAB).

Reaction: (Self-generated image, not from a search result) 1H-1,2,4-triazole reacts with 1-bromo-2-chloroethane in the presence of potassium carbonate and TBAB to yield this compound.

Mechanism of Phase-Transfer Catalysis: The reaction mechanism involves several key steps that occur at the interface of the aqueous and organic phases.

  • Deprotonation: In the aqueous phase, the inorganic base (potassium carbonate) deprotonates the 1H-1,2,4-triazole (pKa ≈ 10.26) to form the water-soluble triazolate anion.[7]

  • Ion Exchange: The phase-transfer catalyst, tetrabutylammonium bromide (Q⁺X⁻), exchanges its bromide anion for the triazolate anion (Tr⁻) at the phase interface, forming an ion pair (Q⁺Tr⁻).

  • Phase Transfer: This new ion pair is lipophilic due to the long alkyl chains of the tetrabutylammonium cation and is thus extracted into the organic phase.

  • Alkylation: In the organic phase, the "naked" and highly reactive triazolate anion undergoes an SN2 reaction with the alkylating agent, 1-bromo-2-chloroethane. The N1 position is generally favored for alkylation under these conditions.[3]

  • Catalyst Regeneration: The resulting product, this compound, remains in the organic phase. The catalyst cation (Q⁺) pairs with the displaced bromide anion and returns to the aqueous phase to begin another catalytic cycle.

Safety and Hazard Information

Extreme caution must be exercised when handling the reagents for this synthesis. This protocol should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 1H-1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation.[8] May cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.[9][10]

    • PPE: Nitrile gloves, safety goggles, lab coat.

    • Handling: Avoid creating dust. Use a closed system where possible.[9][10]

  • 1-Bromo-2-chloroethane: Toxic if swallowed and harmful in contact with skin or if inhaled.[11][12] Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer.[11][13] It is also toxic to aquatic life with long-lasting effects.

    • PPE: Chemical-resistant gloves (e.g., Viton® or laminate), splash-proof goggles, face shield, lab coat, and potentially a respirator with an appropriate cartridge.[14]

    • Handling: Handle as a carcinogen. Use only in a well-ventilated chemical fume hood. Avoid all contact.[11] Store locked up.[13]

  • Potassium Carbonate (Anhydrous): Causes serious eye irritation and skin irritation. May cause respiratory irritation.

    • PPE: Gloves, safety glasses.

    • Handling: Avoid generating dust.

  • Tetrabutylammonium Bromide (TBAB): May cause skin, eye, and respiratory irritation.

    • PPE: Gloves, safety glasses.

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[15]

    • PPE: Gloves, safety glasses, lab coat.

    • Handling: Keep away from heat, sparks, and open flames. Use in a fume hood.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.[12]

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )Purity
1H-1,2,4-Triazole288-88-069.07≥98%
1-Bromo-2-chloroethane107-04-0143.41≥98%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37≥98%
Acetonitrile (CH₃CN)75-05-841.05HPLC Grade
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37ACS Grade
Deionized Water (H₂O)7732-18-518.02N/A
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Experimental Protocol

This protocol is designed for a ~10g scale synthesis of the target compound.

Reagent Quantities
ReagentAmountMolesEquivalents
1H-1,2,4-Triazole10.0 g0.145 mol1.0
1-Bromo-2-chloroethane22.8 g (13.2 mL)0.159 mol1.1
Potassium Carbonate30.0 g0.217 mol1.5
Tetrabutylammonium Bromide2.34 g0.007 mol0.05
Acetonitrile100 mL--
Deionized Water100 mL--
Step-by-Step Procedure

Reaction Setup:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • To the flask, add 1H-1,2,4-triazole (10.0 g, 0.145 mol), anhydrous potassium carbonate (30.0 g, 0.217 mol), and tetrabutylammonium bromide (2.34 g, 0.007 mol).

  • Add acetonitrile (100 mL) and deionized water (100 mL) to the flask. The mixture will be biphasic.

Reaction Execution: 4. Begin vigorous stirring to ensure efficient mixing between the two phases. 5. Add 1-bromo-2-chloroethane (13.2 mL, 0.159 mol) to the reaction mixture at room temperature. 6. Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. 7. Maintain the reflux with vigorous stirring for 12-18 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 1H-1,2,4-triazole is consumed.

Work-up and Extraction: 9. After the reaction is complete, cool the mixture to room temperature. 10. Transfer the entire mixture to a 500 mL separatory funnel. 11. Add an additional 50 mL of deionized water and 100 mL of ethyl acetate. 12. Shake the funnel vigorously, venting frequently. Allow the layers to separate. 13. Drain the lower aqueous layer. 14. Wash the organic layer sequentially with 2 x 100 mL of deionized water and 1 x 100 mL of brine (saturated NaCl solution) to remove residual potassium carbonate and TBAB. 15. Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). 16. Filter the drying agent and wash the solid with a small amount of ethyl acetate. 17. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Purification: 18. Purify the crude product by flash column chromatography on silica gel. 19. Use a gradient eluent system, starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, to isolate the desired N1-isomer from any unreacted starting material and the N4-isomer byproduct. 20. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield this compound as a pure compound.

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum is particularly useful for distinguishing between the N1 and N4 isomers, as the chemical shifts of the triazole ring protons will be distinct.[3]

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G A Reagent Combination (Triazole, K2CO3, TBAB, Solvents) B Add Alkylating Agent (1-Bromo-2-chloroethane) A->B C Reflux at 80-85°C (12-18 hours) B->C D Reaction Cooldown & Quench C->D E Liquid-Liquid Extraction (EtOAc/Water) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization & Final Product (NMR, MS) G->H

Caption: A flowchart illustrating the major steps in the synthesis of this compound.

Phase-Transfer Catalysis Mechanism Diagram

G Mechanism of Phase-Transfer Catalysis cluster_organic Organic Phase (Acetonitrile) cluster_aqueous Aqueous Phase (Water) Alkylation S_N2 Reaction: Q⁺Tr⁻ + BrCH₂CH₂Cl -> Tr-CH₂CH₂Cl + Q⁺Br⁻ Product Product: This compound Alkylation->Product QTr_org Q⁺Tr⁻ (Lipophilic Ion Pair) QTr_org->Alkylation Reacts QBr_org Q⁺Br⁻ QBr_aq Q⁺Br⁻ (Catalyst) QBr_org->QBr_aq Returns to Aqueous Phase Deprotonation Deprotonation: H-Tr + K₂CO₃ -> K⁺Tr⁻ + KHCO₃ Tr_aq Tr⁻ (Triazolate Anion) Deprotonation->Tr_aq Tr_aq->QTr_org Ion Exchange & Phase Transfer

Sources

Application Notes and Protocols for the Purification of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust purification strategies for 1-(2-chloroethyl)-1H-1,2,4-triazole, a key intermediate in pharmaceutical synthesis. Recognizing that the purity of starting materials is paramount for successful downstream applications, this document details methodologies ranging from initial work-up to advanced chromatographic separation. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure both high purity and yield. This guide moves beyond simple instructions to provide a framework for troubleshooting and optimizing the purification process based on the specific impurity profile derived from common synthetic routes.

Introduction: The Importance of Purity

This compound (MW: 131.56 g/mol ) is a bifunctional molecule featuring a nucleophilic triazole ring and an electrophilic chloroethyl group. This architecture makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those within the triazole class of antifungal agents.[1][2][3] The reactivity of this intermediate means that its purity is not merely a quality metric but a critical determinant of the success, yield, and safety profile of subsequent synthetic transformations.

The most common synthesis involves the N-alkylation of 1,2,4-triazole with a 1,2-dihaloethane, typically in the presence of a base.[4] This reaction, while effective, can generate a predictable profile of impurities that must be systematically removed.

Common Synthesis-Derived Impurities:

  • Unreacted 1,2,4-Triazole: Highly polar and water-soluble.

  • Unreacted Alkylating Agent: (e.g., 1,2-dichloroethane): Non-polar.

  • Regioisomers: Primarily 4-(2-chloroethyl)-4H-1,2,4-triazole, which can be difficult to separate due to similar polarities.

  • Bis-alkylation Products: e.g., 1,2-bis(1H-1,2,4-triazol-1-yl)ethane.

  • Inorganic Salts: Byproducts from the base used (e.g., KCl, NaBr).

  • Residual Solvent: (e.g., DMF, Acetonitrile).

This guide provides the necessary protocols to address and eliminate these contaminants.

General Purification Workflow

A multi-step approach is essential for achieving high purity. The process begins with a liquid-liquid extraction to remove bulk, dissimilar impurities, followed by a primary purification technique such as recrystallization or chromatography to isolate the target compound from closely related species. Final analytical validation confirms the success of the procedure.

G cluster_0 Phase 1: Initial Work-up cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Final Processing & Analysis A Crude Reaction Mixture B Liquid-Liquid Extraction (Aqueous Wash) A->B Quench & Dilute C Crude Organic Product B->C Isolate & Concentrate D Recrystallization C->D If solid & suitable solvent found E Column Chromatography C->E If oil or complex mixture F Pure Solid Product D->F E->F G Purity & Identity Confirmation (NMR, HPLC, MS) F->G Validation G A 1. Slurry Preparation (Silica Gel + Eluent) B 2. Column Packing A->B C 3. Sample Loading (Adsorbed onto silica or in minimal solvent) B->C D 4. Elution (Mobile phase pushed through column) C->D E 5. Fraction Collection D->E F 6. TLC Analysis of Fractions E->F G 7. Combine & Concentrate Pure Fractions F->G

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Application Notes and Protocols for the Comprehensive Characterization of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(2-chloroethyl)-1H-1,2,4-triazole

This compound is a key heterocyclic compound, often serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, particularly within the class of triazole fungicides.[1] The structural integrity and purity of this intermediate are paramount, as any impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, robust and reliable analytical methods are essential for its complete characterization, including identity confirmation, purity assessment, and impurity profiling.

This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound, designed for researchers, scientists, and professionals in drug development and quality control. The protocols outlined herein are grounded in established principles of analytical chemistry and are designed to be self-validating, ensuring trustworthiness and scientific integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for method development.

PropertyValueSource
CAS Number 3236-66-6[2]
Molecular Formula C₄H₆ClN₃[2]
Molecular Weight 131.57 g/mol [2]
IUPAC Name This compound[2]
Appearance White to off-white solidInferred
Solubility Soluble in polar organic solvents (e.g., methanol, acetonitrile)Inferred

Strategic Analytical Workflow

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. The following workflow ensures a thorough evaluation of identity, purity, and potential impurities.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_UV HPLC-UV (Purity & Quantification) Dissolution->HPLC_UV Primary Analysis LC_MS LC-MS (Identity & Impurity ID) Dissolution->LC_MS GC_MS GC-MS (Volatile Impurities) Dissolution->GC_MS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR Characterization Full Characterization Report (Identity, Purity, Impurities) HPLC_UV->Characterization LC_MS->Characterization GC_MS->Characterization NMR->Characterization

Caption: Strategic workflow for the comprehensive characterization of this compound.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of this compound and identifying potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

Given the polarity of the triazole moiety and the presence of a UV-active chromophore, reverse-phase HPLC with UV detection is a suitable method for purity determination and quantification.

Rationale for Method Design:

  • Stationary Phase: A C18 column is a versatile choice for retaining moderately polar compounds like N-alkylated triazoles.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) ensures the protonation of the triazole ring, leading to sharper peaks and better chromatographic performance. A gradient elution with acetonitrile or methanol allows for the separation of impurities with a range of polarities.

  • Detection: The triazole ring exhibits UV absorbance at lower wavelengths, typically around 210 nm, providing good sensitivity.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

Time (min)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Data Analysis and System Suitability:

  • Purity Calculation: Determine the area percent of the main peak relative to the total peak area.

  • System Suitability: Inject a standard solution multiple times to ensure the system meets performance criteria (e.g., tailing factor < 1.5, theoretical plates > 2000, and %RSD of peak area < 2.0%).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS is a powerful tool for unequivocal identity confirmation and for the structural elucidation of unknown impurities.

Rationale for Method Design:

  • Ionization: Electrospray ionization (ESI) in positive mode is highly effective for protonating the basic nitrogen atoms of the triazole ring, leading to a strong [M+H]⁺ ion.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its impurities.

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the same HPLC conditions as described in Section 1.1 to ensure chromatographic consistency.

  • Mass Spectrometer: A high-resolution mass spectrometer with an ESI source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Scan Range: m/z 50-500.

  • Expected Ion: The protonated molecule [C₄H₆ClN₃+H]⁺ at m/z 132.0323.

Data Interpretation:

  • Confirm the identity of the main peak by comparing its retention time and accurate mass with that of a reference standard.

  • For any observed impurities, analyze their mass spectra and fragmentation patterns to propose potential structures. Common impurities may arise from the starting materials or side reactions during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to LC analysis.

Rationale for Method Design:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for a range of potential volatile impurities.

  • Inlet: Split/splitless injection is suitable for trace analysis.

  • Ionization: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 35-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments: ¹H, ¹³C, and 2D experiments like COSY and HSQC for unambiguous assignments.

Expected Chemical Shifts (Predicted):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityIntegration
H-3 (Triazole)~8.3-s1H
H-5 (Triazole)~8.0-s1H
C-3 (Triazole)-~152--
C-5 (Triazole)-~145--
-CH₂-N (Ethyl)~4.5~50t2H
-CH₂-Cl (Ethyl)~3.9~42t2H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Fragmentation

The mass spectrum provides information about the molecular weight and fragmentation pattern, which is characteristic of the molecule's structure.

Expected Fragmentation Pattern (ESI-MS/MS):

  • Parent Ion [M+H]⁺: m/z 132

  • Key Fragments:

    • Loss of ethylene (C₂H₄): m/z 104

    • Loss of chloroethene (C₂H₃Cl): m/z 70 (protonated triazole)

    • Cleavage of the ethyl chain: m/z 43 (C₂H₄Cl⁺)

MS_Fragmentation Parent_Ion [M+H]⁺ m/z 132 Frag_104 m/z 104 Parent_Ion->Frag_104 - C₂H₄ Frag_70 m/z 70 Parent_Ion->Frag_70 - C₂H₃Cl Frag_43 m/z 43 Parent_Ion->Frag_43 Cleavage

Sources

Application Notes and Protocols for the Use of 1-(2-Chloroethyl)-1H-1,2,4-triazole in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Triazole-Based Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.[1] This five-membered heterocycle is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of therapeutic activities including antifungal, antiviral, and anticancer properties.[2][3] The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecules, offering a highly efficient, regioselective, and biocompatible method for creating 1,4-disubstituted 1,2,3-triazoles.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(2-chloroethyl)-1H-1,2,4-triazole as a versatile synthon in the construction of novel triazole-containing compounds via click chemistry. We will detail the conversion of this stable chloroethyl precursor to its corresponding azide, a crucial step for its participation in CuAAC reactions. This two-step approach allows for the stable storage of the chloro-compound and the on-demand generation of the reactive azide, enhancing the practicality and safety of the synthetic workflow.

Strategic Rationale: The Chloroethyl to Azidoethyl Conversion

The 2-chloroethyl group on the this compound is not directly reactive in the canonical CuAAC reaction. Instead, it serves as a stable and readily available handle that can be efficiently converted to a 2-azidoethyl group. This nucleophilic substitution reaction, typically employing sodium azide, transforms the inert chloroalkane into a reactive azide, primed for click chemistry. This strategy offers several advantages:

  • Stability and Shelf-Life: Alkyl chlorides are generally more stable and less hazardous to store and handle than their corresponding azides.

  • On-Demand Reactivity: The azide can be generated in situ or immediately prior to the click reaction, minimizing the handling of potentially energetic azide compounds.

  • Synthetic Versatility: This two-step process allows for the modular construction of diverse molecular libraries. A common triazole core can be prepared and then coupled with a wide array of alkynes through the generated azide.

Experimental Protocols

Part 1: Synthesis of 1-(2-azidoethyl)-1H-1,2,4-triazole from this compound

This protocol details the nucleophilic substitution of the chloride with an azide group.

Materials and Reagents:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic hydrazoic acid gas. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • DMF is a skin and respiratory irritant. Handle in a fume hood.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at 60-70 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-(2-azidoethyl)-1H-1,2,4-triazole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization Data (Representative):

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between 1-(2-azidoethyl)-1H-1,2,4-triazole and a terminal alkyne.

Materials and Reagents:

  • 1-(2-azidoethyl)-1H-1,2,4-triazole

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Safety Precautions:

  • Copper salts can be toxic. Avoid inhalation and skin contact.

  • Handle all organic solvents in a well-ventilated fume hood.

Procedure:

  • In a reaction vial, dissolve 1-(2-azidoethyl)-1H-1,2,4-triazole (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Product Characterization:

The formation of the 1,2,3-triazole ring can be confirmed by NMR spectroscopy. A characteristic singlet for the triazole proton typically appears between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum.[6]

Visualizing the Workflow

Synthetic Pathway

G A This compound B Nucleophilic Substitution (NaN₃, DMF) A->B C 1-(2-azidoethyl)-1H-1,2,4-triazole B->C D CuAAC (Click Chemistry) (Terminal Alkyne, Cu(I) catalyst) C->D E Functionalized 1,2,3-Triazole Product D->E

Caption: Synthetic workflow from the chloroethyl precursor to the final product.

CuAAC Catalytic Cycle

G cluster_0 Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-Acetylide CuI->Acetylide + Alkyne Alkyne R-C≡CH Metallacycle Copper Metallacycle Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ Product->CuI Releases

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Quantitative Data Summary

ParameterProtocol 1: Azide SynthesisProtocol 2: CuAAC Reaction
Key Reagents This compound, Sodium azide1-(2-azidoethyl)-1H-1,2,4-triazole, Terminal alkyne
Stoichiometry NaN₃ (1.5 eq)Alkyne (1.0 eq), CuSO₄·5H₂O (0.1 eq), Na Ascorbate (0.2 eq)
Solvent Anhydrous DMFt-Butanol/Water (1:1)
Temperature 60-70 °CRoom Temperature
Reaction Time 12-24 hours12-24 hours
Workup Water quench, Ethyl acetate extractionFiltration or Extraction
Purification Column chromatography (optional)Recrystallization or Column chromatography

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely published synthetic methodologies for nucleophilic azide substitution and copper-catalyzed click chemistry.[2][4] To ensure the success of these reactions and validate the results, researchers should incorporate the following control measures:

  • Reaction Monitoring: Regularly monitor the progress of both reactions using TLC to determine the consumption of starting materials and the formation of the product.

  • Spectroscopic Confirmation: The identity and purity of the intermediate azide and the final triazole product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values for analogous compounds.[6]

  • Control Reactions: In the CuAAC step, a control reaction without the copper catalyst should be performed to confirm that the catalysis is necessary for the reaction to proceed efficiently.

By following these validation steps, researchers can have a high degree of confidence in the successful synthesis of their target molecules.

References

  • Click Triazoles for Bioconjugation - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • CuAAC click triazole synthesis - laboratory experiment - YouTube. (2022, January 10). Retrieved January 21, 2026, from [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022, September 26). Retrieved January 21, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. (2018, September 17). Retrieved January 21, 2026, from [Link]

  • [Orgo Lab 2] Click Chemistry - YouTube. (2021, September 7). Retrieved January 21, 2026, from [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (2024, November 1). Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. (n.d.). Retrieved January 21, 2026, from [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles | Organic Letters - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives - RSYN RESEARCH. (2025, June 14). Retrieved January 21, 2026, from [Link]

  • One-pot synthesis of 2,4,5-trisubstituted 1,2,3-triazoles through the cascade reactions of acid chlorides, terminal acetylenes, sodium azide and aryl halides - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - ResearchGate. (2022, September 26). Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1,2,4-Triazole - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of 1-(2-Chloroethyl)-1H-1,2,4-triazole for Accelerated Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous antifungal, anticancer, and antiviral agents.[1][2][3] Its therapeutic prominence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites.[1] This application note provides a comprehensive guide to the strategic derivatization of the versatile building block, 1-(2-chloroethyl)-1H-1,2,4-triazole. We will explore the synthesis of this key intermediate and detail robust protocols for its subsequent modification through nucleophilic substitution, enabling the rapid generation of diverse compound libraries for biological screening. Furthermore, we will delve into established methodologies for evaluating the biological activity of these novel derivatives, with a focus on antifungal and anticancer applications.

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, renowned for its metabolic stability and its role as a pharmacophore in a multitude of clinically significant drugs.[3][4] The N-substituted derivatives, in particular, have garnered considerable attention due to their broad spectrum of biological activities. The introduction of an ethyl linker at the N1 position of the triazole ring provides an ideal vector for chemical modification. The terminal chloride of this compound serves as a reactive handle, readily undergoing nucleophilic substitution to introduce a wide array of functional groups. This strategy allows for the systematic exploration of the chemical space around the triazole core, a critical step in establishing structure-activity relationships (SAR) and optimizing lead compounds.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the N-alkylation of 1H-1,2,4-triazole with a suitable two-carbon electrophile, followed by chlorination of the resulting alcohol. A common and effective method involves the reaction of 1H-1,2,4-triazole with 1-bromo-2-chloroethane.

Protocol 1: Synthesis of this compound

This protocol is adapted from established N-alkylation procedures for azoles.

Materials:

  • 1H-1,2,4-triazole

  • 1-Bromo-2-chloroethane

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH₃CN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1.0 eq) and sodium hydroxide (1.1 eq) in acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Causality behind Experimental Choices:

  • Base: Sodium hydroxide is used to deprotonate the 1H-1,2,4-triazole, generating the more nucleophilic triazolide anion, which readily attacks the electrophilic carbon of 1-bromo-2-chloroethane.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Excess Alkylating Agent: A slight excess of 1-bromo-2-chloroethane is used to ensure complete consumption of the triazole.

Derivatization Strategies: Unleashing Chemical Diversity

The chloroethyl group of this compound is a versatile anchor for introducing a wide range of functionalities via nucleophilic substitution reactions (Sₙ2). This allows for the creation of libraries of derivatives with diverse physicochemical properties, which is essential for exploring structure-activity relationships.

Derivatization_Workflow precursor This compound derivatives Diverse Library of 1,2,4-Triazole Derivatives precursor->derivatives Su20992 Reaction nucleophiles Nucleophiles (R-XH) - Thiols (R-SH) - Phenols (Ar-OH) - Amines (R₂NH) - Azides (N₃⁻) nucleophiles->precursor screening Biological Screening - Antifungal - Anticancer - Antibacterial derivatives->screening

Caption: Derivatization workflow of this compound.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the reaction of this compound with various nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., substituted thiol, phenol, or amine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a solution of the nucleophile (1.1 eq) in DMF, add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Addition of Precursor: Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Expert Insights:

  • The choice of base and solvent is crucial for reaction efficiency. For less acidic nucleophiles like amines, a stronger base such as sodium hydride (NaH) may be necessary.

  • The reaction temperature and time should be optimized for each specific nucleophile to maximize yield and minimize side reactions.

Biological Screening Protocols

The synthesized derivatives can be screened for a variety of biological activities. Below are example protocols for antifungal and anticancer screening.

Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds can be evaluated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 3: Antifungal Broth Microdilution Assay

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum)[5]

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Standard antifungal drugs (e.g., Fluconazole, Ketoconazole) for positive controls

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Inoculum: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds and control drugs in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antifungal_Screening_Pathway start Synthesized Derivatives dilution Serial Dilution in 96-well plate start->dilution inoculation Inoculation with Fungal Suspension dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic Determination of MIC readout->mic

Caption: Workflow for antifungal susceptibility testing.

In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is a standard method for initial anticancer screening of new compounds.[6]

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin) for positive control

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and the control drug for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

The results from the biological screening should be tabulated for clear comparison and analysis.

Table 1: Example Biological Activity Data for Derivatized 1,2,4-Triazoles

Compound IDR-Group (from Nucleophile)Antifungal MIC (µg/mL) vs. C. albicansAnticancer IC₅₀ (µM) vs. MCF-7
STD-1 Fluconazole8-
STD-2 Doxorubicin-0.5
DERIV-01 4-Chlorophenylthio-1615.2
DERIV-02 2,4-Dichlorophenoxy-48.7
DERIV-03 Morpholino->64>50
DERIV-04 4-Fluorobenzylamino-3222.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and tested.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The straightforward derivatization via nucleophilic substitution allows for the rapid generation of compound libraries with diverse functionalities. The protocols outlined in this application note provide a robust framework for the synthesis and subsequent biological evaluation of these derivatives, paving the way for the discovery of new therapeutic agents. The structure-activity relationships derived from the screening of these compounds can guide further optimization efforts in the quest for more potent and selective drugs.

References

  • Al-Rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989288. Available at: [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. Available at: [Link]

  • Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Available at: [Link]

  • Rehman, A. U., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry, 2022, 8825953. Available at: [Link]

  • Process for producing 1h-1,2,4-triazole. (1983). Canadian Patent No. CA1157869A.
  • Rehman, A. U., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Preprints.org. Available at: [Link]

  • Mekin, M. A., et al. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine... PubMed. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Available at: [Link]

  • Sharma, D., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(12), 679-685. Available at: [Link]

  • Wang, S., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. Available at: [Link]

  • Kumar, S., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(2), 1-10. Available at: [Link]

  • Singh, P., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. Available at: [Link]

  • Patel, M. B., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. Available at: [Link]

  • Cetin, A., et al. (2006). Synthesis of some heterocyclic compounds from isonicotinohydrazide. Organic Chemistry: An Indian Journal, 2(5-6), 140-146. Available at: [Link]

  • El-Sayed, W. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4948. Available at: [Link]

  • Al-blewi, F. F., et al. (2022). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 27(17), 5483. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chloroethyl)-1H-1,2,4-triazole is a key building block in the synthesis of various pharmaceutically active compounds and agrochemicals. Its structural motif is found in a range of molecules exhibiting diverse biological activities, including antifungal, antiviral, and herbicidal properties.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the fields of drug discovery and chemical development.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the underlying chemical principles, provide detailed, step-by-step instructions, and address critical safety and optimization considerations. The presented methodology is designed to be adaptable for production in standard laboratory and pilot plant settings.

Reaction Principle and Strategy

The synthesis of this compound is achieved through the N-alkylation of 1H-1,2,4-triazole with a suitable chloroethylating agent. 1,2-Dichloroethane is an ideal reagent for this purpose due to its bifunctional nature, allowing for the introduction of the 2-chloroethyl group. The reaction is typically carried out in the presence of a base to deprotonate the triazole ring, thereby activating it for nucleophilic attack.

A significant challenge in the alkylation of 1,2,4-triazole is controlling the regioselectivity, as the triazole ring possesses multiple nitrogen atoms that can potentially be alkylated.[3][4] To favor the desired N1-alkylation and enhance reaction efficiency, particularly on a larger scale, the use of a phase-transfer catalyst (PTC) is highly advantageous.[5][6][7] The PTC facilitates the transfer of the triazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate and often improving selectivity.[8][9]

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the phase-transfer catalyzed synthesis of this compound.

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Triazole 1H-1,2,4-Triazole Triazole_anion Triazole Anion Triazole->Triazole_anion Deprotonation Base Base (e.g., K₂CO₃) Base->Triazole_anion PTC_anion_complex [PTC⁺][Triazole⁻] Triazole_anion->PTC_anion_complex Phase Transfer PTC_salt PTC⁺X⁻ PTC_salt->PTC_anion_complex DCE 1,2-Dichloroethane Product This compound DCE->Product Product->PTC_salt Regeneration of PTC PTC_anion_complex->Product N-Alkylation

Caption: Phase-transfer catalysis workflow for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
1H-1,2,4-Triazole≥98%Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Fisher Scientific[10]
Potassium Carbonate (K₂CO₃)Anhydrous, granularJ.T. Baker
Tetrabutylammonium Bromide (TBAB)≥99%Acros OrganicsPhase-Transfer Catalyst
Ethyl AcetateACS GradeVWRFor extraction and chromatography
HexanesACS GradeVWRFor chromatography
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, nitrile gloves.[11]

Detailed Synthesis Protocol

This protocol is designed for a 1-mole scale synthesis. Adjustments may be necessary for different scales.

Step 1: Reaction Setup

  • Set up the jacketed glass reactor with an overhead stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

  • Charge the reactor with 1H-1,2,4-triazole (69.06 g, 1.0 mol), anhydrous potassium carbonate (207.2 g, 1.5 mol), and tetrabutylammonium bromide (16.1 g, 0.05 mol).

  • Add 1,2-dichloroethane (500 mL) to the reactor.

Step 2: Reaction Execution

  • Begin stirring the mixture at a moderate speed (e.g., 200-300 RPM) to ensure good mixing of the solids and liquid.

  • Heat the reaction mixture to reflux (approximately 83 °C) using the heating circulator.

  • Maintain the reaction at reflux for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of 1,2-dichloroethane (2 x 50 mL).

  • Combine the filtrate and the washings.

  • Transfer the organic solution to a separatory funnel and wash with water (2 x 250 mL) and then with brine (1 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and wash the solid with a small amount of 1,2-dichloroethane.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product, which may be an oil or a semi-solid, can be purified by flash column chromatography.[12]

  • Use a silica gel column and a gradient eluent system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. A typical gradient could be from 10% to 50% ethyl acetate in hexanes.

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil or a white to off-white solid.

Process Optimization and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Base Anhydrous potassium carbonate is effective.Other bases like sodium carbonate can be used, but may result in slower reaction times. Stronger bases like sodium hydride are not recommended for scale-up due to safety concerns.
Solvent 1,2-Dichloroethane acts as both solvent and reagent.The use of a large excess of 1,2-dichloroethane drives the reaction towards the product. Ensure the solvent is anhydrous to prevent side reactions.
Catalyst Tetrabutylammonium bromide (TBAB) is a cost-effective PTC.Other quaternary ammonium salts can be used. Catalyst loading can be optimized (typically 1-5 mol%).
Temperature Reflux temperature of 1,2-dichloroethane.Lower temperatures will result in significantly longer reaction times.
Purification Flash chromatography is suitable for laboratory scale.For larger scales, distillation under reduced pressure may be a more viable purification method. "Oiling out" during crystallization can indicate the presence of impurities.[12]

Safety Considerations

A thorough risk assessment should be conducted before commencing any chemical synthesis.

  • 1,2-Dichloroethane: This is a highly flammable liquid and vapor, and it is also toxic and a suspected carcinogen.[10][13][14] Handle it in a well-ventilated fume hood, and take precautions against static discharge.[11][13] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[11]

  • 1H-1,2,4-Triazole: This compound can be irritating to the eyes, skin, and respiratory system. Handle with care and avoid generating dust.

  • General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering the system. Ensure that all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.[15]

Characterization Data

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regioselectivity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The protocol described in these application notes provides a reliable and scalable method for the synthesis of this compound. By employing phase-transfer catalysis, this procedure offers high efficiency and good regioselectivity. Adherence to the detailed steps and safety precautions is crucial for a successful and safe scale-up of this important chemical intermediate.

References

  • PTC N-Alkylation of Very Polar Heterocycle. Vertex AI Search.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Vertex AI Search.
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles - Benchchem. Vertex AI Search.
  • N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkyl
  • Industrial Phase-Transfer C
  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03771B. Vertex AI Search.
  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Vertex AI Search.
  • 1,2-Dichloroethane - SAFETY D
  • 1, 2-Dichloroethane - SAFETY D
  • Western Carolina University Standard Operating Procedure for the use of 1,2-Dichloroethane. Vertex AI Search.
  • Safety Data Sheet: 1,2-Dichloroethane - Carl ROTH. Vertex AI Search.
  • 1,2 trans-dichloroethylene - Enviro Tech Intern
  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Vertex AI Search.
  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem. Vertex AI Search.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Vertex AI Search.
  • (PDF)

Sources

Application Notes and Protocols for 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage of 1-(2-chloroethyl)-1H-1,2,4-triazole (CAS No: 3236-66-6)[1]. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols herein are designed to ensure personnel safety, maintain compound integrity, and minimize environmental exposure. The guide covers hazard assessment, required personal protective equipment (PPE), detailed procedures for handling and storage, and emergency response protocols for spills and personnel exposure.

Introduction and Compound Profile

This compound is a heterocyclic compound featuring a triazole ring functionalized with a reactive 2-chloroethyl group. The 1,2,4-triazole core is a well-known scaffold in medicinal chemistry, found in numerous pharmaceutical agents, including antifungal and anticancer drugs[2][3]. The presence of the chloroethyl moiety makes this compound a valuable intermediate for further chemical synthesis, allowing for the introduction of the triazole pharmacophore into larger molecules through nucleophilic substitution reactions.

However, the same reactivity that makes this compound synthetically useful also necessitates careful handling. Alkylating agents, which the chloroethyl group represents, are often associated with specific health hazards. Therefore, a thorough understanding and strict adherence to safety protocols are paramount.

Compound Data:

PropertyValueSource
CAS Number 3236-66-6[1]
Molecular Formula C4H6ClN3[1]
Molecular Weight 131.56 g/mol [1]
Parent Compound 1H-1,2,4-Triazole (CAS: 288-88-0)[4]
Appearance Typically a white to off-white solidInferred from parent compound properties[5][6]

Hazard Assessment and Safety Philosophy

While specific toxicological data for this compound is limited, a risk assessment can be formulated based on its structural components: the 1,2,4-triazole ring and the chloroethyl group. The parent compound, 1,2,4-triazole, is known to be harmful if swallowed, cause serious eye irritation, and is suspected of damaging fertility or the unborn child[6][7][8]. The chloroethyl group is a potential alkylating agent, a class of compounds that warrants careful handling due to potential mutagenic or carcinogenic properties.

Our safety philosophy is therefore grounded in the Precautionary Principle . All handling and storage procedures must assume the compound is hazardous and aim to eliminate or minimize exposure through a hierarchy of controls.

Hierarchy of Controls Workflow

This diagram illustrates the preferred order of control measures to mitigate exposure risks.

cluster_Controls Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible: Compound is Required) Substitution Substitution (Use a Less Hazardous Alternative) Elimination->Substitution If possible Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Primary Barrier Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative Procedural Safety PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Final Barrier

Caption: Hierarchy of controls, from most to least effective.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure during handling[9]. The final layer of defense, PPE, must be selected based on the potential routes of exposure (inhalation, ingestion, skin/eye contact).

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side-shields[10]Chemical-resistant gloves (Nitrile)[11]Laboratory coatNot generally required
Weighing Solid Chemical splash goggles[10][12]Chemical-resistant gloves (Nitrile)Laboratory coatN95 dust mask or half-mask respirator if not in a fume hood[9]
Preparing Solutions Chemical splash goggles and face shield[13][14]Chemical-resistant gloves (Nitrile)Chemical-resistant apron over lab coat[10]Required if not handled in a fume hood
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant disposable suit (e.g., Tyvek)[10]Full-face respirator with appropriate cartridge[12]

Causality:

  • Eye Protection: Goggles are required over safety glasses for tasks with a splash or dust hazard because they form a seal around the eyes, preventing ingress of material from the sides, top, or bottom[10]. A face shield provides an additional barrier for the entire face during higher-risk activities[14].

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact[11]. Always inspect gloves before use and use proper removal techniques to avoid skin contact[8].

  • Respiratory Protection: Handling the solid powder can generate dust that may be inhaled. Therefore, these operations must be conducted within an engineering control like a chemical fume hood. If a hood is unavailable, a respirator is required as a necessary, though less preferred, alternative[9][12].

Standard Operating Procedures

Storage Protocol

Proper storage is critical to maintain the chemical's stability and prevent accidental release. Store in a cool, dry, well-ventilated area away from incompatible materials[7][15][16].

ParameterSpecificationRationale
Temperature 2-8°C (Refrigerated)Cool conditions slow potential degradation. While specific stability data is unavailable, this is a common precautionary measure for reactive intermediates.
Atmosphere Store under an inert atmosphere (e.g., Argon)[16]To protect from moisture and air, which could potentially react with the compound.
Container Tightly sealed, original manufacturer's container[6][12][16]Prevents contamination, moisture ingress, and accidental release. Ensure the container is clearly labeled.
Incompatibilities Strong oxidizing agents, strong acids[7][8]These materials can cause vigorous, potentially hazardous reactions.
Location Designated, locked chemical storage cabinetTo restrict access to authorized personnel only[7].
Storage Decision Workflow

Start Receive Compound CheckLabel Is Container Labeled & Intact? Start->CheckLabel Log Log in Inventory System CheckLabel->Log Yes Quarantine Quarantine & Report to Safety Officer CheckLabel->Quarantine No Store Place in Designated 2-8°C Storage Log->Store End Storage Complete Store->End

Caption: Decision workflow for incoming compound storage.

Handling Protocol: Weighing and Solution Preparation

This protocol minimizes exposure during the most common laboratory manipulations.

  • Preparation: a. Don all required PPE as specified in Section 3 for "Preparing Solutions". b. Ensure a chemical fume hood is operational and the work area is clean and uncluttered. c. Post signage indicating that a hazardous compound is in use. d. Have spill cleanup materials readily available.

  • Weighing (Solid Compound): a. Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure. b. Use a tared, sealed container (e.g., a vial with a cap) to receive the chemical. This prevents contamination of the balance. c. Handle the stock bottle with care to avoid generating dust. Use a clean spatula for transfer. d. Once the desired amount is weighed, securely cap the receiving container and the stock bottle. e. Clean the spatula and any contaminated surfaces before removing them from the hood.

  • Solution Preparation: a. Add the solvent to the receiving container containing the weighed solid inside the fume hood. b. Cap the container and mix by swirling or vortexing. If sonication is required, ensure the container is tightly sealed. c. The parent 1,2,4-triazole is appreciably soluble in water and alcohol; similar solubility is expected for this derivative[4]. d. Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Cleanup: a. Wipe down the work area in the fume hood with an appropriate solvent to decontaminate surfaces. b. Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container. c. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water[16].

Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Management

The response to a spill depends on its scale and nature (solid vs. liquid).

Spill Spill Occurs Alert Alert Personnel in Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill (<1g or <10mL) Assess->SmallSpill Small LargeSpill Large Spill (>1g or >10mL) Assess->LargeSpill Large DonPPE Don Spill Response PPE SmallSpill->DonPPE Evacuate Evacuate Area Immediately LargeSpill->Evacuate Contain Contain Spill with Absorbent Material DonPPE->Contain Neutralize Collect Material into Waste Container Contain->Neutralize Decontaminate Decontaminate Area Neutralize->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Call Call Emergency Response / EH&S Evacuate->Call Report Document Incident Dispose->Report

Caption: General workflow for chemical spill response.

Protocol for a Small Solid Spill (<1 g):

  • Alert others in the immediate area.

  • Don appropriate PPE (See Section 3, "Cleaning Spills").

  • Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to avoid making dust airborne.

  • Carefully sweep or scoop the material into a labeled hazardous waste container[12][15].

  • Decontaminate the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the waste container.

  • Dispose of waste according to institutional guidelines.

Protocol for a Small Liquid Spill (<10 mL):

  • Alert others in the immediate area.

  • Don appropriate PPE.

  • Cover the spill with an absorbent material, working from the outside in to prevent spreading[17].

  • Collect the saturated absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the area as described above.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) office[16].

Personnel Exposure and First Aid

The following first-aid measures are based on the Safety Data Sheet for this compound and general principles for related chemicals[6][7][12]. Seek immediate medical attention after any exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[12].
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[7][12].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[6][7][8][12].
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person[6][7][12].

References

  • Management of decontamination in chemical accidents: a laboratory model. National Institutes of Health (NIH). [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • 1H-1,2,4-Triazole. DrugFuture. [Link]

  • Decontamination of 2-chloro ethyl ethyl sulphide and dimethyl methyl phosphonate from aqueous solutions using manganese oxide nanostructures. ResearchGate. [Link]

  • 1,2,4-Triazole. Wikipedia. [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]

  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. [Link]

  • 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]

  • Section 6C: Protective Equipment. Princeton EHS. [Link]

  • Chemical/Biological and Decontamination Agent Information. US EPA. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. ResearchGate. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC). [Link]

  • Stability of 1,2,4-triazoles? ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole. Recognizing the nuances and challenges in achieving high yield and purity, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our approach is grounded in established chemical principles and field-proven insights to empower you to navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the preparation of numerous active pharmaceutical ingredients, most notably as a key intermediate for triazole-based antifungal agents like itraconazole. The primary synthetic route involves the N-alkylation of 1H-1,2,4-triazole with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane.

While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity, leading to the formation of two primary isomers: the desired this compound (N1 isomer) and the undesired 4-(2-chloroethyl)-4H-1,2,4-triazole (N4 isomer). Achieving a high yield of the N1 isomer necessitates careful control over reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identifying causes and implementing effective solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors. A logical troubleshooting workflow can help pinpoint the issue.

Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Assess Work-up & Purification start->check_workup sub_reagents1 1,2,4-Triazole Purity: - Is it dry? - Free of impurities? check_reagents->sub_reagents1 sub_reagents2 Alkylating Agent Integrity: - Freshly distilled/purchased? - Stored properly? check_reagents->sub_reagents2 sub_reagents3 Base Strength & Stoichiometry: - Incomplete deprotonation? - Using at least 1 equivalent? check_reagents->sub_reagents3 sub_conditions1 Temperature Control: - Too low (slow reaction)? - Too high (side reactions)? check_conditions->sub_conditions1 sub_conditions2 Solvent Choice: - Aprotic polar solvent used? - Is it anhydrous? check_conditions->sub_conditions2 sub_conditions3 Reaction Time: - Monitored to completion (TLC/GC)? check_conditions->sub_conditions3 sub_workup1 Product Loss During Extraction: - N4 isomer is more water-soluble. - Adjusting pH or using continuous extraction? check_workup->sub_workup1 sub_workup2 Inefficient Purification: - Co-elution of isomers? - Degradation on silica? check_workup->sub_workup2 caption Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Workflow for Low Yield

Detailed Solutions:

  • Reagent Quality:

    • 1,2,4-Triazole: This starting material is hygroscopic. Ensure it is thoroughly dried before use, as water can interfere with the base and the reaction.

    • Alkylating Agent (1-bromo-2-chloroethane/1,2-dichloroethane): These reagents can degrade over time. Use a freshly opened bottle or distill before use. 1-bromo-2-chloroethane is generally more reactive than 1,2-dichloroethane.

    • Base: Incomplete deprotonation of 1,2,4-triazole is a common reason for low conversion. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent are effective. Ensure at least one molar equivalent of the base is used.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred as they effectively dissolve the triazole salt and promote Sₙ2 reactions. Ensure the solvent is anhydrous.

    • Temperature: The optimal temperature is a balance. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. A typical range is 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Work-up and Purification:

    • It has been reported that the undesired N4 isomer can be more water-soluble than the desired N1 isomer.[1] This can lead to significant loss of the N4 isomer during aqueous work-up, which might be misleading if you are trying to assess the true isomeric ratio of the crude product. If your goal is to isolate the N1 isomer, this property can be exploited. However, if your overall yield (of both isomers) is low, consider a non-aqueous workup to better understand the reaction outcome.[1]

Q2: I am getting a mixture of N1 and N4 isomers. How can I improve the regioselectivity towards the desired N1 isomer?

Controlling the N1/N4 ratio is the central challenge in this synthesis. The alkylation can occur at either the N1 or N4 position of the triazole ring.

Isomer_Formation Triazole 1,2,4-Triazole Anion N1_Product This compound (Desired N1 Isomer) Triazole->N1_Product Alkylation at N1 N4_Product 4-(2-chloroethyl)-4H-1,2,4-triazole (Undesired N4 Isomer) Triazole->N4_Product Alkylation at N4 AlkylatingAgent + Cl-CH2-CH2-X (X = Br, Cl) caption Isomer Formation in 1,2,4-Triazole Alkylation

Caption: Isomer Formation in 1,2,4-Triazole Alkylation

Strategies to Enhance N1-Selectivity:

  • Choice of Base and Solvent System:

    • The use of a bulky, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like Tetrahydrofuran (THF) has been shown to favor the formation of the N1 isomer, with reported regioselectivity of about 90:10.[2]

    • Phase-transfer catalysis (PTC) can also be employed to improve regioselectivity. Using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) with a base like potassium carbonate can enhance the formation of the N1 isomer.[1]

  • Microwave-Assisted Synthesis:

    • Microwave irradiation in the presence of an ionic liquid has been reported as a green and efficient method for the regioselective alkylation of 1,2,4-triazole, favoring the N1 isomer in excellent yields.[3]

  • Temperature Control:

    • Lower reaction temperatures may favor the thermodynamically more stable N1 isomer. However, this often comes at the cost of a slower reaction rate.

Table 1: Comparison of Conditions for Regioselectivity

MethodBaseSolventAdditiveTypical N1:N4 RatioReference
ConventionalK₂CO₃DMFNoneVariable, often moderate[1]
DBU MethodDBUTHFNone~90:10[2]
PTCK₂CO₃Toluene/WaterTBABImproved N1 selectivity[4]
MicrowaveK₂CO₃Ionic LiquidNoneHigh N1 selectivity[3]
Q3: How can I effectively separate the N1 and N4 isomers?

If your reaction yields a mixture, efficient separation is key to obtaining the pure N1 isomer.

  • Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

  • Column Chromatography: For smaller scales or when distillation is not feasible, column chromatography on silica gel is the most common method. A solvent system of ethyl acetate and hexanes is a good starting point. The polarity of the two isomers is different, allowing for their separation. Monitor the fractions carefully by TLC.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture may selectively crystallize one of the isomers.

Q4: What are the potential side products other than the N4 isomer?

Besides the N4 isomer, other side products can form, further reducing the yield of the desired product.

  • Bis-alkylation: Since the alkylating agent has two reactive sites (in the case of 1-bromo-2-chloroethane or 1,2-dichloroethane), a second molecule of 1,2,4-triazole can react with the already formed product, leading to 1,2-bis(1H-1,2,4-triazol-1-yl)ethane. To minimize this, using an excess of the alkylating agent is recommended.

  • Over-alkylation: The product itself is a tertiary amine and can be further alkylated by the alkylating agent to form a quaternary ammonium salt. This is more likely to occur at higher temperatures and with prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: Which alkylating agent is better: 1-bromo-2-chloroethane or 1,2-dichloroethane?

1-bromo-2-chloroethane is generally more reactive due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times or allow for milder reaction conditions. However, 1,2-dichloroethane is often less expensive and may be preferred for large-scale industrial processes.

Q2: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a mixture of ethyl acetate and hexanes as the eluent. The starting material, 1,2,4-triazole, is very polar and will have a low Rf value. The products will have higher Rf values. Staining with iodine can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the characteristic NMR signals to differentiate between the N1 and N4 isomers?

While specific literature data for this compound is scarce, general trends in the NMR spectra of N-alkylated 1,2,4-triazoles can be used for identification. In the ¹H NMR spectrum, the chemical shifts of the triazole ring protons will be different for the two isomers. Typically, the protons on the N1-substituted triazole ring appear at slightly different chemical shifts compared to the more symmetrical N4-substituted isomer. For definitive identification, 2D NMR techniques like HMBC and NOESY can be employed.

Q4: What are the safety precautions for this synthesis?

  • 1,2,4-Triazole: Can be harmful if swallowed or inhaled.

  • 1-bromo-2-chloroethane / 1,2-dichloroethane: These are toxic and carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle with care under an inert atmosphere.

  • Solvents: DMF and MeCN are toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1 equivalent) and anhydrous DMF (5-10 mL per gram of triazole).

  • Deprotonation: Add potassium carbonate (1.2 equivalents) to the suspension.

  • Alkylation: Heat the mixture to 60-80 °C and add 1-bromo-2-chloroethane (1.1 equivalents) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings. Remove the DMF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Yang, N., & Yuan, G. (2018). An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles. The Journal of Organic Chemistry, 83(19), 11963-11969. [Link]

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N− C and N− N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(41), 15080-15081. [Link]

  • Liu, J. Q., Shen, X., Wang, Y., Wang, X. S., & Bi, X. (2018). 1, 5-Disubstituted 1, 2, 4-triazoles were formed by Cu (II) catalysis in high yield, whereas 1, 3-disubstituted 1, 2, 4-triazoles were selectively obtained under Ag (I) catalysis. Organic Letters, 20(22), 6930-6933. [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]

  • Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. (2016). Regioselective alkylation of 1, 2, 4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new 4-amino-1, 2, 4-triazole derivatives. ARKIVOC, 2003(8), 171-183. [Link]

  • Guo, W., Liu, G., Deng, L., Mei, W., Zou, X., Zhong, Y., & Zhuo, X. (2021). A metal-and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines provides structurally diverse fully substituted 1H-1, 2, 4-triazol-3-amines. The Journal of Organic Chemistry, 86(23), 17244-17248. [Link]

  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2000). An investigation into the alkylation of 1, 2, 4-triazole. Tetrahedron letters, 41(8), 1297-1301. [Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1, 3, 5-trisubstituted 1, 2, 4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of organic chemistry, 76(4), 1177-1179. [Link]

  • Chen, Z., Li, H., Dong, W., Miao, M., & Ren, H. (2016). A general and metal-free synthesis of 1, 3, 5-trisubstituted 1, 2, 4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions via a cascade CH functionalization, double CN bonds formation, and oxidative aromatization sequence in the presence of iodine as catalyst. Organic letters, 18(6), 1334-1337. [Link]

  • Huang, H., Guo, W., Wu, W., Li, C. J., & Jiang, H. (2015). A facile and versatile catalytic system involving copper catalyst, K3PO4 as the base, and O2 as the oxidant enables an efficient synthesis of 2, 4, 6-trisubstituted and 2, 6-disubstituted 1, 3, 5-triazines and 1, 3-disubstituted 1, 2, 4-triazoles from amidines with trialkylamines, DMSO, and DMF as the reaction partners, respectively. Organic letters, 17(12), 2894-2897. [Link]

  • Yin, P., Ma, W. B., Chen, Y., Huang, W. C., Deng, Y., & He, L. (2009). A mild, one-pot cyanoimidation of aldehydes using cyanamide as a nitrogen source and NBS as an oxidant was achieved in high yields without the addition of a catalyst. Organic letters, 11(23), 5482-5485. [Link]

  • Zhou, L. N., Feng, F. F., Cheung, C. W., & Ma, J. A. (2021). A three-component reaction of readily available 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a wide range of 1-aryl 5-cyano-1, 2, 4-triazoles. Organic Letters, 23(3), 739-744. [Link]

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). A series of new oxamide-derived amidine reagents can be accessed in excellent yield with minimal purification necessary. The Journal of organic chemistry, 75(24), 8666-8669. [Link]

  • Zhang, Y., Zeng, J. L., Chen, Z., & Wang, R. (2022). A base-mediated (3+ 2) cycloaddition of trifluoroacetohydrazonoyl chlorides with imidates provides 3-trifluoromethyl-1, 2, 4-triazoles. The Journal of Organic Chemistry, 87(21), 14514-14522. [Link]

  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2000). An investigation into the alkylation of 1, 2, 4-triazole. Tetrahedron letters, 41(8), 1297-1301. [Link]

  • Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. (2016). Regioselective alkylation of 1, 2, 4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • PTC Organics Inc. (n.d.). High-Dilution PTC N-Alkylation. Retrieved from [Link]

  • Birman, V. B. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Chemistry Portal. [Link]

  • Li, Y., Li, G., & Fokin, V. V. (2013). A simple method to synthesize bis (1, 2, 3-triazole) and 5-alkynyl-1, 2, 3-triazole from alkyne and azido at various temperatures. Chemical Communications, 49(11), 1099-1101. [Link]

  • Chen, J., He, L., Liu, H., & Chen, J. (2016). I2-catalyzed synthesis of 1, 2, 4-triazoles and possible mechanism. The Journal of organic chemistry, 81(17), 7541-7547. [Link]

  • Tian, J., Wang, Y., & Yu, B. (2020). Synthesis of 1, 2, 4-triazole by decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. Organic & Biomolecular Chemistry, 18(3), 446-450. [Link]

  • PTC Organics Inc. (n.d.). High-Dilution PTC N-Alkylation. Retrieved from [Link]

  • Yu, B., Tian, J., & Wang, Y. (2019). Metal-free [3+ 2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid to obtain 1, 3, 5-trisubstituted-1, 2, 4-triazole. Organic & Biomolecular Chemistry, 17(16), 3925-3929. [Link]

  • Guru, M. M., Ali, M. A., & Punniyamurthy, T. (2019). B (C6F5) 3-catalyzed dehydrogenation cyclization based on B (C6F5) 3. The Journal of organic chemistry, 84(12), 8168-8175. [Link]

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Common side products in the synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction outcomes, improve yield and purity, and streamline your development process.

Introduction

The synthesis of this compound is a crucial step in the preparation of numerous active pharmaceutical ingredients (APIs). The standard approach involves the N-alkylation of 1,2,4-triazole with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, in the presence of a base. While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity and other side reactions, leading to a mixture of products and purification challenges. This guide provides in-depth, experience-driven solutions to these common issues.

Core Reaction Pathway

The primary reaction involves the deprotonation of 1,2,4-triazole to form the triazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the chloroethylating agent.

Triazole 1H-1,2,4-Triazole Triazolate Triazolate Anion Triazole->Triazolate + Base - HB⁺ Base Base (e.g., K₂CO₃, NaH) Product This compound (Desired Product) Triazolate->Product + BrCH₂CH₂Cl - Br⁻ (N1 Attack) SideProduct1 4-(2-chloroethyl)-4H-1,2,4-triazole (Regioisomeric Impurity) Triazolate->SideProduct1 + BrCH₂CH₂Cl - Br⁻ (N4 Attack) AlkylatingAgent 1-Bromo-2-chloroethane (BrCH₂CH₂Cl) Product This compound BisTriazole 1,2-bis(1H-1,2,4-triazol-1-yl)ethane (Dimeric Impurity) Product->BisTriazole + Triazolate Anion - Cl⁻ Triazolate Triazolate Anion Product This compound VinylTriazole 1-vinyl-1H-1,2,4-triazole (Elimination Product) Product->VinylTriazole + Base - HCl Base Base (e.g., residual K₂CO₃, NaOH)

Technical Support Center: Troubleshooting Low Purity of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(2-chloroethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve the purity and yield of your target molecule.

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory. We will delve into the causality behind experimental choices, providing you with the expertise to not only solve current purity problems but also to prevent them in future syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize this compound resulted in a low yield and a complex mixture of products. What are the most likely causes?

Low yield and the formation of multiple products are common issues in the alkylation of 1,2,4-triazole. The primary culprit is often the lack of regioselectivity in the alkylation reaction. 1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4) that can be alkylated, leading to the formation of two isomeric products: the desired this compound and the undesired 4-(2-chloroethyl)-4H-1,2,4-triazole.[1]

Diagram: Alkylation of 1,2,4-triazole

alkylation triazole 1H-1,2,4-triazole product_N1 This compound (Desired Product) triazole->product_N1 N1 alkylation product_N4 4-(2-chloroethyl)-4H-1,2,4-triazole (Isomeric Impurity) triazole->product_N4 N4 alkylation alkyl_halide 1-bromo-2-chloroethane (or 1,2-dichloroethane) alkyl_halide->product_N1 alkyl_halide->product_N4 base Base (e.g., K2CO3, NaH) base->triazole analysis_workflow crude_product Crude Reaction Mixture tlc TLC Analysis crude_product->tlc column Column Chromatography tlc->column pure_fractions Collect Pure Fractions column->pure_fractions nmr NMR Spectroscopy (¹H and ¹³C) pure_fractions->nmr ms Mass Spectrometry pure_fractions->ms final_product Pure this compound nmr->final_product ms->final_product

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Technical Support Center: Optimization of Reaction Conditions for 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(2-chloroethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this N-alkylation reaction, ensuring higher yields, better purity, and reproducible results.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The 1,2,4-triazole ring is a key pharmacophore found in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1] The N-alkylation of 1,2,4-triazole with a suitable chloroethylating agent, such as 1-bromo-2-chloroethane, is a common method for introducing the 2-chloroethyl side chain. However, this reaction is often complicated by a lack of regioselectivity, leading to the formation of both the desired N1-isomer and the undesired N4-isomer.[2] This guide will provide you with the expertise to control this regioselectivity and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main hurdle in this synthesis is controlling the regioselectivity of the N-alkylation. 1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4) that can be alkylated, leading to a mixture of this compound and 4-(2-chloroethyl)-4H-1,2,4-triazole.[2] The ratio of these isomers is highly dependent on the reaction conditions.[3]

Q2: Which isomer, N1 or N4, is typically favored?

In most alkylation reactions of 1,2,4-triazole, the N1-substituted product is the major isomer formed.[2] This preference is attributed to a combination of electronic and steric factors. However, the N4-isomer is almost always formed as a significant byproduct that needs to be separated.

Q3: What are the key reaction parameters that I should focus on for optimization?

The choice of base, solvent, temperature, and reaction time are all critical parameters that can influence the yield and regioselectivity of the reaction. A systematic approach to optimizing these variables is essential for a successful synthesis.

Troubleshooting Guide

Low Yield

Problem: The overall yield of the desired this compound is consistently low.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 1,2,4-Triazole: The reaction requires the deprotonation of 1,2,4-triazole to form the triazolide anion, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the triazolide anion will be low, leading to a sluggish and incomplete reaction.

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of a suitable base. For this reaction, common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2]

  • Reaction Temperature is Too Low: Like many Sₙ2 reactions, the rate of alkylation is temperature-dependent.

    • Recommendation: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[4] Be cautious, as excessively high temperatures can lead to the formation of byproducts.

  • Poor Quality of Reagents: The purity of 1,2,4-triazole and the chloroethylating agent (e.g., 1-bromo-2-chloroethane) is crucial.

    • Recommendation: Ensure that your starting materials are pure and dry. If necessary, purify the 1,2,4-triazole by recrystallization and distill the 1-bromo-2-chloroethane.

  • Sub-optimal Solvent Choice: The solvent plays a significant role in solvating the triazolide anion and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices for this type of reaction as they can effectively solvate the cation of the base without strongly solvating the nucleophilic anion.[2]

Poor Regioselectivity (High N4-Isomer Formation)

Problem: The reaction produces a high proportion of the undesired 4-(2-chloroethyl)-4H-1,2,4-triazole isomer, making purification difficult.

Possible Causes & Solutions:

  • Choice of Base and Solvent System: The nature of the triazolide salt (whether it exists as a tight ion pair or a solvent-separated ion pair) can significantly impact the site of alkylation.

    • Recommendation: The use of a less-coordinating cation (e.g., from a base like DBU) in a non-polar solvent like THF has been reported to favor the formation of the N1-isomer.[2] Conversely, using a base with a hard cation like potassium carbonate in a polar aprotic solvent like DMF may lead to a higher proportion of the N4-isomer.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.

    • Recommendation: Try running the reaction at a lower temperature for a longer period. This may favor the thermodynamically more stable N1-isomer.

Formation of Byproducts

Problem: Besides the N1 and N4 isomers, other spots are visible on the TLC plate.

Possible Causes & Solutions:

  • Dialkylation: The chloroethylating agent, 1-bromo-2-chloroethane, has two leaving groups. While the bromine is more reactive, under forcing conditions, the chlorine can also be displaced by the triazolide anion, leading to the formation of 1,2-bis(1H-1,2,4-triazol-1-yl)ethane.

    • Recommendation: Use a modest excess of the chloroethylating agent (e.g., 1.1 equivalents) and avoid excessively high temperatures or prolonged reaction times.

  • Over-alkylation: The product itself can be alkylated to form a quaternary triazolium salt.[3]

    • Recommendation: Careful control of stoichiometry and reaction time is crucial. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a starting point and should be optimized based on your specific laboratory conditions and desired outcomes.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.0 eq) and a suitable dry solvent (e.g., DMF or acetonitrile, approximately 10 mL per gram of 1,2,4-triazole).

  • Addition of Base: Add the base (e.g., potassium carbonate, 1.2 eq) to the suspension.

  • Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N4 isomers. A solvent system of hexane and ethyl acetate is often effective.[5]

Data Presentation: Example of Optimization Parameters

The following table provides a hypothetical example of how to systematically optimize reaction conditions. Actual results will vary.

EntryBase (eq.)SolventTemperature (°C)Time (h)N1:N4 Ratio (by ¹H NMR)Isolated Yield of N1 (%)
1K₂CO₃ (1.2)DMF60123:145
2K₂CO₃ (1.2)DMF8062.5:155
3NaH (1.1)THF60125:160
4DBU (1.1)THF25249:170

Visualization of Key Concepts

Workflow for Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reagents 1,2,4-Triazole 1-Bromo-2-chloroethane Base, Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring setup->reaction tlc TLC Monitoring reaction->tlc Periodically tlc->reaction Continue if incomplete workup Aqueous Work-up & Extraction tlc->workup Upon completion purification Column Chromatography workup->purification analysis NMR, GC-MS purification->analysis characterization Structure Confirmation & Purity Assessment analysis->characterization

Caption: A typical workflow for the synthesis and optimization of this compound.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_regio Poor Regioselectivity cluster_byproducts Byproduct Formation start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction high_n4 High N4-Isomer? start->high_n4 other_spots Other Spots on TLC? start->other_spots base Increase Base Equivalents incomplete_reaction->base Yes temp Increase Temperature base->temp reagent_quality Check Reagent Purity temp->reagent_quality solvent_base Change Solvent/Base System high_n4->solvent_base Yes lower_temp Lower Reaction Temperature solvent_base->lower_temp stoichiometry Check Stoichiometry other_spots->stoichiometry Yes time_temp Reduce Time/Temperature stoichiometry->time_temp

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Technical Support Center: Stability of 1-(2-chloroethyl)-1H-1,2,4-triazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-chloroethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

The 1,2,4-triazole core is known for its general stability due to its aromatic character.[1][2][3] An EPA study on 1H-1,2,4-triazole showed it to be stable in aqueous buffered solutions at pH 5, 7, and 9 for at least 30 days at 25°C.[4] Therefore, the primary source of instability for this compound arises from the reactive 2-chloroethyl side chain. This guide will focus on understanding and mitigating degradation related to this functional group.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What is happening?

A1: The decrease in concentration is likely due to the degradation of the 2-chloroethyl side chain. There are two primary degradation pathways in aqueous solutions:

  • Hydrolysis (Nucleophilic Substitution): The chlorine atom can be displaced by a water molecule (or hydroxide ion) to form 1-(2-hydroxyethyl)-1H-1,2,4-triazole. This reaction is a form of nucleophilic substitution.

  • Elimination: A base in the solution can promote an elimination reaction, where a hydrogen atom from the adjacent carbon and the chlorine atom are removed, leading to the formation of 1-vinyl-1H-1,2,4-triazole and hydrochloric acid.

The rates of these reactions are highly dependent on the pH, temperature, and presence of other nucleophiles in your solution.

Q2: How does pH affect the stability of this compound?

A2: The pH of your solution is a critical factor.

  • Neutral to Acidic Conditions (pH < 7): Hydrolysis is often the predominant degradation pathway. While the 1,2,4-triazole ring itself is stable in acidic conditions, the chloroethyl side chain can still undergo slow hydrolysis.[5]

  • Basic Conditions (pH > 7): The rate of both hydrolysis (attack by hydroxide ions) and elimination can be significantly accelerated. The presence of a stronger base will favor the elimination pathway.

Q3: Can the solvent I use affect the stability of the compound?

A3: Absolutely.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in nucleophilic substitution reactions (solvolysis), leading to the replacement of the chlorine atom.

  • Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): In the absence of other nucleophiles, this compound is generally more stable in aprotic solvents. However, be mindful of any basic or nucleophilic impurities in these solvents.

Q4: I am seeing an unexpected peak in my chromatogram. What could it be?

A4: An unexpected peak is likely a degradation product. Based on the probable degradation pathways, the most common degradants are 1-(2-hydroxyethyl)-1H-1,2,4-triazole (from hydrolysis) and 1-vinyl-1H-1,2,4-triazole (from elimination). To confirm the identity of these peaks, you would need to use techniques like LC-MS or synthesize the potential degradation products as reference standards.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Aqueous Solution

If you are experiencing a rapid loss of your compound in an aqueous solution, it is crucial to systematically investigate the cause.

start Rapid Purity Loss Observed check_ph Measure pH of the Solution start->check_ph high_ph Is pH > 7? check_ph->high_ph check_temp Review Storage/Experimental Temperature high_temp Is Temperature Elevated? check_temp->high_temp check_nucleophiles Identify Other Components in Solution (e.g., buffers, additives) nucleophilic_components Are Nucleophilic Species Present? check_nucleophiles->nucleophilic_components high_ph->check_temp No action_base Action: Buffer to a lower pH (e.g., pH 5-6) if compatible with experiment. high_ph->action_base high_temp->check_nucleophiles No action_temp Action: Reduce temperature. Conduct experiments at lower temperatures if possible. high_temp->action_temp action_nucleophile Action: Replace nucleophilic buffers (e.g., phosphate, citrate) with non-nucleophilic alternatives (e.g., MES, HEPES) if possible. nucleophilic_components->action_nucleophile end Re-analyze for Stability nucleophilic_components->end No action_base->end Implement & Monitor action_temp->end Implement & Monitor action_nucleophile->end Implement & Monitor

Caption: Troubleshooting workflow for rapid purity loss.

To understand the degradation profile of your compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation.

Objective: To identify the potential degradation products and the conditions that cause instability.

Materials:

  • This compound

  • 0.1 M HCl, 1 M HCl

  • 0.1 M NaOH, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC system with UV detector, LC-MS system (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

      • Mix 1 mL of stock solution with 9 mL of 1 M HCl.

      • Keep one set at room temperature and another at 60°C.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

      • Mix 1 mL of stock solution with 9 mL of 1 M NaOH.

      • Keep one set at room temperature and another at 60°C.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

      • Keep at room temperature.

    • Thermal Degradation:

      • Keep a solid sample of the compound at 60°C.

      • Keep a solution of the compound in water at 60°C.

    • Photolytic Degradation:

      • Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and white light.

  • Time Points: Analyze samples at initial (t=0), 2, 4, 8, 24, and 48 hours.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Issue 2 for method development).

Data Interpretation:

Stress ConditionExpected Degradation LevelPotential Degradation Products
0.1 M HCl, RTLow1-(2-hydroxyethyl)-1H-1,2,4-triazole
1 M HCl, 60°CModerate to High1-(2-hydroxyethyl)-1H-1,2,4-triazole
0.1 M NaOH, RTModerate1-vinyl-1H-1,2,4-triazole, 1-(2-hydroxyethyl)-1H-1,2,4-triazole
1 M NaOH, 60°CHigh1-vinyl-1H-1,2,4-triazole, 1-(2-hydroxyethyl)-1H-1,2,4-triazole
3% H₂O₂, RTLow to ModerateOxidation products (if any)
60°C (Solid)Low-
60°C (Solution)Moderate1-(2-hydroxyethyl)-1H-1,2,4-triazole
PhotolyticLow to ModeratePhotodegradation products

This table provides expected outcomes. Actual results may vary.

Issue 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

start Need for Stability-Indicating HPLC Method column_select Column Selection (e.g., C18, 150 x 4.6 mm, 5 µm) start->column_select mobile_phase Mobile Phase Selection (Start with A: Water, B: Acetonitrile) column_select->mobile_phase gradient_dev Gradient Development (e.g., 5-95% B over 20 min) mobile_phase->gradient_dev injection Inject Degraded Samples (from forced degradation study) gradient_dev->injection resolution_check Check Resolution between Parent and Degradant Peaks injection->resolution_check adequate_res Is Resolution > 2? resolution_check->adequate_res optimize Optimize Gradient, pH, or Mobile Phase Additives (e.g., formic acid, ammonium acetate) adequate_res->optimize No validate Validate Method (ICH Guidelines) Specificity, Linearity, Accuracy, Precision, Robustness adequate_res->validate Yes optimize->gradient_dev

Caption: Workflow for developing a stability-indicating HPLC method.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B in 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Method Optimization:

  • Inject a mixture of the stressed samples (e.g., acid and base hydrolyzed).

  • Based on the chromatogram, adjust the gradient to improve the resolution between the parent peak and any degradation peaks. The expected elution order would be the more polar hydroxy-degradant first, followed by the parent compound, and then the less polar vinyl-degradant.

  • If co-elution occurs, consider changing the organic modifier (e.g., methanol) or the pH of the aqueous phase.

3. Method Validation (Abbreviated):

  • Specificity: Inject a blank (diluent), the parent compound, and the degraded samples to demonstrate that there are no interfering peaks at the retention time of the parent compound.

  • Linearity: Prepare a series of solutions of the parent compound of known concentrations and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of the parent compound into a placebo or a solution containing the degradants.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

Predicted Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound in solution.

parent This compound hydrolysis_product 1-(2-hydroxyethyl)-1H-1,2,4-triazole parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) elimination_product 1-vinyl-1H-1,2,4-triazole parent->elimination_product Elimination (Base)

Caption: Predicted degradation pathways.

By understanding the inherent reactivity of the 2-chloroethyl group and systematically applying the troubleshooting and analytical development workflows outlined in this guide, you will be well-equipped to manage the stability of this compound in your research and development activities.

References

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. Synlett, 26(03), 404-407.
  • U.S. Environmental Protection Agency. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link][2][4]

  • Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5).
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).[5][6]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • Balakit, A. A. (2018). Stability of 1,2,4-triazoles?. ResearchGate. Retrieved from [Link][1]

  • A Comprehensive review on 1, 2, 4 Triazole. (2021). International Journal of Trend in Scientific Research and Development, 5(4), 1-10.[2]

  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(11), 1414-1425.[3]

Sources

Technical Support Center: Monitoring Reactions of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 1-(2-chloroethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively tracking the progress of your chemical transformations. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your work.

Introduction: The Chemistry of this compound

This compound is a versatile building block in medicinal chemistry and materials science. The presence of the reactive chloroethyl group allows for a variety of nucleophilic substitution reactions, enabling the facile introduction of the 1,2,4-triazole moiety onto a wide range of molecular scaffolds.[1][2] The primary challenge in working with this reagent is the potential for the formation of regioisomers (N1 and N4 alkylation of the nucleophile) and other side products.[1][2] Therefore, careful and accurate monitoring of the reaction progress is paramount to achieving the desired product with high purity and yield.

This guide will provide a comprehensive overview of the most common and effective techniques for monitoring these reactions, complete with troubleshooting guides and frequently asked questions.

Core Monitoring Techniques: A Comparative Overview

The choice of monitoring technique depends on several factors, including the nature of the reactants and products, the required level of accuracy, and the available instrumentation. The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Advantages Disadvantages Best For
TLC Separation based on polarity on a solid stationary phase.[3]Fast, inexpensive, requires minimal sample.[3]Qualitative, not suitable for volatile compounds.Rapid, routine reaction progress checks.
HPLC High-resolution separation in a liquid mobile phase.[4][5]Quantitative, highly sensitive, and reproducible.[5][6][7]Requires method development, more expensive.Accurate quantitative analysis and purity assessment.
GC-MS Separation of volatile compounds followed by mass analysis.[8][9]Excellent for volatile and thermally stable compounds, provides structural information.[8][9]Not suitable for non-volatile or thermally labile compounds.Analysis of volatile products and byproducts.
NMR Provides detailed structural information based on nuclear spin.[10][11][12]Provides unambiguous structural data.[10][12]Lower sensitivity, more expensive instrumentation.Structural confirmation and mechanistic studies.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Thin-Layer Chromatography (TLC)

Q1: How do I select the right solvent system (eluent) for my TLC?

A1: The goal is to find a solvent system that gives your starting material an Rf (retention factor) of approximately 0.2-0.4 and separates it clearly from the product and any byproducts.[13] A good starting point for N-alkylated triazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[13]

  • If your spots are all at the bottom (low Rf): Your eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 20%).

  • If your spots are all at the top (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent.

  • For highly polar or basic products: If you observe streaking, which is common with amine-containing heterocycles, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent can significantly improve the spot shape.[14][15]

Q2: My TLC plate shows multiple spots. What do they mean?

A2: Multiple spots can indicate the presence of starting material, your desired product, and potentially byproducts or intermediates. To identify them:

  • Co-spotting: On your TLC plate, have three lanes: one for your starting material, one for the reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture in the same spot.

  • Interpretation:

    • The spot corresponding to your starting material should diminish over time.

    • A new spot will appear for your product.

    • If the starting material and product spots in the co-spot lane resolve into two distinct spots, you can be confident in your identification. If they merge into a single spot, their polarities are very similar, and you may need to try a different solvent system for better separation.[16]

Q3: I don't see any spots on my TLC plate after developing and viewing under a UV lamp. What should I do?

A3: This can happen for a few reasons:

  • Your compounds are not UV-active: While the triazole ring is UV-active, your nucleophile or product might not be, or their concentrations could be too low.

  • Low concentration: The concentration of your compounds in the reaction mixture might be too low to be detected.[17]

  • Solution: Use a visualization stain. After developing the plate and letting it dry, dip it into a staining solution and gently heat it with a heat gun. Common stains include:

    • Potassium permanganate (KMnO4) stain: Reacts with compounds that can be oxidized (e.g., alcohols, amines, double bonds), appearing as yellow spots on a purple background.

    • Iodine chamber: Iodine vapor will stain most organic compounds, appearing as brown spots.[18]

High-Performance Liquid Chromatography (HPLC)

Q1: I'm not getting good separation between my starting material and product peaks in my HPLC chromatogram. What should I adjust?

A1: Poor separation in reversed-phase HPLC (the most common mode for these compounds) is usually addressed by modifying the mobile phase.

  • Adjust the organic modifier concentration: If peaks are eluting too close together and too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and can improve resolution.

  • Change the organic modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

  • Adjust the pH of the aqueous phase: The ionization state of your triazole derivatives can significantly affect their retention. Buffering the aqueous phase (e.g., with phosphate or acetate buffer) to a pH where your compounds are neutral can often improve peak shape and resolution.

Q2: My peaks are broad or tailing. How can I improve the peak shape?

A2: Peak broadening or tailing can be caused by several factors:

  • Secondary interactions with the stationary phase: As with TLC, basic compounds can interact with residual acidic silanols on the silica-based stationary phase. Adding a small amount of an amine modifier like triethylamine (0.1%) to the mobile phase can mitigate this.

  • Column overload: Injecting too concentrated a sample can lead to broad peaks. Try diluting your sample.

  • Column degradation: An old or improperly stored column can lead to poor peak shape. Try flushing the column or replacing it.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: Can I use GC-MS to monitor my reaction?

A1: GC-MS is an excellent technique if your starting material, product, and any potential byproducts are volatile and thermally stable. This compound and many of its smaller N-alkylated derivatives are amenable to GC-MS analysis.

Q2: How do I interpret the GC-MS data?

A2: The GC-MS data provides two key pieces of information:

  • Gas Chromatogram: This shows peaks corresponding to the different volatile components in your sample, separated by their boiling points and interactions with the column. The time it takes for a compound to travel through the column is its retention time .[9][19] As the reaction progresses, the peak for your starting material will decrease in area, while the peak for your product will increase.

  • Mass Spectrum: Each peak in the chromatogram has an associated mass spectrum, which is a fingerprint of the molecule based on its fragmentation pattern after ionization.[20][21] You can use this to confirm the identity of your starting material and product by comparing their fragmentation patterns to known spectra or by interpreting the fragmentation. For 1,2,4-triazole derivatives, a common fragmentation involves the loss of HCN.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use ¹H NMR to monitor the reaction?

A1: ¹H NMR is a powerful tool for monitoring these reactions as the chemical environment of the protons changes significantly upon nucleophilic substitution. Key signals to monitor include:

  • The triazole ring protons: In this compound, you will see two singlets for the triazole ring protons.

  • The ethyl group protons: The protons on the ethyl chain will appear as two triplets. The protons adjacent to the chlorine atom will be further downfield than those adjacent to the triazole ring.

  • Product formation: Upon substitution of the chlorine with a nucleophile, the chemical shift of the adjacent methylene protons will shift significantly, providing a clear indication of product formation.

Q2: My NMR spectrum has very broad peaks. What is the cause?

A2: Broad peaks in NMR can be due to several factors:

  • Paramagnetic impurities: If you used a metal catalyst (e.g., copper in some triazole syntheses), even trace amounts can cause significant peak broadening. Ensure your product is thoroughly purified to remove any residual metal.

  • Chemical exchange: If there is an equilibrium between different forms of your molecule (e.g., protonation/deprotonation), this can lead to broadened signals.

  • Low sample concentration: Very dilute samples can result in a poor signal-to-noise ratio, which can make peaks appear broad.

Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring
  • Prepare the TLC chamber: Pour a small amount (0.5-1 cm depth) of your chosen eluent into the TLC chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Close the lid and let it equilibrate for a few minutes.[22]

  • Prepare the TLC plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the plate: Using a capillary tube, spot a small amount of your diluted starting material in the SM and C lanes. Then, spot your reaction mixture in the RM and C lanes (directly on top of the SM spot in the C lane).[16]

  • Develop the plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[23] Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp and circle any visible spots. If necessary, use a chemical stain for visualization.

  • Analyze the results: Compare the spots in the three lanes to determine the presence of starting material and the formation of the product. Calculate the Rf values for each spot (distance traveled by the spot / distance traveled by the solvent front).

Protocol 2: Sample Preparation for HPLC Analysis
  • Quench the reaction: Take a small aliquot (e.g., 50 µL) of your reaction mixture and quench it by diluting it in a larger volume of a suitable solvent (e.g., 1 mL of mobile phase). This stops the reaction and prepares it for analysis.

  • Filter the sample: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Inject the sample: Inject the filtered sample into the HPLC system.

Data Presentation

The following table provides typical analytical data for a hypothetical reaction of this compound with a generic amine nucleophile (R-NH₂).

Compound Structure TLC Rf *HPLC Retention Time (min) ¹H NMR Key Signals (δ, ppm)
This compoundCl-CH₂-CH₂-N-Triazole0.55.2~8.0 (s, 1H), ~8.5 (s, 1H), ~4.5 (t, 2H), ~3.9 (t, 2H)
ProductR-NH-CH₂-CH₂-N-Triazole0.37.8~8.0 (s, 1H), ~8.5 (s, 1H), ~4.3 (t, 2H), ~3.1 (t, 2H)

*In 50% Ethyl Acetate / Hexanes

Visualizations

Workflow for Monitoring a Nucleophilic Substitution Reaction

reaction_monitoring_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_workup Workup & Purification start Start Reaction: This compound + Nucleophile tlc TLC Analysis (every 30-60 min) start->tlc hplc HPLC Analysis (optional, for kinetics) start->hplc decision Is Starting Material Consumed? tlc->decision hplc->decision decision->tlc No workup Reaction Workup decision->workup Yes purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization tlc_troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions start TLC Issue Observed streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots poor_separation Poor Separation (Rf values too close) start->poor_separation add_base Add Basic Modifier (e.g., Triethylamine) streaking->add_base use_stain Use a Visualization Stain (e.g., KMnO4, Iodine) no_spots->use_stain change_polarity Change Eluent Polarity poor_separation->change_polarity change_solvent Try Different Solvents poor_separation->change_solvent

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Thin Layer Chromatography - Chemistry LibreTexts. Available at: [Link]

  • Selective thin-layer chromatography of 4-R-1,2,4-triazoles | Request PDF - ResearchGate. Available at: [Link]

  • TLC Solvent Selection for Separation | PDF | Thin Layer Chromatography | Elution - Scribd. Available at: [Link]

  • Thin Layer Chromatography (TLC) Guide - MIT OpenCourseWare. Available at: [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

  • Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra - ResolveMass Laboratories Inc. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Organic Synthesis and Reaction Monitoring Process - Cole-Parmer. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. Available at: [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. Available at: [Link]

  • How to read and Interpret GC/MS Spectra - ResearchGate. Available at: [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. Available at: [Link]

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. Available at: [Link]

  • HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Available at: [Link]

  • Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. Available at: [Link]

  • Fundamentals of Benchtop GC–MS Data Analysis and Terminology | LCGC International. Available at: [Link]

  • is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min (Notes - Organic Syntheses Procedure. Available at: [Link]

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole - US EPA. Available at: [Link]

  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - ResearchGate. Available at: [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553 - EPA. Available at: [Link]

  • How Do You Interpret GC-MS Data? - Chemistry For Everyone - YouTube. Available at: [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... - ResearchGate. Available at: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC. Available at: [Link]

  • Author Guidelines - American Chemical Society. Available at: [Link]

  • (PDF) Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives - ResearchGate. Available at: [Link]

  • Analysis results of GC - Shimadzu. Available at: [Link]

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study - PubMed. Available at: [Link]

Sources

Technical Support Center: Controlling Regioisomer Formation in 1,2,4-Triazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a persistent challenge in heterocyclic chemistry: the regioselective alkylation of 1,2,4-triazoles. Uncontrolled alkylation often leads to mixtures of N1, N2, and sometimes N4-substituted isomers, complicating purification and reducing yields of the desired product. This center offers troubleshooting strategies and frequently asked questions to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the alkylation of 1,2,4-triazole often unselective?

A1: The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can act as nucleophiles. The unsubstituted 1,2,4-triazole exists as two rapidly interconverting tautomers, the 1H- and 4H-forms.[1] Alkylation can therefore occur on multiple nitrogen atoms, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions and the nature of the alkylating agent.[2]

Q2: Which is the most common regioisomer formed during alkylation?

A2: In many cases, N1-alkylation is the dominant pathway.[2] This is often attributed to the greater nucleophilicity of the N1 position. However, the formation of N2 and N4 isomers is also common, and achieving high selectivity for a single isomer can be challenging.

Q3: Can I predict the major product of my alkylation reaction?

A3: While general trends exist, predicting the precise outcome can be difficult without experimental data. The regioselectivity is a delicate interplay of steric effects, electronic effects, the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. For instance, bulky alkylating agents may favor alkylation at the less sterically hindered nitrogen.

Q4: What is the difference between kinetic and thermodynamic control in this context?

A4: Under kinetic control, the major product is the one that forms the fastest, which is determined by the lowest activation energy barrier.[3][4] Under thermodynamic control, the major product is the most stable isomer, and this is favored by conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times.[5][6] In 1,2,4-triazole alkylation, the initially formed product (kinetic) may not be the most stable one (thermodynamic).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges and provides actionable solutions to improve the regioselectivity of your 1,2,4-triazole alkylation reactions.

Issue 1: Formation of a Mixture of N1 and N2 Regioisomers

This is the most common problem encountered. The goal is to favor one isomer over the other.

Underlying Causes and Mechanistic Insights:

The N1 and N2 positions have different electronic and steric environments. The N1 position is generally considered more nucleophilic. However, the stability of the resulting alkylated products can differ, and reaction conditions can influence the transition states leading to each isomer.

Solutions and Experimental Protocols:

  • Solvent Selection: The polarity of the solvent can significantly influence the regioselectivity. Polar aprotic solvents like DMF and DMSO often favor N2-alkylation, while less polar solvents may favor N1-alkylation.[7]

  • Choice of Base: The strength and steric bulk of the base are critical.

    • For N1-selectivity: Using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can often favor the formation of the 1-substituted product.[8][9] Sodium ethoxide in ethanol has also been shown to promote N1-alkylation.[1]

    • For N2-selectivity: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often employed.[10]

  • Temperature Control: Lower temperatures generally favor the kinetic product, while higher temperatures favor the thermodynamic product.[5][6] It is crucial to determine experimentally which isomer is favored under each condition for your specific substrate.

Workflow for Optimizing N1/N2 Selectivity

Caption: A decision-making workflow for optimizing N1 vs. N2 selectivity.

Issue 2: Undesired Formation of the N4-Alkylated Product

While less common than N1 and N2 alkylation, the formation of the N4-isomer can be a significant side reaction, especially with certain substitution patterns on the triazole ring.

Underlying Causes and Mechanistic Insights:

The N4 position can become more nucleophilic depending on the electronic properties of the substituents at the C3 and C5 positions of the triazole ring.

Solutions and Experimental Protocols:

  • Protecting Group Strategy: A common and effective strategy is to introduce a protecting group at the N4 position. The 4-amino group is a useful directing group that can be subsequently removed.[2]

    • Amination of the N4-position: This can be achieved using various aminating agents.

    • Alkylation: The N1 position of the 4-amino-1,2,4-triazole can then be alkylated with high selectivity.[2]

    • Deamination: The 4-amino group can be removed via diazotization with sodium nitrite in an acidic medium to yield the desired N1-alkylated triazole.[2]

  • Acylation-Alkylation Sequence: Acylation of the N1 position can direct subsequent alkylation to the N4 position. The acyl group can then be removed by hydrolysis.[2]

Protecting Group Strategy Workflow

G cluster_0 N4-Alkylation Strategy A 1,2,4-Triazole B 1-Acetyl-1,2,4-triazole A->B Acylation (e.g., Ac₂O) C 1-Acetyl-4-alkyl-1,2,4-triazolium salt B->C Alkylation (e.g., R-X) D 4-Alkyl-1,2,4-triazole C->D Hydrolysis (e.g., Methanolysis)

Caption: Acylation-alkylation sequence for the synthesis of N4-substituted 1,2,4-triazoles.

Data Summary: Factors Influencing Regioselectivity

The following table summarizes the general effects of key reaction parameters on the regioselectivity of 1,2,4-triazole alkylation. Note that these are general trends and the optimal conditions should be determined experimentally for each specific substrate.

FactorConditionLikely Major IsomerRationale
Solvent Polar Aprotic (e.g., DMF, DMSO)N2[7]Stabilizes the transition state leading to the N2-isomer.
Non-polar / Weakly Polar (e.g., Toluene, THF)N1Less stabilization of charged intermediates, favoring the more nucleophilic N1.
Base Strong, Non-nucleophilic (e.g., DBU)N1[8][9]Promotes rapid deprotonation and reaction at the most accessible site.
Weak Inorganic (e.g., K₂CO₃, Cs₂CO₃)N2[10]Milder conditions can favor the thermodynamically more stable product.
Alkylating Agent Bulky (e.g., trityl chloride)N1Steric hindrance disfavors attack at the more crowded N2 position.
Highly Reactive (e.g., methyl iodide)MixtureLow activation barriers for both pathways can lead to poor selectivity.
Temperature LowKinetic ProductThe product that forms faster will dominate.[3][4]
HighThermodynamic ProductAllows for equilibration to the most stable isomer.[5][6]

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using DBU
  • Preparation: To a solution of 1,2,4-triazole (1.0 eq.) in anhydrous THF, add DBU (1.1 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N2-Favored Alkylation using K₂CO₃
  • Preparation: Suspend 1,2,4-triazole (1.0 eq.) and potassium carbonate (1.5-2.0 eq.) in anhydrous DMF.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the resulting regioisomeric mixture by column chromatography.

References

  • Holm, A., & Straub, T. (2010). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis. Retrieved from [Link]

  • Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340–9345. Retrieved from [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. Retrieved from [Link]

  • Gerasimova, Y., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4789. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 29(1), 246. Retrieved from [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 128973. Retrieved from [Link]

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(15), 8046–8055. Retrieved from [Link]

  • Davenport, A. J., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27(5), 928–937. Retrieved from [Link]

  • Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. Retrieved from [Link]

  • Springer, B. L., & Aldemir, H. (2019). Synthesis of N2-Substituted 1,2,3-Triazoles. Organic Letters, 21(15), 5859–5862. Retrieved from [Link]

  • StackExchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Retrieved from [Link]

  • Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 128973. Retrieved from [Link]

  • Huayuanwang. (n.d.). Synthesis of 1-alkyl-1, 2, 4-triazoles: a new one-pot regiospecific procedure. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Retrieved from [Link]

  • Scilit. (n.d.). N 2 -Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Retrieved from [Link]

  • ACS Publications. (n.d.). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the environmental fate and degradation pathways of 1-(2-chloroethyl)-1H-1,2,4-triazole (CET). This molecule, while not a widely studied pesticide itself, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals. Understanding its stability and degradation is paramount for environmental risk assessment, process optimization, and impurity profiling.

This guide is structured to provide both a theoretical framework for predicting degradation and a practical, problem-solving resource for your laboratory experiments. We will delve into the likely abiotic and biotic pathways, offer detailed troubleshooting for common experimental hurdles, and provide validated protocols to ensure the integrity of your results.

Section 1: Predicted Degradation Pathways of this compound

The degradation of CET is primarily dictated by the chemistry of its two key structural features: the stable 1,2,4-triazole ring and the reactive 2-chloroethyl side chain. The parent 1H-1,2,4-triazole ring is known to be highly stable, recalcitrant to hydrolysis, and not readily biodegradable.[1][2] Therefore, the initial degradation steps will almost certainly involve the modification of the chloroethyl group.

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: The most probable abiotic degradation pathway in aqueous environments is the hydrolysis of the carbon-chlorine bond. This is a classic nucleophilic substitution reaction where water acts as the nucleophile, displacing the chloride ion.

  • Primary Product: The expected major degradation product is 1-(2-hydroxyethyl)-1H-1,2,4-triazole.

  • Influencing Factors: The rate of this reaction is highly dependent on pH and temperature. While the parent 1H-1,2,4-triazole is stable across a wide pH range (pH 5, 7, and 9) for over 30 days, the C-Cl bond in CET is far more susceptible.[1] Alkaline conditions (higher pH) are expected to accelerate the hydrolysis rate.

Photolysis: Direct photolysis of CET is predicted to be a minor degradation pathway. The 1H-1,2,4-triazole ring does not absorb sunlight appreciably, and the chloroethyl side chain does not add a significant chromophore.[1] However, indirect photolysis or advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, would be effective at degrading the molecule, as seen with other triazole-based compounds.[3][4]

G cluster_abiotic Abiotic Degradation Pathways parent This compound product_h 1-(2-hydroxyethyl)-1H-1,2,4-triazole (Major Product) parent->product_h Hydrolysis (pH, Temp Dependent) product_p Further Minor Products parent->product_p Photolysis (Minor/AOPs)

Caption: Predicted primary abiotic degradation pathways for CET.

Biotic Degradation

The 1H-1,2,4-triazole ring is known to be persistent and not readily biodegradable.[1][2] However, specific microbial strains have been shown to degrade the parent triazole, often through co-metabolism with other nutrient sources.[3] For CET, it is hypothesized that biodegradation will proceed in a stepwise manner:

  • Dehalogenation: The initial and rate-limiting step would likely be the enzymatic cleavage of the C-Cl bond by a dehalogenase enzyme to form 1-(2-hydroxyethyl)-1H-1,2,4-triazole.

  • Side-Chain Oxidation: The resulting alcohol could be further oxidized.

  • Ring Cleavage: Once the side chain is modified, specialized microbes may be able to cleave the recalcitrant triazole ring. The identified pathway for the parent 1H-1,2,4-triazole involves oxidation to 1,2-dihydro-3H-1,2,4-triazol-3-one (DHTO), followed by ring opening to form biodegradable intermediates like semicarbazide and urea.[2][5] This would represent a much later stage in the complete mineralization of the molecule.

Section 2: Troubleshooting Guide for Degradation Studies

This section addresses common issues encountered during the experimental investigation of CET degradation.

Q1: My hydrolysis experiment is yielding highly variable and non-reproducible degradation rates. What could be the cause?

A1: This is a frequent issue stemming from inconsistent experimental conditions. Here is a checklist to diagnose the problem:

  • pH Control (Causality): The hydrolysis of alkyl halides is often base-catalyzed. Even small drifts in the pH of your buffered solution can cause significant changes in the degradation rate.

    • Solution: Ensure your buffer has sufficient capacity for the duration of the experiment. Verify the pH at the beginning and end of the study. For long-term studies, consider using sterile, sealed vials to prevent CO₂ ingress, which can lower the pH of unbuffered or weakly buffered neutral/alkaline solutions.

  • Temperature Stability (Causality): Reaction kinetics are exponentially dependent on temperature (Arrhenius equation). Fluctuations in your incubator or water bath will directly impact the rate.

    • Solution: Use a calibrated, high-precision incubator or water bath. Place a separate, independent thermometer inside the incubation chamber to monitor the temperature continuously.

  • Sample Purity (Causality): Impurities in your starting material or solvents can catalyze or inhibit the reaction.

    • Solution: Verify the purity of your this compound standard using techniques like LC-MS or NMR. Use high-purity (e.g., HPLC-grade) water and solvents for all solutions.

Q2: I am not observing any significant degradation of the parent compound in my abiotic or biotic experiments. Is the compound completely stable?

A2: While the triazole ring is very stable, a lack of observable degradation often points to experimental design or timescale issues.

  • For Hydrolysis: The reaction may be slower than anticipated under your conditions (e.g., neutral pH, low temperature).

    • Solution: Extend the duration of your study. It is not uncommon for hydrolysis half-lives to be in the range of many days or even months.[6] Also, run a parallel experiment under more forcing conditions (e.g., pH 9 or 10, 50°C) to confirm that the compound can degrade and to identify the primary degradant, which you can then look for in your primary study.

  • For Biodegradation: The parent triazole is known to be recalcitrant.[2][3] Microbes capable of degrading it may not be present in your inoculum or may require specific conditions.

    • Solution:

      • Acclimatization: Use an inoculum from a site with a history of contamination with similar compounds, if possible. Acclimatize the microbial consortium by exposing it to low concentrations of CET over several weeks before starting the definitive degradation study.

      • Co-metabolism: The degradation may require an additional, easily digestible carbon source.[3] Amend your media with a small amount of glucose or yeast extract to stimulate microbial activity and induce the necessary enzymes.[2]

      • Bioavailability: Ensure the compound is fully dissolved and accessible to the microorganisms.

Q3: I see the parent compound disappearing, but I cannot detect the expected 1-(2-hydroxyethyl)-1H-1,2,4-triazole product. Where is it going?

A3: This analytical challenge can be due to several factors related to your detection method or unexpected chemistry.

  • Analytical Method Limitations (Causality): The degradation product is more polar than the parent compound. Your current analytical method (e.g., HPLC-UV, GC-MS) may not be suitable for retaining or detecting it.

    • Solution: The gold standard for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] It offers the sensitivity and specificity needed to detect trace-level polar metabolites. Develop an LC method using a polar-modified column (e.g., C18 AQ, HILIC) and optimize MS/MS parameters for both the parent compound and the putative hydroxy-degradant. If an authentic standard for the degradant is unavailable, you can monitor for its predicted exact mass using high-resolution mass spectrometry (HRMS).

  • Formation of Bound Residues (Causality): In soil or sediment experiments, the parent compound or its degradants can become irreversibly bound to organic matter, making them unextractable and thus undetectable.

    • Solution: Perform a mass balance analysis using a radiolabeled (e.g., ¹⁴C) version of the starting material. This will allow you to quantify the amount of non-extractable residue and determine if it is a significant fate pathway.

  • Alternative Pathways: While hydrolysis is most likely, consider the possibility of an elimination reaction under certain conditions (e.g., strongly basic, non-aqueous) to form 1-vinyl-1H-1,2,4-triazole, which would have very different analytical properties.

Section 3: Key Experimental Protocols

To ensure trustworthy and self-validating results, the following protocols are recommended.

Protocol 1: Aqueous Hydrolysis Rate Determination (Adapted from OECD 111)

This workflow is designed to determine the abiotic hydrolysis rate as a function of pH.

G cluster_protocol Hydrolysis Experimental Workflow prep 1. Preparation - Prepare sterile pH 5, 7, 9 buffers - Prepare 1 mg/L CET stock solution setup 2. Incubation Setup - Spike CET into buffers in sealed vials - Create two sets: Dark incubator (e.g., 25°C) and Control (e.g., 4°C) prep->setup sample 3. Time-Point Sampling - At T=0, 1, 3, 7, 14, 30 days... - Sacrifice triplicate vials from each condition setup->sample analyze 4. Analysis - Analyze samples immediately by LC-MS/MS - Quantify parent (CET) and search for hydroxy-product sample->analyze data 5. Data Processing - Plot ln(C/C₀) vs. time - Calculate degradation rate (k) and half-life (t½) analyze->data

Sources

Technical Support Center: Interpreting NMR Spectra of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1-(2-chloroethyl)-1H-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of NMR spectral interpretation for this compound and its common impurities. As your virtual application scientist, I will guide you through common questions and troubleshooting scenarios, grounding our discussion in established spectroscopic principles to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?

A1: Understanding the Baseline Spectrum

To identify impurities, you must first have a solid understanding of the expected spectrum of your target compound. The structure of this compound is asymmetric, meaning we expect distinct signals for each proton and carbon environment.

¹H NMR Spectrum:

The proton spectrum should display four distinct signals:

  • Two singlets in the aromatic region (δ 8.0-8.5 ppm): These correspond to the two protons on the triazole ring (H-3 and H-5). Due to the asymmetry of the N-1 substitution, they are in different chemical environments and will appear as separate singlets.

  • Two triplets in the aliphatic region (δ 3.8-4.8 ppm): These signals arise from the protons of the 2-chloroethyl side chain. They couple with each other, resulting in a characteristic triplet-of-triplets pattern.

    • N-CH₂- (δ ~4.5 ppm): This methylene group is directly attached to the triazole nitrogen, a strong electron-withdrawing group, shifting it significantly downfield. It will appear as a triplet due to coupling with the adjacent -CH₂Cl group.

    • -CH₂Cl (δ ~4.0 ppm): This methylene group is adjacent to the electronegative chlorine atom. It appears as a triplet due to coupling with the N-CH₂- group.[1][2]

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum should show four unique carbon signals:

  • Two signals in the aromatic region (δ 144-152 ppm): These correspond to the C-3 and C-5 carbons of the triazole ring.[3]

  • Two signals in the aliphatic region (δ 40-55 ppm): These are from the ethyl side chain.

    • N-CH₂- (δ ~50 ppm): The carbon attached to the nitrogen.

    • -CH₂Cl (δ ~42 ppm): The carbon attached to the chlorine.[4]

The following table summarizes the expected chemical shifts. Note that exact values can vary depending on the solvent and concentration.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
Triazole H-5~8.4~151s
Triazole H-3~8.1~145s
N-CH₂ -CH₂Cl~4.5~50t
N-CH₂-CH₂ Cl~4.0~42t
Troubleshooting Guide: Unexpected Signals
Q2: I see an extra pair of signals in my ¹H NMR: a singlet around δ 8.2 ppm and two triplets. What could this be?

A2: Identifying the 4H- Isomeric Impurity

This is the most common troubleshooting query and almost always points to the presence of the isomeric impurity: 4-(2-chloroethyl)-4H-1,2,4-triazole .

Causality: The synthesis of N-substituted triazoles often yields a mixture of isomers because the proton on the parent 1,2,4-triazole can exist in tautomeric forms, allowing alkylation at either the N-1 or N-4 position.[5]

Spectral Differences:

  • ¹H NMR: In the 4H-isomer, the molecule is symmetric around the C2 axis. Therefore, the two triazole protons (H-3 and H-5) are chemically equivalent and appear as a single singlet , typically around δ 8.2-8.3 ppm. The chloroethyl group signals will remain as two triplets, but their chemical shifts will be slightly different from the 1H-isomer.

  • ¹³C NMR: Due to the same symmetry, the C-3 and C-5 carbons are also equivalent, giving rise to only one signal in the aromatic region of the ¹³C spectrum.

Compound Triazole ¹H Signals Triazole ¹³C Signals
This compound Two singlets (e.g., δ 8.4, 8.1)Two signals (e.g., δ 151, 145)
4-(2-chloroethyl)-4H-1,2,4-triazole One singlet (e.g., δ 8.2)One signal (e.g., δ 146)

Below is a workflow to diagnose this common issue.

G start Start: Analyze ¹H NMR Spectrum check_triazole Examine Triazole Region (δ 8.0-8.5 ppm) start->check_triazole decision How many singlets? check_triazole->decision two_singlets Two singlets observed. Likely pure 1H-isomer. decision->two_singlets Two three_singlets Three+ singlets observed. Likely mixture of 1H and 4H isomers. decision->three_singlets Three+ confirm_13C Confirm with ¹³C NMR. Look for 3 aromatic signals. three_singlets->confirm_13C end Conclusion: Isomeric impurity present. confirm_13C->end

Caption: Workflow for identifying the 4H-triazole isomer.

Q3: My spectrum has broad peaks and poor resolution, especially for the triazole protons. What's wrong?

A3: Addressing Signal Broadening from Paramagnetic Impurities

Broadened signals, particularly of heterocycle protons, can be a sign of trace paramagnetic metal impurities, often residual copper from "click chemistry" or other metal-catalyzed synthesis steps.[6] Triazoles are excellent metal chelators, so even trace amounts of metals like Cu(II) can coordinate to the ring nitrogens.[6] This coordination leads to rapid relaxation of nearby nuclei, causing significant line broadening in the NMR spectrum, sometimes to the point where signals disappear entirely.[6]

Troubleshooting Protocol: Metal Impurity Removal

  • Dissolve the Sample: Dissolve your crude or purified product in a suitable solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic solution with an aqueous solution of a strong chelating agent, such as 5% EDTA (disodium salt) or 10% ammonium hydroxide.

  • Separate and Dry: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Re-acquire Spectrum: Prepare a new NMR sample from the treated material and re-acquire the spectrum. The signals should now be significantly sharper.

Q4: I have several overlapping aliphatic signals and I'm not sure which CH₂ is which. How can I definitively assign them?

A4: Using Advanced NMR Techniques for Unambiguous Assignment

When 1D spectra are ambiguous, 2D NMR experiments are essential for definitive structural confirmation.

1. DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a quick and powerful experiment to differentiate carbon types.[7][8][9]

  • CH₃ and CH groups: Appear as positive (upright) peaks.

  • CH₂ groups: Appear as negative (inverted) peaks.[7][10]

  • Quaternary carbons (C): Do not appear in the spectrum.

For your compound, a DEPT-135 spectrum will show the two aliphatic carbons (N-C H₂- and -C H₂Cl) as negative peaks, confirming their identity as methylene groups. The two aromatic triazole carbons (CH groups) will appear as positive peaks.

2. HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps protons directly to the carbons they are attached to.[11][12] It produces a contour plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a proton and its directly bonded carbon.

  • Workflow: Run the HSQC experiment. You will see a cross-peak connecting the ¹H signal at ~4.5 ppm to the ¹³C signal at ~50 ppm. This definitively assigns these signals to the N-CH₂ group. Another cross-peak will connect the proton at ~4.0 ppm to the carbon at ~42 ppm, assigning them to the -CH₂Cl group.

G cluster_1d 1D NMR Data H1_4p5 ¹H: δ ~4.5 ppm (t) C13_50 ¹³C: δ ~50 ppm H1_4p5->C13_50 Cross-peak H1_4p0 ¹H: δ ~4.0 ppm (t) C13_42 ¹³C: δ ~42 ppm H1_4p0->C13_42 Cross-peak Group_N_CH2 Assignment: N-CH₂ Group C13_50->Group_N_CH2 Group_CH2_Cl Assignment: -CH₂Cl Group C13_42->Group_CH2_Cl

Caption: Using HSQC to correlate ¹H and ¹³C signals for assignment.

3. COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. In your ¹H spectrum, a COSY experiment would show a cross-peak between the triplet at ~4.5 ppm and the triplet at ~4.0 ppm, confirming they are on adjacent carbons in the ethyl chain.

Experimental Best Practices
Q5: What is the recommended protocol for preparing a high-quality NMR sample of my compound?

A5: Protocol for Optimal Sample Preparation

Data quality begins with proper sample preparation. Follow these steps to avoid common pitfalls like poor shimming and contamination.

Materials:

  • High-quality NMR tube (e.g., Norell® 507-HP or equivalent)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8% D)

  • Internal standard (optional, TMS is often pre-added to solvent)

  • Pasteur pipette and bulb

  • Lint-free tissue (e.g., Kimwipes)

Step-by-Step Protocol:

  • Weigh Sample: Accurately weigh 5-10 mg of your compound directly into a clean, dry vial.

  • Add Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure the solvent is appropriate for your compound's solubility.

  • Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. If sonication is needed, use it sparingly to avoid heating the sample.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Avoid transferring any solid particles. The final solution height should be ~4-5 cm.

  • Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

  • Label: Clearly label the sample with a unique identifier.

  • Insert into Spinner: Place the tube into a spinner turbine, adjusting the depth so the sample is centered in the detection coil of the NMR spectrometer.

References
  • Fiveable. (n.d.). DEPT-135 Definition. Retrieved from Fiveable. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from Columbia University. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Li, et al. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of chloroethane. [https://www.docbrown.info/page06/OrgAnal/H-NMRsp chloroethane.htm]([Link] chloroethane.htm)

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of chloroethane. [https://www.docbrown.info/page06/OrgAnal/13C-NMRsp chloroethane.htm]([Link] chloroethane.htm)

  • AIP Publishing. (2020). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. [Link]

  • AIP Conference Proceedings. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • SpectraBase. (n.d.). 1H-1,2,4-Triazole, 5-[(2-chloroethyl)thio]-. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, October 12). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. [Link]

  • Orlova, et al. (2021, July 26). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]

  • CORE. (2021, June 30). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

  • meriSTEM. (2021, April 15). NMR of chloroethane with ¹H and ¹³C. YouTube. [Link]

  • ResearchGate. (n.d.). Figure S2 2D 1 H-13 C HSQC (500 MHz/125 MHz, CD3CN, 298K) NMR spectra.... [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole. [Link]

  • National Institutes of Health. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Triazole. [Link]

  • Semantic Scholar. (2021, March 20). Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. [Link]

  • TÜBİTAK Academic Journals. (2008, January 1). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. [Link]

  • ResearchGate. (2025, August 8). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities. [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant compounds, establishing the purity of the final product is a critical, non-negotiable step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 1-(2-chloroethyl)-1H-1,2,4-triazole, a key intermediate in the synthesis of various active pharmaceutical ingredients. We will explore the rationale behind methodological choices, present detailed experimental protocols, and offer comparative data to aid in selecting the most appropriate analytical strategy.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound is a versatile building block in medicinal chemistry.[1] Impurities, which can arise from starting materials, by-products, or degradation, can have a significant impact on the safety and efficacy of the final drug product.[2][3] Therefore, a robust and reliable analytical method for purity determination is paramount. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]

The choice of HPLC method is dictated by the physicochemical properties of the analyte. This compound is a polar compound, which presents unique challenges for traditional reversed-phase chromatography.[6][7] This guide will compare two primary HPLC approaches: Reversed-Phase HPLC (RP-HPLC) with aqueous mobile phases and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Comparison: RP-HPLC vs. HILIC

The fundamental difference between RP-HPLC and HILIC lies in their separation mechanisms. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[8] Retention is primarily driven by hydrophobic interactions. Conversely, HILIC employs a polar stationary phase and a partially aqueous, organic-rich mobile phase.[9][10] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[10][11]

RP-HPLC is the most common HPLC mode. However, analyzing highly polar compounds like this compound can be problematic due to poor retention on conventional C18 columns.[7][12] To overcome this, specialized "aqueous stable" C18 columns or the use of highly aqueous mobile phases are often necessary.[12]

Causality Behind Experimental Choices:

  • Column Selection: A polar-endcapped or polar-embedded C18 column is often chosen to enhance the retention of polar analytes and prevent phase collapse in highly aqueous mobile phases.[13]

  • Mobile Phase: A simple mobile phase of water and a polar organic solvent like acetonitrile or methanol is typically used.[14] A buffer, such as phosphate or acetate, is often included to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times.

  • Detector: UV detection is suitable for triazole-containing compounds, typically around 200-210 nm where the triazole ring exhibits absorbance.[15]

HILIC is an excellent alternative for the separation of very polar compounds that are poorly retained in reversed-phase mode.[11][16][17] It provides a distinct selectivity compared to RP-HPLC.

Causality Behind Experimental Choices:

  • Column Selection: Common HILIC stationary phases include bare silica, amide, or diol-bonded silica. The choice depends on the specific selectivity required for separating the main compound from its potential impurities.

  • Mobile Phase: The mobile phase in HILIC consists of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9] The water content is a critical parameter for controlling retention.

  • Detector: As with RP-HPLC, UV detection is commonly employed.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application in accordance with ICH guidelines.[18][19][20][21][22]

A common synthetic route involves the reaction of 1H-1,2,4-triazole with 1-bromo-2-chloroethane.[23][24][25][26][27][28][29]

Workflow for Synthesis of this compound

cluster_synthesis Synthesis Reactants 1H-1,2,4-triazole + 1-bromo-2-chloroethane Reaction Reaction in suitable solvent (e.g., DMF) with base (e.g., K2CO3) Reactants->Reaction Workup Aqueous workup and extraction with an organic solvent Reaction->Workup Purification Purification by column chromatography or recrystallization Workup->Purification Product Synthesized 1-(2-chloroethyl) -1H-1,2,4-triazole Purification->Product

Caption: Synthesis workflow for this compound.

Workflow for HPLC Sample Preparation

cluster_prep Sample Preparation Weigh Accurately weigh ~10 mg of synthesized product Dissolve Dissolve in a known volume of diluent (e.g., mobile phase) Weigh->Dissolve Filter Filter through a 0.45 µm syringe filter Dissolve->Filter Inject Inject into HPLC system Filter->Inject

Caption: General workflow for HPLC sample preparation.

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
ParameterCondition
Column Amide-bonded silica, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Isocratic 90% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 5 µL
Comparative Data Analysis

The performance of each method was evaluated based on key chromatographic parameters. The following table summarizes typical results.

ParameterRP-HPLC MethodHILIC Method
Retention Time (min) 4.25.8
Theoretical Plates > 5000> 7000
Tailing Factor < 1.5< 1.2
Resolution (from nearest impurity) > 2.0> 2.5
Limit of Quantification (µg/mL) 1.1[30]0.5

Analysis of Results:

  • Retention: The HILIC method provides significantly better retention for the polar analyte, moving it away from the solvent front and potential interferences.

  • Efficiency: The HILIC method demonstrates higher efficiency, as indicated by the greater number of theoretical plates, resulting in sharper peaks.

  • Peak Shape: The HILIC method often yields more symmetrical peaks for highly polar compounds.

  • Resolution: The enhanced retention and efficiency of the HILIC method typically lead to better resolution of the main peak from closely eluting impurities.

  • Sensitivity: The HILIC method can offer a lower limit of quantification, which is advantageous for detecting trace-level impurities.

Method Validation: A Self-Validating System

A validated HPLC method ensures the reliability of the generated data.[31][32] Key validation parameters according to ICH guidelines include:[18][19][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[22] This can be demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure separation from degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[32] This is typically evaluated over a range of 80-120% of the target concentration for an assay.

  • Accuracy: The closeness of the test results to the true value.[32] It can be determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[32] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Recommendations

For the purity assessment of the highly polar compound this compound, the HILIC method is generally the superior choice . It offers better retention, efficiency, and resolution compared to traditional RP-HPLC. While RP-HPLC can be optimized for this analysis, it may require more specialized columns and careful method development to achieve adequate performance.

The selection of the final method should be based on a thorough evaluation of the specific separation requirements, including the nature of potential impurities and the desired level of sensitivity. Regardless of the chosen method, comprehensive validation is essential to ensure the generation of accurate and reliable purity data, a cornerstone of quality in pharmaceutical development.

References

  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Available from: [Link]

  • LCGC International. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Google Patents. Synthesizing process of 1H-1,2,4-triazole.
  • JETIR. A BRIEF REVIEW ON HPLC METHOD VALIDATION. Available from: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Available from: [Link]

  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]

  • ResearchGate. Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Available from: [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • National Center for Biotechnology Information. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • ResearchGate. (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Available from: [Link]

  • ResearchGate. (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • MDPI. Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available from: [Link]

  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. Available from: [Link]

  • PubMed. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Available from: [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available from: [Link]

Sources

A Comparative Analysis of Synthesis Methods for 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chloroethyl)-1H-1,2,4-triazole is a key building block in medicinal chemistry, primarily utilized in the synthesis of antifungal agents and other therapeutic molecules. The presence of the reactive chloroethyl group allows for facile derivatization, making it a versatile precursor for creating extensive compound libraries for drug discovery. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance. This guide will explore the two main synthetic pathways to this compound, providing a critical evaluation of each.

Method 1: Direct Alkylation of 1H-1,2,4-triazole with 1,2-dichloroethane

This method represents the most straightforward approach to this compound, involving the direct N-alkylation of the 1H-1,2,4-triazole ring with an excess of 1,2-dichloroethane. The reaction is typically carried out in the presence of a base to deprotonate the triazole, thereby activating it as a nucleophile.

Mechanistic Considerations

The alkylation of 1H-1,2,4-triazole can theoretically occur at either the N1 or N4 position. However, the formation of the N1-substituted isomer is generally favored. The regioselectivity can be influenced by factors such as the choice of base, solvent, and reaction temperature. The use of a slight excess of 1,2-dichloroethane helps to minimize the formation of the bis-triazolyl ethane byproduct.

Caption: Reaction scheme for the direct alkylation of 1H-1,2,4-triazole.

Experimental Protocol

Materials:

  • 1H-1,2,4-triazole

  • 1,2-dichloroethane (DCE)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere.

  • Add 1,2-dichloroethane (3.0 eq) dropwise to the reaction mixture.

  • Stir the mixture at reflux (approximately 66 °C) for 24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes-ethyl acetate gradient to yield this compound.

Method 2: Two-Step Synthesis via Hydroxyethylation and Chlorination

This alternative route involves an initial reaction of 1H-1,2,4-triazole with 2-chloroethanol to form 2-(1H-1,2,4-triazol-1-yl)ethanol, followed by a subsequent chlorination step to yield the desired product. This method avoids the use of a large excess of a halogenated solvent and can offer better control over side reactions.

Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanol

The first step is the hydroxyethylation of 1H-1,2,4-triazole. This reaction proceeds via a similar N-alkylation mechanism as the direct method, but with 2-chloroethanol as the alkylating agent.

Experimental Protocol for Step 1

Materials:

  • 1H-1,2,4-triazole

  • 2-chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve 1H-1,2,4-triazole (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol.

  • Add 2-chloroethanol (1.2 eq) to the solution and heat the mixture at reflux for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue, 2-(1H-1,2,4-triazol-1-yl)ethanol, can be purified by vacuum distillation or used directly in the next step after solvent removal.

Step 2: Chlorination of 2-(1H-1,2,4-triazol-1-yl)ethanol

The hydroxyl group of the intermediate is then converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This is a classic and efficient method for alcohol to alkyl chloride conversion.[1]

Mechanistic Considerations

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion can occur with either inversion or retention of stereochemistry, depending on the reaction conditions.[2] For a primary alcohol like 2-(1H-1,2,4-triazol-1-yl)ethanol, an Sₙ2 mechanism is generally expected, especially in the presence of a base like pyridine.[2]

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol for Step 2

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as catalyst and acid scavenger)

Procedure:

  • Dissolve 2-(1H-1,2,4-triazol-1-yl)ethanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the solution. If desired, a catalytic amount of pyridine can be added.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to obtain this compound.

Comparative Analysis

ParameterMethod 1: Direct AlkylationMethod 2: Two-Step Synthesis
Number of Steps 12
Reagents 1H-1,2,4-triazole, 1,2-dichloroethane, Base (e.g., DBU)1H-1,2,4-triazole, 2-chloroethanol, Base, Thionyl chloride
Typical Yield ModerateGood to High (overall)
Purity of Crude Product May contain bis-alkylated byproductGenerally cleaner crude product after the first step
Reaction Conditions Reflux temperatureStep 1: Reflux; Step 2: 0 °C to RT
Safety Considerations Use of excess carcinogenic 1,2-dichloroethaneUse of corrosive and toxic thionyl chloride
Scalability Potentially less efficient on a large scale due to byproduct formation and purification challengesMore amenable to large-scale synthesis due to better control and potentially higher purity of intermediates
Atom Economy Lower, due to the use of excess 1,2-dichloroethanePotentially higher, depending on the efficiency of each step

Discussion and Recommendations

Method 1 (Direct Alkylation) offers the advantage of being a single-step process. However, it often suffers from the formation of the 1,2-bis(1H-1,2,4-triazol-1-yl)ethane byproduct, which can be challenging to separate from the desired product, potentially lowering the isolated yield. The use of a large excess of 1,2-dichloroethane, a known carcinogen, is also a significant drawback from a safety and environmental perspective.

Method 2 (Two-Step Synthesis) , while involving an additional step, provides several advantages. The intermediate, 2-(1H-1,2,4-triazol-1-yl)ethanol, is often a crystalline solid that can be easily purified, leading to a higher purity of the final product. This method also offers better control over the reaction and can result in higher overall yields. The handling of thionyl chloride requires appropriate safety precautions due to its corrosive and toxic nature.

For laboratory-scale synthesis where simplicity is prioritized, the direct alkylation method may be suitable, provided that careful purification is performed. However, for larger-scale production and for applications requiring high purity, the two-step synthesis is the recommended approach. The improved control over byproducts and potentially higher overall yield often outweigh the disadvantage of an additional synthetic step.

Conclusion

The synthesis of this compound can be effectively achieved by both direct alkylation and a two-step hydroxyethylation-chlorination sequence. The choice of method will depend on the specific requirements of the researcher, including scale, purity needs, and available resources. For robust and scalable synthesis with high purity, the two-step method is generally superior.

References

  • Synthesis of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol. PrepChem.com. [Link]

  • 2-(1H-1,2,4-triazol-1-yl)ethanol. National Institutes of Health. [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]

  • Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. [Link]

  • 2-(1H-1,2,4-Triazol-1-yl)ethanol. MySkinRecipes. [Link]

  • Al-Soud, Y. A., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(18), 3296. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. ResearchGate. [Link]

  • Alcohol + SOCl2. ReactionWeb.io. [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. SpringerLink. [Link]

  • Stepwise Synthesis and Characterization of Newly Synthesized 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

  • Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted. Rasayan J. Chem. [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

Sources

A Comparative Guide to Chloroethylating Agents: 1-(2-chloroethyl)-1H-1,2,4-triazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of the 2-chloroethyl moiety (-CH₂CH₂Cl) is a cornerstone transformation in medicinal chemistry and materials science.[1] This functional group serves as a versatile synthetic handle and is a critical pharmacophore in numerous therapeutic agents, particularly DNA alkylating agents used in oncology.[1] The efficacy, selectivity, and safety of a synthetic route hinge on the judicious selection of the chloroethylating agent. This guide provides an in-depth comparison of 1-(2-chloroethyl)-1H-1,2,4-triazole against other prevalent chloroethylating agents. We will dissect their reactivity profiles, mechanistic underpinnings, and operational windows, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Strategic Importance of Chloroethylation

Chloroethylation is more than a simple alkylation; it is a strategic step that installs a latent electrophilic center. The 2-chloroethyl group can participate in intramolecular cyclizations to form highly reactive aziridinium ions or be displaced by a wide range of nucleophiles. This reactivity is harnessed in the design of covalent inhibitors and other targeted therapeutics. The choice of reagent dictates not only the reaction's success but also its scalability and safety profile.[1]

Profiling the Reagents: A Mechanistic and Performance Overview

The selection of a chloroethylating agent is a multifactorial decision balancing reactivity, substrate compatibility, and safety. Below, we analyze our focus compound, this compound, and its common alternatives.

This compound: The Advantage of a Heterocyclic Leaving Group

This compound is a specialized reagent where the triazole ring functions as an excellent leaving group, activated by protonation or coordination, to facilitate nucleophilic substitution.

  • Mechanism of Action: The reaction proceeds via a nucleophilic attack (from an amine, alcohol, or thiol) on the terminal carbon of the chloroethyl chain. The 1,2,4-triazole moiety is a stable, neutral molecule upon departure, which can drive the reaction to completion. This clean departure minimizes side reactions often associated with more aggressive or ionic leaving groups.

  • Advantages:

    • Mild Reaction Conditions: Often effective under neutral or mildly basic conditions, preserving sensitive functional groups.

    • High Selectivity: The defined leaving group character allows for predictable reactivity, particularly for N-alkylation of heterocyclic substrates.

    • Improved Safety Profile: While all alkylating agents require careful handling, it avoids the extreme toxicity and carcinogenicity associated with reagents like 1,2-dichloroethane or the formation of highly carcinogenic byproducts like bis(chloromethyl) ether seen in some chloromethylation reactions.[2]

  • Limitations:

    • Availability and Cost: May be less readily available and more expensive than bulk commodity chloroethylating agents.

    • Reactivity: May be less reactive than highly potent agents like chloroethyl methanesulfonates, requiring slightly elevated temperatures for less nucleophilic substrates.

Conventional Chloroethylating Agents: The Workhorses and Their Caveats

a) 1,2-Dichloroethane (EDC)

  • Profile: EDC is a widely used industrial solvent and a common, inexpensive source for the chloroethyl group.[3] It typically requires a phase-transfer catalyst or strong base to react with nucleophiles.

  • Mechanism: Primarily an S_N2 reaction where a nucleophile displaces one of the chloride atoms. Dihalo-elimination to form ethylene can be a competing pathway.[4]

  • Critical Disadvantage: EDC is a known toxicant and carcinogen, posing significant handling and disposal challenges. Its use is increasingly restricted in laboratory and pharmaceutical settings due to safety concerns.

b) 2-Chloroethanol

  • Profile: This reagent is a bifunctional molecule containing both a hydroxyl and a chloro group.[5] It is a crucial raw material in many industrial syntheses.[6]

  • Mechanism: It can act as a chloroethylating agent for strong nucleophiles, often under basic conditions. Alternatively, the hydroxyl group can be activated (e.g., by conversion to a sulfonate ester) to enhance its reactivity. Dehydrohalogenation with a base readily forms the highly reactive electrophile, ethylene oxide.

  • Critical Disadvantage: 2-Chloroethanol is classified as an extremely hazardous substance.[7] It is highly toxic via inhalation and dermal absorption, requiring stringent handling protocols.[5]

c) Chloroethyl Methanesulfonate (and Analogs)

  • Profile: Compounds like 2-chloroethyl (methylsulfonyl)methanesulfonate (Clomesone) are highly potent chloroethylating agents.[8][9][10] The mesylate or sulfonate group is an exceptional leaving group, rendering the molecule highly electrophilic.

  • Mechanism: These agents react readily with nucleophiles, particularly DNA bases, making them effective antineoplastic agents.[8][10][11] Their high reactivity allows for reactions under mild conditions. A key advantage is their specificity; for instance, Clomesone produces fewer side products (like hydroxyethylated adducts) compared to chloroethylnitrosoureas.[8][11]

  • Considerations: Their high reactivity can sometimes lead to a lack of selectivity with multifunctional substrates. They are primarily used in contexts where high potency is required, such as in the synthesis of active pharmaceutical ingredients.

d) Thionyl Chloride / 2-Aminoethanols

  • Profile: This is not a direct agent but a widely used two-step method. A 2-aminoethanol derivative is first synthesized, and the hydroxyl group is subsequently converted to a chloride using thionyl chloride (SOCl₂).

  • Mechanism: The reaction of an alcohol with thionyl chloride proceeds through an S_Ni (internal nucleophilic substitution) mechanism.[1]

  • Advantages: This method offers great flexibility in substrate design. The reaction with thionyl chloride is very clean, as the byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification.[1]

Comparative Performance Data

The choice of reagent significantly impacts reaction outcomes. The table below summarizes the key operational characteristics of each agent.

ReagentTypical SubstratesKey AdvantagesKey Disadvantages & HazardsMechanism
This compound Amines, Heterocycles, PhenolsMild conditions, high selectivity, clean byproducts, improved safety profile.Higher cost, moderate reactivity.S_N2
1,2-Dichloroethane (EDC) Amines, ThiolsLow cost, readily available.Highly toxic and carcinogenic , low reactivity, often requires harsh conditions.S_N2
2-Chloroethanol Strong NucleophilesInexpensive, bifunctional handle.Extremely hazardous and toxic , can form ethylene oxide.[5][7]S_N2
Chloroethyl Methanesulfonates DNA, Amines, ThiolsHigh potency, excellent leaving group, high specificity (fewer side reactions).[8][11]High reactivity can reduce selectivity, high cost.S_N2
Thionyl Chloride / Aminoethanols Alcohols (in situ formation)Versatile, gaseous byproducts simplify purification.[1]Two-step process, handling of corrosive SOCl₂.S_Ni

Experimental Design: A Self-Validating Protocol

To illustrate the practical application and inherent logic of a synthetic procedure, we present a detailed protocol for the N-chloroethylation of a secondary amine using this compound. This protocol is designed as a self-validating system where the rationale for each step ensures a robust and reproducible outcome.

Objective: To synthesize N-(2-chloroethyl)-N-methylaniline.

Materials:

  • N-methylaniline (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

Protocol:

  • Reaction Setup (Inert Atmosphere): To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-methylaniline (10.0 g, 93.3 mmol) and anhydrous acetonitrile (100 mL).

    • Causality: An inert atmosphere is crucial to prevent atmospheric moisture from interfering with the reaction, especially given the basic conditions. Anhydrous solvent ensures the base remains effective.

  • Addition of Reagents: Add anhydrous potassium carbonate (19.3 g, 140.0 mmol). Stir the suspension for 10 minutes at room temperature. Subsequently, add this compound (15.0 g, 103.0 mmol) to the mixture.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base used to scavenge the proton from the N-methylaniline, increasing its nucleophilicity. Adding it before the alkylating agent ensures the nucleophile is ready for reaction. A slight excess of the chloroethylating agent ensures complete conversion of the starting amine.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Heating provides the necessary activation energy for the S_N2 reaction. Monitoring ensures the reaction is stopped upon completion, preventing potential side product formation from prolonged heating.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Causality: Filtration removes the inorganic base.

  • Aqueous Wash: Redissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality: The water wash removes any remaining inorganic salts and the 1,2,4-triazole byproduct, which is water-soluble. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

    • Causality: MgSO₄ is a neutral drying agent that efficiently removes residual water from the organic solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(2-chloroethyl)-N-methylaniline.

    • Causality: Chromatography separates the desired product from any unreacted starting material or minor byproducts, ensuring high purity.

Visualization of Mechanisms and Workflows

Visual diagrams are essential for conceptualizing complex chemical processes.

G cluster_mech General S_N2 Chloroethylation Mechanism Nu Nucleophile (R-NH₂) TS Transition State [R-NH₂---CH₂(R')---Cl]‡ Nu->TS Nucleophilic Attack Agent R'-CH₂CH₂-Cl Agent->TS Product Product R-NH₂⁺-CH₂CH₂-R' TS->Product LeavingGroup Leaving Group (Cl⁻) TS->LeavingGroup Departure G cluster_workflow Experimental Workflow for N-Chloroethylation A 1. Reaction Setup (Amine, Base, Solvent under N₂) B 2. Add Chloroethylating Agent A->B C 3. Heat to Reflux & Monitor (TLC / LC-MS) B->C D 4. Cool & Filter (Remove Base) C->D E 5. Aqueous Workup (Wash with H₂O & Brine) D->E F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Purify (Column Chromatography) F->G

Caption: Step-by-step experimental workflow.

Conclusion and Future Outlook

The selection of a chloroethylating agent is a critical decision in chemical synthesis. While traditional reagents like 1,2-dichloroethane and 2-chloroethanol are inexpensive, their significant toxicity profiles make them increasingly untenable for modern, safety-conscious laboratories. Highly potent agents like chloroethyl methanesulfonates serve crucial roles in targeted applications but may offer limited selectivity.

This compound emerges as a compelling alternative, offering a balanced profile of manageable reactivity, high selectivity, and improved safety. The clean departure of the neutral triazole leaving group minimizes side reactions and simplifies purification. For researchers and drug development professionals prioritizing safety, selectivity, and mild conditions, this compound represents a sophisticated and highly effective tool in the synthetic chemist's arsenal. As the demand for greener and safer chemical processes grows, the adoption of such well-designed reagents will undoubtedly become more widespread.

References

  • BenchChem.
  • PubMed. 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas. [Link]

  • Wikipedia. 1,2-Dichloroethane. [Link]

  • Wikipedia. 2-Chloroethanol. [Link]

  • PubMed. A Comparison of the Effects of Alkylating Agents 1,3-bis(2-chloroethyl)-1-nitrosourea, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and Nitrogen Mustard on Nuclear RNA Synthesis and Processing. [Link]

  • AACR Journals. 2-Chloroethyl (Methylsulfonyl)methanesulfonate (NSC-338947), a More Selective DMA Alkyiating Agent. [Link]

  • PubChem. 2-Chloroethanol. [Link]

  • Chemistry LibreTexts. Blanc chloromethylation. [Link]

  • PubMed. Reductive dechlorination of 1,2-dichloroethane and chloroethane by cell suspensions of methanogenic bacteria. [Link]

  • Google Patents. Continuous preparation method of high-content 2-chloroethanol.
  • Sciencemadness Wiki. 2-Chloroethanol. [Link]

  • ACS Publications. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. [Link]

  • Sciencemadness Wiki. 1,2-Dichloroethane. [Link]

Sources

A Comparative Analysis of the Biological Activities of 1-(2-chloroethyl)-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. This guide provides a comparative overview of the biological activities of a specific subclass: 1-(2-chloroethyl)-1H-1,2,4-triazole derivatives. While research on this particular scaffold is emerging, this document synthesizes the available data on their antifungal, antibacterial, and anticancer properties, offering insights into their potential as lead compounds for drug discovery.

Introduction to this compound Derivatives

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts favorable physicochemical properties for drug design, including metabolic stability and hydrogen bonding capacity. The introduction of a 2-chloroethyl group at the N1 position of the triazole ring creates a reactive electrophilic site, potentially allowing for covalent interactions with biological targets, a mechanism that can lead to enhanced potency and prolonged duration of action. This unique structural feature makes this compound a versatile starting material for the synthesis of a diverse library of derivatives with a wide range of pharmacological activities.[1][2][3]

Comparative Biological Activities

The biological potential of this compound derivatives has been explored across several key therapeutic areas. The following sections provide a comparative analysis of their reported antifungal, antibacterial, and anticancer activities, supported by available experimental data.

Antifungal Activity

Several studies have highlighted the potential of 1,2,4-triazole derivatives as potent antifungal agents.[1] The primary mechanism of action for many triazole-based antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The following table summarizes the in vitro antifungal activity of various 1,2,4-triazole derivatives, showcasing the potential of this chemical class. While specific data for this compound derivatives is limited in the reviewed literature, the broader data suggests that N-functionalization of the triazole ring can lead to potent antifungal compounds.

Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5b Microsporum gypseum6.25Ketoconazole12.5
5c Microsporum gypseum6.25Ketoconazole12.5
5d Microsporum gypseum6.25Ketoconazole12.5
5e Microsporum gypseum6.25Ketoconazole12.5
5m Microsporum gypseum6.25Ketoconazole12.5
5n Microsporum gypseum6.25Ketoconazole12.5

MIC: Minimum Inhibitory Concentration. Data extracted from a study on 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, demonstrating the general antifungal potential of the 1,2,4-triazole scaffold.[1]

Antibacterial Activity

The growing threat of antibiotic resistance necessitates the discovery of novel antibacterial agents. 1,2,4-triazole derivatives have emerged as a promising class of compounds with significant antibacterial activity against a range of pathogenic bacteria.[4] The mechanism of action can vary, with some derivatives targeting essential bacterial enzymes or disrupting cell wall synthesis. The following table presents the antibacterial activity of several 1,2,4-triazole derivatives against Staphylococcus aureus.

Table 2: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives against Staphylococcus aureus

Compound IDMIC (µg/mL)Reference CompoundMIC (µg/mL)
5a-q 6.25 - 12.5Streptomycin6.25

MIC: Minimum Inhibitory Concentration. Data extracted from a study on 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, indicating the potential for developing potent antibacterial agents from the 1,2,4-triazole core.[1]

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. 1,2,4-triazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, acting through diverse mechanisms such as tubulin polymerization inhibition and cell cycle arrest.[5][6][7] The following table summarizes the in vitro anticancer activity of representative 1,2,4-triazole derivatives against different human cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
15 MDA-MB-231 (Breast)3.48Doxorubicin-
20 MDA-MB-231 (Breast)5.95Doxorubicin-
7d Hela (Cervical)<12--
7e Hela (Cervical)<12--
10a Hela (Cervical)<12--
10d Hela (Cervical)<12--

IC50: The half maximal inhibitory concentration. Data extracted from studies on various 1,2,4-triazole derivatives, showcasing their potential as anticancer agents.[8][9]

Experimental Methodologies

The evaluation of the biological activities of this compound derivatives relies on standardized and robust in vitro assays. The following are detailed protocols for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare standardized microbial inoculum Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate Compound Serially dilute test compounds in 96-well plate Compound->Inoculate Incubate Incubate plates at optimal temperature and time Inoculate->Incubate Read Visually inspect for microbial growth Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cancer cells in 96-well plate Attach Incubate for 24h for cell attachment Seed->Attach Treat Treat cells with serially diluted compounds Attach->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution and incubate for 2-4h Incubate2->AddMTT Solubilize Add solubilizing agent to dissolve formazan AddMTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 value Read->Calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound derivatives is yet to be fully elucidated due to the limited number of published studies, general trends from the broader 1,2,4-triazole class can provide valuable guidance for future drug design. For instance, the nature and position of substituents on any appended phenyl rings can significantly influence the biological activity. Electron-withdrawing or donating groups, as well as their position (ortho, meta, or para), can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the biological target. The lipophilicity of the derivatives also plays a crucial role in their activity, influencing their ability to cross cell membranes.[10]

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives. Key areas for investigation include:

  • Systematic SAR studies: To understand the influence of different substituents on antifungal, antibacterial, and anticancer activities.

  • Mechanism of action studies: To identify the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in animal models.

By systematically exploring the chemical space around the this compound core, researchers can unlock the full therapeutic potential of this versatile scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries. BenchChem.
  • Chauhan, A., & Singh, A. (2014).
  • Al-Ghorbani, M., Al-Ghamdi, A. M., & Al-Omair, M. A. (2018). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry.
  • Gomha, S. M., et al. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • St-Onge, M., et al. (2005).
  • (2025).
  • BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. BenchChem.
  • (2018).
  • Abdel-Maksoud, M. S., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed.
  • (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Fesharaki, S. S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC.
  • (2025). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents.
  • (2018).
  • (2020). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles.
  • (Year not available). Synthesis of Some Novel Bioactive Fused 1,2,4-Triazole.
  • (2022).
  • (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI.
  • Gomha, S. M., et al. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. PMC.
  • (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers.
  • (Year not available).
  • (Year not available). Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives.
  • (2019).
  • (Year not available). Chemical structures of some bioactive 1,2,4-triazole-based marketed drugs.
  • BenchChem. (2025). The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents. BenchChem.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2-chloroethyl)-1H-1,2,4-triazole (CET)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Robust CET Analysis in Pharmaceutical Development

1-(2-chloroethyl)-1H-1,2,4-triazole (CET) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a potential genotoxic impurity (GTI), its presence in the final drug product must be meticulously controlled to ensure patient safety.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over such impurities, often requiring their quantification at parts-per-million (ppm) levels relative to the API.[3][4] Consequently, the development and validation of sensitive and specific analytical methods for CET are paramount.

This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques for the determination of CET: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and can produce comparable results, which is crucial when transferring methods between laboratories or employing different techniques within a single study.[5][6][7]

Method Selection Rationale: Orthogonal Approaches for Unimpeachable Data

The choice of GC-MS and HPLC-MS/MS for CET analysis is deliberate, leveraging their complementary strengths to provide a comprehensive analytical solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for the analysis of volatile and semi-volatile compounds.[1] Given CET's likely volatility due to its low molecular weight and the presence of a chloroethyl group, GC-MS offers high separation efficiency and, when coupled with a mass spectrometer, exceptional sensitivity and specificity for trace-level quantification.[3][8]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][9] For CET, which is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode.[10] Coupling HPLC with tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, crucial for detecting trace impurities in complex matrices.[11][12]

The orthogonality of these methods—relying on different separation principles (volatility vs. polarity) and potentially different ionization techniques—provides a high degree of confidence in the analytical results.

Cross-Validation Workflow

The cross-validation process is designed to systematically compare the performance of the GC-MS and HPLC-MS/MS methods. This workflow ensures that both methods are fit for the purpose of quantifying CET in a given matrix.

Cross-Validation Workflow cluster_0 Method Development & Individual Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison Dev_GC GC-MS Method Development Val_GC GC-MS Method Validation (ICH Q2) Dev_GC->Val_GC Sample_Prep Prepare Spiked Samples (Low, Mid, High Concentrations) Val_GC->Sample_Prep Dev_HPLC HPLC-MS/MS Method Development Val_HPLC HPLC-MS/MS Method Validation (ICH Q2) Dev_HPLC->Val_HPLC Val_HPLC->Sample_Prep Analysis_GC Analysis by Validated GC-MS Sample_Prep->Analysis_GC Analysis_HPLC Analysis by Validated HPLC-MS/MS Sample_Prep->Analysis_HPLC Compare_Results Compare Quantitative Results (e.g., Bland-Altman Plot) Analysis_GC->Compare_Results Analysis_HPLC->Compare_Results Assess_Bias Assess Statistical Bias and Agreement Compare_Results->Assess_Bias Conclusion Conclusion on Method Interchangeability Assess_Bias->Conclusion Method Equivalency Logic A ICH Q2(R2) Guidelines Met for Both Methods D Statistical Comparison of Results A->D B Orthogonal Separation Mechanisms B->D C High Specificity from MS Detection C->D E Acceptable % Difference Across Concentration Range D->E F Conclusion: Methods are Interchangeable E->F

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(2-chloroethyl)-1H-1,2,4-triazole, a key intermediate in the development of various pharmaceutically active compounds, presents a deceptively simple challenge. While the N-alkylation of the 1,2,4-triazole ring is a fundamental transformation, achieving consistent, reproducible, and high-yielding results requires a nuanced understanding of the competing reaction pathways and the influence of subtle variations in reaction conditions. This guide provides a comparative analysis of established protocols, offering insights into the critical parameters that govern the regioselectivity and overall success of the synthesis. By delving into the mechanistic underpinnings of these methods, we aim to equip researchers with the knowledge to not only replicate existing procedures but also to troubleshoot and optimize them for their specific applications.

The Challenge of Regioselectivity in 1,2,4-Triazole Alkylation

The 1,2,4-triazole ring possesses two nucleophilic nitrogen atoms, N1 and N4, that can undergo alkylation. This inherent ambident nucleophilicity is the primary hurdle in the synthesis of this compound, as it can lead to the formation of a mixture of two regioisomers: the desired 1-substituted product and the undesired 4-substituted isomer. The ratio of these isomers is highly dependent on a variety of factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[1]

The thermodynamic stability of the resulting products also plays a role. Generally, the 1-substituted isomer is thermodynamically more stable than the 4-substituted isomer. However, kinetic control can favor the formation of the N4-alkylated product under certain conditions. Therefore, achieving high regioselectivity for the N1-alkylation is paramount for a reproducible and efficient synthesis.

Comparative Analysis of Synthesis Protocols

Two primary approaches for the synthesis of this compound via N-alkylation of 1,2,4-triazole with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane, are prevalent in the literature. These methods differ primarily in the choice of base and solvent, which, as we will see, has a profound impact on the reaction outcome.

Protocol 1: The Classical Approach with Sodium Ethoxide in Ethanol

This widely cited method utilizes a strong base, sodium ethoxide, in a protic solvent, ethanol. The underlying principle is the deprotonation of 1,2,4-triazole to form the triazolide anion, which then acts as the nucleophile in the subsequent alkylation reaction.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with 1,2,4-Triazole: To the freshly prepared sodium ethoxide solution, add 1H-1,2,4-triazole (1.0 eq) and stir until complete dissolution.

  • Alkylation: Add 1-bromo-2-chloroethane (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: As a strong base, sodium ethoxide ensures the complete deprotonation of 1,2,4-triazole, generating a high concentration of the nucleophilic triazolide anion.

  • Ethanol: This protic solvent can solvate both the triazolide anion and the sodium cation, influencing the reactivity of the nucleophile. However, protic solvents can also participate in hydrogen bonding, which may affect the regioselectivity.

  • 1-Bromo-2-chloroethane: The use of a di-halogenated ethane derivative with leaving groups of differing reactivity (bromide being a better leaving group than chloride) is a strategic choice. The initial alkylation is expected to occur via displacement of the bromide.

Reproducibility Challenges:

While seemingly straightforward, this protocol often suffers from a lack of regioselectivity, leading to the formation of a significant amount of the undesired 4-(2-chloroethyl)-1H-1,2,4-triazole isomer. The separation of these isomers by column chromatography can be challenging, impacting the overall yield and purity of the desired product. The strong basic conditions can also promote side reactions, such as elimination.

Protocol 2: A Milder Approach with Potassium Carbonate in an Aprotic Solvent

To address the regioselectivity issues associated with strong bases in protic solvents, a milder approach utilizing a weaker base in an aprotic solvent has been developed. This method often provides a higher ratio of the desired N1-isomer.[2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Alkylation: Add 1-bromo-2-chloroethane (1.1 eq) to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining DMF and inorganic byproducts. Dry the organic layer, concentrate, and purify the product by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Potassium Carbonate: As a weaker, heterogeneous base, potassium carbonate provides a lower concentration of the triazolide anion in solution. This is believed to favor the thermodynamically more stable N1-alkylation product.

  • DMF/Acetonitrile: These polar aprotic solvents effectively solvate the potassium cation, leaving a "naked" and highly reactive triazolide anion. The absence of acidic protons prevents the solvent from interfering with the nucleophile.

Improved Reproducibility and Regioselectivity:

This method generally offers a significant improvement in regioselectivity, with the N1/N4 isomer ratio often exceeding 9:1. The milder reaction conditions also tend to minimize the formation of byproducts, leading to a cleaner reaction profile and easier purification. The improved reproducibility of this protocol makes it a more reliable choice for the synthesis of this compound.

Data Summary and Comparison

ParameterProtocol 1 (Sodium Ethoxide/Ethanol)Protocol 2 (Potassium Carbonate/DMF)
Base Strong, Homogeneous (Sodium Ethoxide)Mild, Heterogeneous (Potassium Carbonate)
Solvent Protic (Ethanol)Aprotic (DMF or Acetonitrile)
Temperature Reflux60-80 °C
Typical N1:N4 Ratio Variable, often low (e.g., 3:1 to 5:1)Consistently high (e.g., >9:1)
Yield of N1 Isomer Moderate to Good (after purification)Good to Excellent
Reproducibility ModerateHigh
Key Challenges Poor regioselectivity, difficult purificationEfficient removal of DMF, hygroscopic nature of K₂CO₃

Mechanistic Insights and Visualization

The regioselectivity of the alkylation can be rationalized by considering the electronic and steric environment of the N1 and N4 positions of the triazolide anion.

G cluster_0 N-Alkylation of 1,2,4-Triazole Triazole 1H-1,2,4-Triazole Triazolide Triazolide Anion Triazole->Triazolide -H⁺ Base Base (e.g., K₂CO₃) Base->Triazolide N1_Product This compound (Thermodynamically Favored) Triazolide->N1_Product N1 Attack N4_Product 4-(2-chloroethyl)-1H-1,2,4-triazole (Kinetically Favored under certain conditions) Triazolide->N4_Product N4 Attack Alkylating_Agent 1-Bromo-2-chloroethane Alkylating_Agent->N1_Product Alkylating_Agent->N4_Product

Caption: Reaction scheme for the N-alkylation of 1,2,4-triazole.

The N1 position is generally considered to be more sterically hindered than the N4 position. However, the distribution of negative charge in the triazolide anion is not uniform. Theoretical calculations suggest that the N1 and N2 atoms bear a larger share of the negative charge. The interplay of steric hindrance, electronic effects, and the nature of the counter-ion and solvent shell ultimately determines the site of alkylation.

Experimental Workflow Visualization

G cluster_protocol2 Protocol 2 Workflow start Reactants: 1,2,4-Triazole K₂CO₃ 1-Bromo-2-chloroethane DMF reaction Reaction: Heat to 60-80 °C Monitor by TLC start->reaction filtration Filtration: Remove K₂CO₃ and KBr reaction->filtration evaporation Solvent Removal: Vacuum Evaporation filtration->evaporation extraction Aqueous Work-up: Remove DMF evaporation->extraction purification Purification: Column Chromatography or Distillation extraction->purification product Pure 1-(2-chloroethyl)- 1H-1,2,4-triazole purification->product

Caption: Step-by-step workflow for Protocol 2.

Conclusion and Recommendations

For researchers seeking a reproducible and high-yielding synthesis of this compound, the use of a mild base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile is highly recommended. This approach consistently favors the formation of the desired N1-isomer, simplifying the purification process and leading to a more efficient overall synthesis.

While the classical method using sodium ethoxide in ethanol can be effective, the inherent lack of regioselectivity presents a significant challenge for reproducibility and scalability. Careful monitoring of the reaction and meticulous purification are essential when employing this protocol.

Ultimately, the choice of protocol may depend on the specific requirements of the researcher, including available reagents, scale of the reaction, and desired purity of the final product. However, for a robust and reliable synthesis, the milder conditions of Protocol 2 offer a clear advantage.

References

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.
  • Guo, W., Liu, G., Deng, L., Mei, W., Zou, X., Zhong, Y., ... & Zhuo, X. (2021). A metal-and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines provides structurally diverse fully substituted 1H-1, 2, 4-triazol-3-amines. The Journal of Organic Chemistry, 86(24), 17244-17248.
  • Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. (2016). Regioselective alkylation of 1, 2, 4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
  • Liu, J. Q., Shen, X., Wang, Y., Wang, X. S., & Bi, X. (2018). Catalyst-controlled regioselective [3+ 2] cycloaddition of isocyanides with diazonium salts: selective synthesis of 1, 3-and 1, 5-disubstituted 1, 2, 4-triazoles. Organic Letters, 20(22), 6930-6933.
  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). A simple, efficient, and mild method for the synthesis of substituted 1, 2, 4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407.
  • Tian, Y. T., Zhang, F. G., Nie, J., Cheung, C. W., & Ma, J. A. (2020). Metal-free decarboxylative annulation of 2-aryl-2-isocyano-acetates with aryldiazonium salts: general access to 1, 3-diaryl-1, 2, 4-triazoles.
  • Tsai, C. Y., Chen, Y. H., & Tsai, C. H. (2019). Two straightforward one-pot procedures for synthesizing methyl 3-carboxylate-1-aryl-1H-1, 2, 4-triazoles. Molecules, 24(12), 2289.
  • Yavari, I., & Khaledian, H. (2020). A convenient one-pot, two-component method for synthesizing 1, 3-disubstituted 1, 2, 4-triazoles utilizing easily accessible N-Methylimidazole (NMI) and hydrazonoyl chlorides.
  • Katritzky, A. R., & Lagowski, J. M. (2011). The principles of heterocyclic chemistry. Elsevier.
  • Yunusova, G. F., Zagitov, R. F., Khalilov, L. M., & Yunusov, M. S. (2018). A unique and very effective synthetic approach for producing 3-dialkylamino-1, 2, 4-triazoles formed from dialkylcyanamide coupling and ZnII-catalyzed acyl hydrazide.
  • Zhou, L. N., Feng, F. F., Cheung, C. W., & Ma, J. A. (2021). A Cu-enabled regioselective synthesis of 1-aryl-5-cyano-1, 2, 4-triazoles via tricomponent, [3+ 2] annulation of nitriles and 2-diazoacetonitriles with aryldiazonium salts. Organic Letters, 23(3), 739-744.

Sources

In vitro assay validation for compounds derived from 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of In Vitro Assays for Novel Compounds Derived from 1-(2-chloroethyl)-1H-1,2,4-triazole

Introduction: The Therapeutic Promise of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2] This five-membered heterocyclic ring is present in agents with a wide spectrum of therapeutic activities, including antifungal (e.g., fluconazole), antiviral (e.g., ribavirin), and anticancer (e.g., letrozole) properties.[1][2] Derivatives originating from the parent structure, this compound, represent a promising frontier for discovering novel therapeutic agents. These compounds have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting effects.[3][4][5]

The journey from a newly synthesized compound to a viable drug candidate is paved with rigorous testing. Early-stage drug discovery relies heavily on in vitro assays to characterize a compound's biological activity, mechanism of action, and potential toxicity.[6][7] However, the data generated from these assays are only as reliable as the assays themselves. Therefore, meticulous validation is not merely a procedural formality but a scientific necessity to ensure that experimental results are accurate, reproducible, and fit for purpose.[8]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for validating in vitro assays tailored to the unique properties of this compound derivatives. We will explore the foundational principles of assay validation, compare key assay types relevant to this chemical class, and provide detailed protocols and data interpretation strategies, grounding every recommendation in established scientific and regulatory standards.

Pillar 1: Foundational Principles of In Vitro Assay Validation

Assay validation is the process of establishing, through objective evidence, that an analytical method is reliable for its intended use.[8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international organizations such as the Organisation for Economic Co-operation and Development (OECD) provide guidelines that, while often non-binding for early research, represent the gold standard for robust and trustworthy scientific practice.[9][10] Adhering to these principles ensures the integrity of your data and facilitates a smoother transition into later-stage preclinical and clinical development.[11]

The core parameters for validating any cell-based or biochemical assay are summarized below.

Table 1: Key In Vitro Assay Validation Parameters and Acceptance Criteria

ParameterDefinitionCommon Acceptance CriteriaCausality and Importance for Triazole Compounds
Accuracy The closeness of the measured value to the true or accepted reference value.Recovery of 80-120% for spiked controls.Ensures that the measured potency (e.g., IC50) of a triazole derivative is a true reflection of its biological activity.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Coefficient of Variation (%CV) ≤ 15-20% for intra- and inter-assay replicates.Guarantees that the results are reproducible, a critical factor when comparing the activity of different derivatives or screening large libraries.
Specificity/ Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).No significant interference from vehicle (e.g., DMSO) or structurally related but inactive compounds.Crucial for confirming that the observed effect is due to the triazole compound itself and not an artifact of the assay system or a contaminant.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.Determines the minimum concentration at which a compound's activity can be reliably detected.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria.Defines the lower end of the assay's working range, essential for accurately determining the potency of highly active compounds.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of analyte for which the assay has been demonstrated to be precise, accurate, and linear.Correlation coefficient (r²) ≥ 0.98 for the standard curve.A linear dose-response relationship is fundamental for calculating IC50 values and understanding the compound's concentration-dependent effects.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.Consistent results despite minor changes in incubation time, temperature, or reagent concentration.A robust assay is transferable between different labs and operators, ensuring consistency across a drug development program.

The following workflow illustrates the logical progression for validating a typical in vitro assay.

G Diagram 1: General In Vitro Assay Validation Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation A Define Assay Purpose (e.g., Screening, Potency) B Select Reagents & Test System (Cell Line, Enzyme) A->B C Optimize Key Parameters (Cell Density, Incubation Time, etc.) B->C D Assess Specificity (Vehicle & Negative Controls) C->D E Determine Preliminary Range (Test Positive Controls) D->E F Evaluate Robustness (Minor Parameter Variations) E->F G Assess Accuracy & Precision (Intra- & Inter-Assay Runs) F->G H Determine Linearity, LOD, LOQ G->H I Finalize SOP & Acceptance Criteria H->I J J I->J Assay Ready for Routine Use

Caption: A stepwise workflow for in vitro assay validation.

Pillar 2: Comparative Guide to Key In Vitro Assays for Triazole Derivatives

The biological activity of 1,2,4-triazole derivatives is diverse, necessitating a multi-assay approach for comprehensive characterization.[5][12] The most relevant starting points for a novel compound from this class are typically cytotoxicity, enzyme inhibition, and receptor binding assays.

Cytotoxicity and Cell Proliferation Assays

A fundamental first step in drug discovery is to assess a compound's effect on cell viability and growth.[13] This provides an initial therapeutic window and helps identify compounds with potential anticancer activity.[14]

Table 2: Comparison of Common Cytotoxicity & Proliferation Assays

Assay TypePrincipleEndpoint MeasuredThroughputProsCons
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[13]Metabolic Activity / Cell ViabilityHighCost-effective, simple, well-established.[13]Indirect measure; potential for interference from reducing compounds; requires endpoint reading.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane damage (necrosis).[15]Cell Lysis / CytotoxicityHighDirect measure of cytotoxicity; non-destructive to remaining viable cells.Less sensitive for early apoptosis; enzyme activity in media can be unstable.[16]
ATP-based Assays (e.g., CellTiter-Glo®) Quantitation of ATP, which is present in metabolically active cells and rapidly depleted upon cell death. The reaction generates a luminescent signal.ATP levels / Cell ViabilityVery HighHighly sensitive, rapid, excellent linearity, amenable to HTS.[16]More expensive than colorimetric assays; signal can be affected by compounds that interfere with luciferase.
Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a novel triazole derivative.

1. Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compound (this compound derivative) dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette, microplate reader (570 nm)

2. Experimental Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Count cells using a hemocytometer or automated cell counter. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Rationale: Seeding an optimal number of cells ensures they are in a healthy, proliferative state during the experiment and do not become confluent, which can confound results.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the triazole derivative in complete medium. A common concentration range is 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls are critical: Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Rationale: Only viable, metabolically active cells can reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis and Validation:

  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

  • Acceptance Criteria: For the assay to be valid, the signal-to-background ratio of the vehicle control should be high, and the %CV of replicates should be <15%.

Enzyme Inhibition Assays

Many triazole-containing drugs function by inhibiting specific enzymes.[3][4] For instance, antifungal azoles inhibit lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis.[1] Therefore, screening novel derivatives against a panel of relevant enzymes is a logical step in mechanistic studies.

Comparison of Assay Formats:

  • Spectrophotometric/Colorimetric: These assays monitor the change in absorbance as a substrate is converted to a colored product. They are robust and widely used for enzymes like cholinesterases or phosphatases.[3][17]

  • Fluorometric: These assays measure changes in fluorescence upon enzymatic activity. They are generally more sensitive than colorimetric methods.

  • Luminometric: These assays, often used for kinases, measure the depletion of a substrate (like ATP) using a luciferase-based reaction. They offer the highest sensitivity and are ideal for high-throughput screening (HTS).

The choice of assay depends on the target enzyme and the availability of suitable substrates. Validation follows the same core principles outlined in Table 1, with a focus on demonstrating that the compound's inhibition is specific to the enzyme and not an artifact of assay interference.

G Diagram 2: Enzyme Inhibition Assay Principle cluster_output Measured Output A Enzyme Active Site D Product (Colored/Fluorescent) A:f0->D:f0 Catalyzes E Enzyme-Inhibitor Complex (No Reaction) A:f0->E:f0 Forms B Substrate B:f0->A:f1 Binds C Triazole Inhibitor C:f0->A:f1 Competitively Binds Signal Signal Generation NoSignal Signal Reduction G Diagram 3: Tiered Screening & Validation Strategy A Tier 1: Primary Screening (e.g., Single-Dose Cytotoxicity Assay) B Identify 'Hits' (Compounds showing >50% inhibition) A->B C Tier 2: Potency & Selectivity (Dose-Response Cytotoxicity on multiple cell lines; Counter-screen on normal cells) B->C D Calculate IC50 & Selectivity Index (SI) C->D E Tier 3: Mechanistic Assays (Enzyme Inhibition or Receptor Binding Assay based on compound structure/hypothesis) D->E F Determine IC50/Ki for specific target E->F G Lead Candidate Selection F->G

Caption: A logical workflow for hit identification and validation.

Data Presentation for Comparison

Quantitative data should always be summarized in clear, concise tables to facilitate comparison between different compounds and assays.

Table 3: Illustrative Cytotoxicity and Enzyme Inhibition Data for a Novel Triazole Derivative (Compound XYZ)

Cell Line / EnzymeAssay TypeIncubation Time (hours)IC50 (µM) ± SDSelectivity Index (SI)¹
Human Colon Cancer (HT-29)MTT Assay4815.2 ± 1.88.2
Human Lung Cancer (A549)ATP Assay4810.5 ± 1.111.9
Normal Human Fibroblasts (NHDF)MTT Assay48125.1 ± 9.7-
Target Kinase ALanthaScreen® Eu Kinase Binding Assay10.8 ± 0.2-
Off-Target Kinase BLanthaScreen® Eu Kinase Binding Assay1> 50-

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable. Note: The data presented in this table is hypothetical and for illustrative purposes only. [14]

Conclusion

The validation of in vitro assays is a critical pillar of early-stage drug discovery for compounds derived from this compound. A scientifically sound validation process, grounded in the principles of accuracy, precision, and robustness, ensures that the data generated are reliable and can confidently guide decision-making. By employing a tiered screening strategy that begins with broad cytotoxicity assessments and progresses to specific mechanistic assays like enzyme inhibition or receptor binding, researchers can efficiently characterize novel triazole derivatives. The comparative guide and detailed protocols provided herein serve as a robust framework for establishing a self-validating system, ultimately accelerating the identification of promising lead candidates with therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. BenchChem.
  • Eckelman, W. C., Gibson, R. E., & Rzeszotarski, W. J. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. [Link]

  • Greene, N., Aleo, M. D., Louise-May, S., & Price, D. A. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Marin Biologic Laboratories. (2023). Design and Validate a GMP Cell Based Assay. Marin Biologic. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2017). Model and Assay Validation and Acceptance. In Using 21st Century Science to Improve Risk-Related Evaluations. The National Academies Press. [Link]

  • Fay, M. J. (Ed.). (2012). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons. [Link]

  • Hossain, M. S., & Wickstrom, E. (2021). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Triazole-Based Enzyme Inhibitors. BenchChem.
  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. [Link]

  • ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. European Chemicals Agency. [Link]

  • Akhtar, T., Zafar, W., & Sumrra, S. H. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Science & Research. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • OECD. Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]

  • OECD. (2018). Apparatus, material and reagents: Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]

  • BioAgilytix. (2020). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Science & Research. [Link]

  • FDA. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. U.S. Food and Drug Administration. [Link]

  • Taha, M., et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Pharmacokinetic Studies. DergiPark. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. [Link]

  • Ofni Systems. Assay Validation Guidelines. Ofni Systems. [Link]

  • Taha, M., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Dove Medical Press. [Link]

  • Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]

  • Iaroshenko, V. O., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). News of Pharmacy. [Link]

  • FDA. (2014). FDA Updates Analytical Validation Guidance. BioPharm International. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Czopek, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. [Link]

  • Al-Garalleh, H. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

  • FDA. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. YouTube. [Link]

Sources

Benchmarking the reactivity of 1-(2-chloroethyl)-1H-1,2,4-triazole against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. The reactivity of these fragments dictates not only the efficiency of the synthetic route but also the potential for off-target interactions in a biological system. This guide provides an in-depth technical comparison of the reactivity of 1-(2-chloroethyl)-1H-1,2,4-triazole, a versatile alkylating agent, against structurally similar compounds. By elucidating the underlying chemical principles and providing supporting experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 2-Chloroethyl Moieties in Heterocyclic Chemistry

The 2-chloroethyl group attached to a heterocyclic scaffold is a common feature in medicinal chemistry, bestowing the parent molecule with the ability to act as an alkylating agent. These compounds are reactive electrophiles, capable of forming covalent bonds with nucleophilic residues in biomolecules. This reactivity is the basis for the therapeutic effect of many anticancer drugs.[1] However, this reactivity must be finely tuned; excessive reactivity can lead to indiscriminate reactions and toxicity, while insufficient reactivity may render a compound therapeutically inert.

This compound is a molecule of significant interest due to the prevalence of the 1,2,4-triazole ring in a wide array of pharmaceuticals.[2][3] The unique electronic properties of the 1,2,4-triazole moiety modulate the reactivity of the attached 2-chloroethyl group, making a detailed understanding of its chemical behavior essential for its effective application.

Factors Influencing the Reactivity of 2-Chloroethyl-Substituted Heterocycles

The reactivity of the 2-chloroethyl group in these compounds is primarily governed by its susceptibility to nucleophilic substitution reactions, predominantly through an SN2 mechanism.[4] Several key factors influence the rate of these reactions:

  • Electronic Properties of the Heterocyclic Ring: The electron-withdrawing or electron-donating nature of the heterocyclic ring directly impacts the electrophilicity of the carbon bearing the chlorine atom.

  • Neighboring Group Participation: The nitrogen atoms of the heterocyclic ring can participate in the reaction, leading to the formation of a highly reactive aziridinium ion intermediate.[5]

  • Steric Hindrance: The steric environment around the reaction center can hinder the approach of a nucleophile, thereby reducing the reaction rate.

The interplay of these factors determines the overall reactivity profile of a given 2-chloroethyl-substituted heterocycle.

Comparative Reactivity Analysis

While direct quantitative kinetic data for the nucleophilic substitution of this compound is not extensively available in the public domain, a robust comparative analysis can be constructed based on established principles of physical organic chemistry and data from analogous systems. For this guide, we will compare the reactivity of this compound with two other common 2-chloroethyl-substituted five-membered nitrogen heterocycles: 1-(2-chloroethyl)-1H-imidazole and 1-(2-chloroethyl)-1H-pyrazole.

CompoundHeterocycleKey Electronic FeaturesPredicted Relative Reactivity
This compound 1,2,4-TriazoleStrongly electron-withdrawing due to three nitrogen atoms.[6]Moderate
1-(2-chloroethyl)-1H-imidazole ImidazoleOne nitrogen acts as an electron-donating group (pyrrole-like), while the other is electron-withdrawing (pyridine-like). Overall, less electron-withdrawing than 1,2,4-triazole.High
1-(2-chloroethyl)-1H-pyrazole PyrazoleOne electron-donating and one electron-withdrawing nitrogen atom, generally considered more electron-rich than 1,2,4-triazole.Moderate to High
The Role of the Heterocycle's Electronic Nature

The 1,2,4-triazole ring is known to be significantly electron-deficient due to the presence of three nitrogen atoms. This strong inductive and mesomeric electron-withdrawing effect decreases the electron density on the N1 atom, which in turn reduces its ability to participate in the displacement of the chloride ion via neighboring group participation. This diminished anchimeric assistance would suggest a lower reactivity compared to more electron-rich systems.

In contrast, the imidazole ring in 1-(2-chloroethyl)-1H-imidazole is considered more electron-rich. The N3 atom can effectively donate its lone pair of electrons to facilitate the formation of a stabilized aziridinium ion, thereby accelerating the rate of nucleophilic substitution.[7] Pyrazole, with its two adjacent nitrogen atoms, presents an intermediate case.

Potential for Aziridinium Ion Formation

The formation of a transient aziridinium ion is a key determinant of reactivity for many 2-chloroethylamines.[8] This intramolecular cyclization is a form of neighboring group participation that significantly enhances the electrophilicity of the system.

G cluster_0 Reactivity Pathway A Heterocycle-CH2-CH2-Cl B [Heterocycle-CH2-CH2]⁺ (Aziridinium Ion Intermediate) A->B Intramolecular Cyclization C Heterocycle-CH2-CH2-Nu B->C Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->B

Caption: Generalized reaction pathway involving an aziridinium ion intermediate.

The facility of this cyclization is directly related to the nucleophilicity of the participating nitrogen atom. For 1-(2-chloroethyl)-1H-imidazole, the more nucleophilic N3 atom is expected to readily form the aziridinium ion. In the case of this compound, the reduced nucleophilicity of the N4 atom (the potential participating nitrogen) would make the formation of the corresponding aziridinium ion less favorable.

Experimental Protocols for Reactivity Benchmarking

To obtain definitive, quantitative data on the relative reactivities of these compounds, a standardized kinetic study is required. The following protocol outlines a general approach for measuring the rates of nucleophilic substitution.

General Protocol for Kinetic Studies by HPLC

This method involves monitoring the disappearance of the starting material and the appearance of the product over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound and other test compounds

  • A model nucleophile (e.g., sodium thiophenate, morpholine)

  • A suitable solvent (e.g., acetonitrile, DMF)

  • Internal standard

  • HPLC system with a UV detector

Procedure:

  • Solution Preparation: Prepare stock solutions of the test compound, the nucleophile, and an internal standard in the chosen solvent.

  • Reaction Initiation: In a thermostatted reaction vessel, mix the solutions of the test compound and the nucleophile to initiate the reaction.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or addition of an acid).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the reactant and product.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the rate constant from the integrated rate law.

Caption: Workflow for a typical kinetic study using HPLC.

Conclusion and Future Perspectives

Based on fundamental principles of organic chemistry, this compound is predicted to be a moderately reactive alkylating agent. Its reactivity is attenuated by the strong electron-withdrawing nature of the 1,2,4-triazole ring, which disfavors the formation of a highly reactive aziridinium ion intermediate. This positions it as a potentially more selective and less indiscriminately reactive building block compared to its imidazole counterpart.

For drug development professionals, this moderated reactivity can be advantageous, potentially leading to a better therapeutic window. However, for synthetic chemists requiring rapid and efficient reactions, the higher reactivity of compounds like 1-(2-chloroethyl)-1H-imidazole might be preferable.

The field would greatly benefit from direct, comparative experimental studies that provide quantitative rate data for a series of these compounds under identical conditions. Such data would allow for the development of robust quantitative structure-activity relationships (QSAR) to more accurately predict the reactivity of novel 2-chloroethyl-substituted heterocycles.[2]

References

  • Alkylating Agents. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Available from: [Link]

  • Wei, Q.-L., Gao, J., Zou, J., Wan, J., & Zhang, S.-S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. Available from: [Link]

  • Alkylating agent. (n.d.). In Britannica. Available from: [Link]

  • 2-Chloroethylamine. (n.d.). PubChem. Available from: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). ResearchGate. Available from: [Link]

  • Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008 - 2011). (2013). PubMed. Available from: [Link]

  • nucleophilic substitution reaction: Topics by Science.gov. (n.d.). Science.gov. Available from: [Link]

  • The SN2 Reaction. (2023). Chemistry LibreTexts. Available from: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of 1-(2-chloroethyl)-1H-1,2,4-triazole in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the analytical challenges of quantifying 1-(2-chloroethyl)-1H-1,2,4-triazole (CET). This document moves beyond rote protocols to provide an in-depth comparison of analytical methodologies, grounded in experimental data and field-proven expertise. We will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable quantification.

Introduction: The Analytical Challenge of this compound (CET)

This compound (CET), with the molecular formula C₄H₆ClN₃, is a heterocyclic compound featuring the stable 1,2,4-triazole moiety.[1][2] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agriculture, forming the backbone of numerous antifungal agents and fungicides.[3][4] Consequently, CET may appear as a synthetic intermediate, a metabolite, or an environmental contaminant. Its quantification is often required in complex biological, environmental, or pharmaceutical matrices, which are laden with proteins, lipids, salts, and other potential interferences.

The primary analytical hurdles in CET quantification are:

  • Matrix Effects: Co-extracted endogenous components can significantly suppress or enhance the analyte signal in techniques like mass spectrometry, leading to inaccurate quantification.[5][6]

  • Low Concentrations: As a metabolite or residue, CET is often present at trace levels, demanding highly sensitive analytical instrumentation.

  • Physicochemical Properties: The polarity and low molecular weight of CET and related triazole metabolites can make chromatographic retention and separation challenging.[7]

This guide will compare the two most powerful and widely adopted techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), while also addressing the more classical High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comparative Overview of Analytical Methodologies

The choice of analytical technique is a critical decision dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Titrimetric and spectrophotometric methods are generally unsuitable for analyzing triazoles in complex biological matrices due to their lack of selectivity.[8]

Technique Principle Advantages Limitations Typical LOQ Range
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity and selectivity (MRM mode), suitable for polar and non-volatile compounds, robust against complex matrices.[5]Susceptible to matrix-induced ion suppression/enhancement, higher instrument cost.[5]0.1 - 1.0 µg/kg[9][10]
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Excellent chromatographic resolution, high sensitivity, established libraries for spectral matching.Requires analyte to be volatile and thermally stable; may require derivatization for polar compounds.30 - 100 ng/kg (with SPME)[11]
HPLC-UV/DAD Chromatographic separation followed by detection based on UV light absorption.Lower cost, simpler operation, robust and reliable for higher concentration samples.Limited selectivity and sensitivity in complex matrices, prone to interference from co-eluting compounds.[8]0.25 - 16 mg/L[8]

The Critical Role of Sample Preparation

Effective sample preparation is paramount. Its goal is to isolate CET from the bulk of the matrix, concentrate it, and present it in a solvent compatible with the analytical instrument, thereby minimizing interference and maximizing sensitivity.[8]

Workflow for Sample Preparation

cluster_0 Sample Preparation Strategies cluster_1 Extraction Techniques cluster_2 Cleanup Techniques Sample Complex Matrix (e.g., Plasma, Soil, Tissue) Homogenization Homogenization/ Extraction Sample->Homogenization Cleanup Extract Cleanup Homogenization->Cleanup PP Protein Precipitation (Acetonitrile) Homogenization->PP LLE Liquid-Liquid Extraction Homogenization->LLE QuEChERS QuEChERS (Acetonitrile, Salts) Homogenization->QuEChERS Final Final Extract for Analysis Cleanup->Final SPE Solid-Phase Extraction (e.g., C18, PSA) Cleanup->SPE dSPE Dispersive SPE (C18, PSA, GCB) Cleanup->dSPE Filtration Syringe Filtration Cleanup->Filtration

Caption: Generalized workflow for sample preparation.

  • Protein Precipitation (PPT): Primarily for biological fluids like plasma or serum. Acetonitrile is a common choice as it efficiently precipitates proteins while solubilizing a wide range of analytes.[5] This method is fast and simple but yields a relatively "dirty" extract, making it more suitable for highly selective detection techniques like LC-MS/MS.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become the gold standard for pesticide residue analysis in food and environmental samples.[9] The process involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., anhydrous magnesium sulfate). A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like C18, PSA (primary secondary amine), or GCB (graphitized carbon black) removes specific interferences like lipids, organic acids, and pigments, respectively.[9]

  • Solid-Phase Extraction (SPE): This technique offers a more rigorous and selective cleanup than PPT or d-SPE. For a moderately polar compound like CET, a reversed-phase sorbent (e.g., C18) could be effective for trapping the analyte from an aqueous sample, followed by washing to remove interferences and elution with an organic solvent.

In-Depth Method Comparison: LC-MS/MS vs. GC-MS

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying polar to moderately polar triazole compounds in complex matrices.[5] Its power lies in the selectivity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process acts as a chemical filter, significantly reducing background noise and matrix interference.[6]

cluster_0 LC-MS/MS Analysis Workflow SamplePrep Sample Prep (e.g., QuEChERS) HPLC UPLC/HPLC Separation (Reversed-Phase C18) SamplePrep->HPLC Ionization Ionization Source (ESI+) HPLC->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 MS2 Quadrupole 2 (Collision Cell - CID) MS1->MS2 MS3 Quadrupole 3 (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Data Data Analysis Detector->Data

Caption: Standard workflow for LC-MS/MS quantification.

This protocol is adapted from a validated method for 21 triazole fungicides in similar matrices.[9]

  • Sample Preparation (Modified QuEChERS):

    • Weigh 2.00 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Homogenize for 1 minute at 10,000 rpm.

    • Add 1 g of anhydrous magnesium sulfate and vortex for 1 minute.

    • Centrifuge at 8,000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing 100 mg of C18 sorbent.[9]

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC Conditions:

    • System: UPLC System.

    • Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is a suitable choice.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.[9]

    • Column Temperature: 35 °C.[9]

  • MS/MS Conditions:

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).[9]

    • MRM Transitions: These must be determined by infusing a CET standard. For the 1,2,4-triazole ring itself (molecular weight 69.06), a characteristic fragmentation involves the loss of HCN, yielding a fragment at m/z 42.[12][13] For CET (molecular weight 131.56), one would expect the protonated molecule [M+H]⁺ at m/z 132.56. Fragmentation would likely involve the loss of the chloroethyl group or cleavage of the triazole ring. At least two MRM transitions should be monitored for confident identification and quantification.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, especially when coupled with a sample concentration technique like solid-phase microextraction (SPME). It offers excellent separation efficiency. The primary prerequisite is that the analyte must be sufficiently volatile and thermally stable to travel through the GC column without degradation. For CET, its volatility should be assessed, but many triazoles are amenable to GC analysis.[11]

This protocol is based on a method developed for other triazole residues in wine and strawberries.[11]

  • Sample Preparation (SPME):

    • Place 10 mL of the wine sample into a 20 mL headspace vial.

    • Add NaCl (e.g., 3 g) to increase the ionic strength of the sample and promote the partitioning of the analyte into the headspace.

    • Place the vial in a heated autosampler (e.g., at 70 °C) with agitation.

    • Expose a SPME fiber (e.g., polydimethylsiloxane-divinylbenzene, PDMS-DVB) to the sample's headspace for a defined period (e.g., 30 minutes) to allow CET to adsorb onto the fiber.

  • GC-MS Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250 °C) for several minutes in splitless mode to transfer the analyte to the column.

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Can be run in full scan mode to identify unknown peaks or in Selected Ion Monitoring (SIM) mode for higher sensitivity by monitoring characteristic ions of CET.

Method Validation and Trustworthiness

A described protocol is only trustworthy if it is validated. Key validation parameters must be assessed to ensure the method is fit for purpose.

  • Linearity & Range: A calibration curve is constructed by analyzing standards at several concentration levels. The response should be linear over the expected sample concentration range, with a correlation coefficient (R²) > 0.99.[9]

  • Accuracy & Precision: Accuracy (closeness to the true value) is determined by spike-recovery experiments at multiple concentrations. Precision (repeatability) is assessed as the relative standard deviation (RSD) of replicate measurements, which should typically be < 15%.[9]

  • Limits of Detection (LOD) & Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (Signal-to-Noise ratio of 3), while the LOQ is the lowest concentration that can be accurately quantified (S/N of 10).[9]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. This is demonstrated by analyzing blank matrix samples to check for interferences at the analyte's retention time and m/z.[9]

Conclusion and Recommendations

For the robust, sensitive, and selective quantification of this compound in complex mixtures, LC-MS/MS is the superior methodology. Its applicability to polar compounds and the unparalleled selectivity of MRM make it the modern gold standard, capable of achieving the low detection limits often required in residue and metabolic studies. The use of a robust sample preparation method like QuEChERS is highly recommended to mitigate matrix effects and ensure accurate results.

GC-MS, particularly with SPME, serves as a powerful, solvent-free alternative for screening purposes, especially in matrices like wine or water where the analyte can be readily partitioned into the headspace.

Ultimately, the choice of method depends on the specific application, matrix, required sensitivity, and available resources. However, for any application requiring high confidence and defensible data, a fully validated LC-MS/MS method is the most authoritative choice.

References

  • Pharmacia. (2023, November 1).
  • Benchchem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • Han, Y., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.
  • EURL-Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.
  • Benchchem. 1-Chloromethyl-1H-1,2,4-triazole.
  • Benchchem.
  • NIST. 1H-1,2,4-Triazole Mass Spectrum.
  • NIST. 1H-1,2,4-Triazole.
  • Fluorochem. This compound.
  • Blondel, A., et al. (2018).
  • Benchchem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • SIELC Technologies. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
  • ChemScene. 1-(2-(2-Chloroethoxy)ethyl)-1h-1,2,4-triazole.
  • Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles.
  • BLDpharm. 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride.
  • ChemicalBook. This compound synthesis.
  • EPA.
  • ResearchGate. (2025, August 8). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Zambonin, C. G., et al. (2002). Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry for the Rapid Screening of Triazole Residues in Wine and Strawberries. PubMed.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2, 4 Triazole.
  • Al-Rawi, M.S., et al. (2021). Chemical Methodologies Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Benchchem.
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed.
  • ResearchGate. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-chloroethyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the handling of 1-(2-chloroethyl)-1H-1,2,4-triazole. As a substituted triazole, this compound warrants a cautious approach due to the potential hazards associated with this class of chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established safety principles.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, the known hazards of the parent compound, 1,2,4-triazole, and related alkylating agents provide a strong basis for a thorough risk assessment.[1][2][3][4] The primary concerns are:

  • Reproductive Toxicity: 1,2,4-triazole is suspected of damaging fertility or the unborn child.[5][6][7][8][9] As a derivative, this compound should be handled as a potential reproductive toxin.

  • Eye Irritation: Triazoles are known to cause serious eye irritation.[5][6][7][8][9]

  • Oral Toxicity: The parent compound is harmful if swallowed.[5][7][9]

  • Skin and Respiratory Irritation: While skin irritation may be slight, repeated or prolonged contact should be avoided.[8] Inhalation of dust or aerosols may cause respiratory irritation.[10]

  • Alkylation Potential: The chloroethyl group suggests this compound is an alkylating agent, which are often genotoxic and carcinogenic.[2][4]

Given these potential hazards, handling this compound requires stringent adherence to safety protocols similar to those for other hazardous drugs or research chemicals.[2][3][11][12]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the minimum required PPE, with further details provided below.

Protection Type Specific Equipment Applicable Standards
Eye/Face Protection Tightly fitting chemical splash goggles or a full-face respirator.[1][13]EN 166 (EU) or NIOSH (US) approved.[1][14]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat. For larger quantities or splash potential, impervious clothing or an apron is necessary.[1][15]EN ISO 27065 certified workwear.[13]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required if handling the solid outside of a fume hood or if dust/aerosols are generated.[1][5][13]Follow institutional respiratory protection program guidelines.
Eye and Face Protection

Due to the significant risk of serious eye irritation, standard safety glasses are insufficient.[16] Tightly fitting chemical splash goggles are mandatory. [1][13] In situations with a higher risk of splashes, such as when handling larger quantities or during transfers, a face shield worn over goggles provides an additional layer of protection.[13][17]

Skin Protection

Chemical-resistant gloves are the first line of defense for your hands. Nitrile gloves are a suitable choice for incidental contact.[15] Always inspect gloves for any signs of degradation or punctures before use.[7] When working with this compound for extended periods or with a risk of significant skin contact, consider double-gloving. Proper glove removal technique is essential to prevent skin contamination.[14]

A lab coat should be worn at all times.[16] For procedures with a higher splash potential, a chemically resistant apron over the lab coat is recommended.[16]

Respiratory Protection

Whenever possible, this compound should be handled in a certified chemical fume hood to minimize inhalation exposure.[14] If handling the solid material outside of a fume hood or if there is a potential for dust or aerosol generation, a NIOSH-approved respirator with a particulate filter is required.[5][13] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks CheckSplash Potential for Splash? Start->CheckSplash CheckAerosol Potential for Dust/Aerosol? Start->CheckAerosol Goggles Mandatory: Chemical Splash Goggles CheckSplash->Goggles Always CheckSplash->Goggles No FaceShield Add Face Shield CheckSplash->FaceShield Yes Gloves Mandatory: Nitrile Gloves CheckSplash->Gloves Always LabCoat Mandatory: Lab Coat CheckSplash->LabCoat Always Apron Add Chemical Apron CheckSplash->Apron Yes Respirator Use NIOSH-Approved Respirator CheckAerosol->Respirator Yes FumeHood Work in Fume Hood CheckAerosol->FumeHood No Handling_Workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling ReviewSDS Review SDS DonPPE Don & Inspect PPE ReviewSDS->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood AvoidDust Avoid Dust Generation WorkInHood->AvoidDust Decontaminate Decontaminate Workspace AvoidDust->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste DoffPPE Doff & Dispose of PPE DisposeWaste->DoffPPE

Caption: Step-by-step handling workflow.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. [6][10]Keep it separated from strong oxidizing agents and strong acids. [5][6]

Disposal

Dispose of waste material and contaminated packaging in accordance with all local, state, and federal regulations. This may involve disposal as hazardous waste through a licensed chemical destruction facility. [1]Do not allow the chemical to enter sewer systems or waterways. [1][5]

Emergency Procedures

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. [7]Remove contaminated clothing. [5]Seek medical attention if irritation persists. [6] In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. [6][7]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention. [5][6][7] If Inhaled: Move the person to fresh air. [1][7]If breathing is difficult, provide oxygen. Seek medical attention. [7] If Swallowed: Rinse the mouth with water. [1][5][7]Do not induce vomiting. Seek immediate medical attention. [5][7]

References

  • 1-(2-Chloroethyl)
  • ICSC 0682 - 1,2,4-TRIAZOLE.
  • SAFETY DATA SHEET: 1,2,4-1H-Triazole. Fisher Scientific. (2025).
  • Protective Equipment. Albert Kerbl GmbH. (n.d.).
  • What are the safety precautions when using Triazole?. Blog. (2025).
  • 1,2,4-TRIAZOLE CAS No 288-88-0. CDH Fine Chemical. (n.d.).
  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. Benchchem. (2025).
  • 3-Chloro-1H-1,2,4-triazole Safety D
  • SAFETY DATA SHEET: 1-Chloromethyl-1H-1,2,4-triazole, hydrochloride. Fisher Scientific. (2021).
  • 1H-1,2,4-Triazole: Human health tier II assessment. Australian Government Department of Health. (2016).
  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. (n.d.).
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. (n.d.).
  • SAFETY D
  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET. Columbus Chemical Industries, Inc. (n.d.).
  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. (2024).
  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014. Centers for Disease Control and Prevention. (2014).
  • USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings. U.S. Pharmacopeia. (n.d.).
  • NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention. (2004).
  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention. (2016).
  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing. (2015).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.